PF429242 dihydrochloride
Description
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Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2.2ClH/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3;;/h6-13,23,26H,4-5,14-19H2,1-3H3;2*1H/t23-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUZWFZKTIOWTI-MQWQBNKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)[C@@H]3CCNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-429242 Dihydrochloride and its Role in the S1P Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-429242 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Site-1 Protease (S1P), also known as membrane-bound transcription factor peptidase, site 1 (MBTPS1). S1P plays a crucial role in the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that govern the homeostasis of cholesterol and fatty acids. By inhibiting S1P, PF-429242 effectively blocks the SREBP signaling pathway, leading to a downstream reduction in the expression of genes involved in lipid biosynthesis and metabolism. This technical guide provides an in-depth overview of the PF-429242 S1P inhibition pathway, including its mechanism of action, relevant experimental data, and detailed protocols for key assays.
Mechanism of Action: Inhibition of S1P and Downstream Effects
PF-429242 acts as a reversible and competitive inhibitor of S1P.[1] This inhibition prevents the initial cleavage of SREBP precursor proteins (pSREBPs) in the Golgi apparatus. Under normal physiological conditions, SREBPs are escorted from the endoplasmic reticulum to the Golgi by SREBP cleavage-activating protein (SCAP) when cellular sterol levels are low. In the Golgi, S1P cleaves the luminal loop of the SREBP precursor. This is followed by a second cleavage by Site-2 Protease (S2P), which releases the N-terminal active form of SREBP (nSREBP). The nSREBP then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, activating their transcription.
By inhibiting S1P, PF-429242 blocks this entire cascade. The unprocessed pSREBPs are retained in the Golgi and are unable to activate the transcription of a suite of genes involved in cholesterol and fatty acid synthesis. A significant downstream target of this pathway is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The promoter region of the PCSK9 gene contains a functional SRE, and its transcription is predominantly regulated by SREBP-2 in vivo.[2][3] Therefore, by inhibiting S1P and the subsequent activation of SREBP-2, PF-429242 is anticipated to decrease the expression and secretion of PCSK9. PCSK9 is a key regulator of plasma cholesterol levels, as it promotes the degradation of the low-density lipoprotein receptor (LDLR). A reduction in PCSK9 levels would lead to increased LDLR recycling to the cell surface, enhanced clearance of LDL cholesterol from the circulation, and consequently, a lowering of plasma cholesterol.
Quantitative Data Summary
The following tables summarize the key quantitative data for PF-429242 dihydrochloride from various in vitro and in vivo studies.
| Parameter | Value | Assay System | Reference |
| IC50 for S1P | 170 nM | Cell-free assay | [4] |
| IC50 for S1P | 175 nM | Reversible and competitive inhibition | [1] |
| Ki for S1Pecto/SPRINGecto complex | 12 nM | Competitive inhibition | |
| IC50 for Cholesterol Synthesis | 0.5 µM | HepG2 cells | [5] |
| Cell-Based Activity | Concentration | Effect | Cell Line | Reference |
| SREBP Processing Inhibition | 10 µM | Inhibition of endogenous SREBP processing | Chinese hamster ovary cells | [5] |
| SRE-Luciferase Reporter Gene | - | Down-regulation of signal | Human embryonic kidney 293 cells | [5] |
| SREBP Target Gene Expression | - | Down-regulation | HepG2 cells | [5] |
| Cell Viability (RCC1 cells) | 5-25 µM | Concentration-dependent decrease | RCC1 cells | [6] |
| SREBP1-S1P Dependent Gene Down-regulation | 10 µM (24h) | Down-regulation of ACS, PTTG1, and LDLR | RCC1 cells | [2] |
Experimental Protocols
In Vitro S1P Inhibition Assay (Fluorogenic Substrate-Based)
This protocol is adapted from general fluorogenic protease assay principles and is suitable for determining the inhibitory activity of PF-429242 on S1P.
Materials:
-
Recombinant human S1P (catalytic domain)
-
Fluorogenic S1P substrate (e.g., a peptide containing the S1P cleavage site flanked by a fluorophore and a quencher)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20
-
PF-429242 dihydrochloride
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of PF-429242 dihydrochloride in DMSO.
-
Create a serial dilution of PF-429242 in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In the 96-well plate, add 10 µL of the diluted PF-429242 or vehicle control to the appropriate wells.
-
Add 40 µL of recombinant S1P (at a final concentration of e.g., 10 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the fluorogenic S1P substrate (at a final concentration of e.g., 10 µM) to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of S1P inhibition against the concentration of PF-429242 and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of SREBP-2 Processing in HepG2 Cells
This protocol details the procedure to assess the effect of PF-429242 on the proteolytic processing of SREBP-2.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Sterol-depletion medium (e.g., DMEM with 10% lipoprotein-deficient serum)
-
PF-429242 dihydrochloride
-
DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SREBP-2 (recognizing both precursor and mature forms), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to ~80% confluency.
-
To induce SREBP-2 processing, switch the cells to sterol-depletion medium for 16-24 hours.
-
Treat the cells with various concentrations of PF-429242 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-GAPDH antibody for a loading control.
-
Analyze the band intensities to quantify the relative amounts of the precursor and mature forms of SREBP-2.
Signaling Pathways and Experimental Workflows
Signaling Pathway of S1P Inhibition by PF-429242
Caption: The S1P inhibition pathway by PF-429242, blocking SREBP processing and downstream PCSK9 expression.
Experimental Workflow: In Vitro S1P Inhibition Assay
Caption: Workflow for an in vitro S1P inhibition assay using a fluorogenic substrate.
Logical Relationship: S1P Inhibition to Reduced PCSK9
Caption: Logical flow from S1P inhibition by PF-429242 to the reduction of PCSK9 levels.
Conclusion
PF-429242 dihydrochloride is a valuable research tool for investigating the SREBP signaling pathway and its role in lipid metabolism. Its potent and selective inhibition of S1P provides a mechanism to modulate the expression of numerous genes involved in cholesterol and fatty acid homeostasis, including the clinically relevant target PCSK9. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the direct effects of PF-429242 on PCSK9 expression and secretion in various in vitro and in vivo models will continue to elucidate its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vitro assay for site-specific proteases using bead-attached GFP substrate. | Semantic Scholar [semanticscholar.org]
- 3. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 4. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent SREBP2 reporter lentivirus — LipExoGen [lipexogen.com]
- 6. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PF-429242 Dihydrochloride on SREBP Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of PF-429242 dihydrochloride (B599025) on the processing of Sterol Regulatory Element-Binding Proteins (SREBPs). PF-429242 is a potent, reversible, and competitive inhibitor of Site-1 Protease (S1P), a key enzyme in the activation of SREBPs. By inhibiting S1P, PF-429242 effectively blocks the proteolytic cleavage of SREBP precursor forms, preventing their maturation and subsequent translocation to the nucleus. This inhibition leads to a downstream reduction in the transcription of SREBP target genes involved in cholesterol and fatty acid biosynthesis. This guide details the mechanism of action, provides quantitative data on its inhibitory effects, and outlines detailed experimental protocols for studying its activity.
Introduction to SREBP Processing and its Inhibition by PF-429242
Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid homeostasis.[1] Inactive SREBP precursors are embedded in the endoplasmic reticulum (ER) membrane. When cellular sterol levels are low, the SREBP-SCAP complex is transported to the Golgi apparatus. There, SREBP is sequentially cleaved by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P). This two-step cleavage releases the mature, transcriptionally active N-terminal domain of SREBP, which then translocates to the nucleus to activate the expression of genes involved in cholesterol and fatty acid synthesis.[1]
PF-429242 dihydrochloride is a small molecule inhibitor that specifically targets S1P.[2] By competitively and reversibly binding to S1P, PF-429242 prevents the initial cleavage of the SREBP precursor, thereby halting the entire activation cascade.[2] This targeted inhibition makes PF-429242 a valuable tool for studying the SREBP pathway and a potential therapeutic agent for disorders characterized by dysregulated lipid metabolism.
Quantitative Data on PF-429242 Dihydrochloride Activity
The inhibitory potency of PF-429242 has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| S1P Inhibition (IC₅₀) | 175 nM | In vitro enzyme assay | [3] |
| Cholesterol Synthesis Inhibition (IC₅₀) | 0.5 µM | HepG2 cells | [3] |
| Endogenous SREBP Processing Inhibition | Effective at 10 µM | Chinese Hamster Ovary (CHO) cells | [3] |
| SRE-Luciferase Reporter Gene Downregulation | Effective at 10 µM | Human Embryonic Kidney (HEK293) cells | [3] |
Table 1: In Vitro and Cellular Activity of PF-429242 Dihydrochloride. This table summarizes the key inhibitory concentrations (IC₅₀) and effective concentrations of PF-429242 in various experimental systems.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: SREBP Processing Pathway and Inhibition by PF-429242. This diagram illustrates the sequential cleavage of the SREBP precursor in the Golgi apparatus and the inhibitory action of PF-429242 on Site-1 Protease (S1P).
Figure 2: Western Blot Workflow for Analyzing SREBP Processing. This flowchart outlines the key steps involved in assessing the impact of PF-429242 on the cleavage of SREBP precursor to its mature form.
Figure 3: SRE-Luciferase Reporter Assay Workflow. This diagram illustrates the experimental procedure to quantify the effect of PF-429242 on the transcriptional activity of SREBP.
Figure 4: Cholesterol Synthesis Assay Workflow. This flowchart depicts the methodology for measuring the impact of PF-429242 on de novo cholesterol biosynthesis using a radiolabeled precursor.
Detailed Experimental Protocols
Western Blotting for SREBP Processing
This protocol is designed to detect the precursor and mature forms of SREBP-1 and SREBP-2 in cell lysates.
Materials:
-
Cell lines: Chinese Hamster Ovary (CHO) or HepG2 cells
-
PF-429242 dihydrochloride
-
Lysis Buffer (RIPA buffer recommended for nuclear and membrane proteins)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of PF-429242 or vehicle (e.g., DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel. The precursor form of SREBPs is approximately 125 kDa, and the mature form is around 68 kDa.[4]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-SREBP-1 or anti-SREBP-2, typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10000 dilution) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities for the precursor and mature forms of SREBP to determine the effect of PF-429242 on processing.
SRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of SREBPs.
Materials:
-
Cell line: Human Embryonic Kidney (HEK293) cells
-
SRE-luciferase reporter plasmid (containing multiple copies of the Sterol Response Element upstream of a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
PF-429242 dihydrochloride
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Cell Seeding: Seed HEK293 cells in a multi-well plate.[6]
-
Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[6]
-
Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of PF-429242 or vehicle.
-
Cell Lysis and Luciferase Assay: After the treatment period (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[6]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in PF-429242-treated cells to that in vehicle-treated cells.
Cholesterol Synthesis Assay
This assay measures the rate of de novo cholesterol synthesis by quantifying the incorporation of a radiolabeled precursor.
Materials:
-
Cell line: HepG2 cells
-
PF-429242 dihydrochloride
-
[¹⁴C]acetate (radiolabeled precursor)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-Layer Chromatography (TLC) plates and developing solvent
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment: Plate HepG2 cells and treat with PF-429242 or vehicle for a specified duration.[7]
-
Radiolabeling: Add [¹⁴C]acetate to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized cholesterol.[7]
-
Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a hexane:isopropanol solvent mixture.[7]
-
Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the plate in an appropriate solvent system to separate the different lipid species. A cholesterol standard should be run in parallel.
-
Quantification: Visualize the cholesterol band (e.g., using iodine vapor), scrape the corresponding area from the TLC plate, and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of [¹⁴C] incorporated into cholesterol in PF-429242-treated cells to that in vehicle-treated cells to determine the percentage of inhibition of cholesterol synthesis.
Conclusion
PF-429242 dihydrochloride is a powerful and specific inhibitor of S1P, making it an invaluable tool for investigating the SREBP signaling pathway. Its ability to block SREBP processing and consequently reduce cholesterol and fatty acid synthesis has been demonstrated through a variety of in vitro and cellular assays. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the effects of PF-429242 and other S1P inhibitors, contributing to a deeper understanding of lipid metabolism and the development of novel therapeutic strategies for metabolic diseases.
References
- 1. SREBP1 Monoclonal Antibody (2A4) (MA5-11685) [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-SREBP1 antibody [2A4] Mouse monoclonal (ab3259) | Abcam [abcam.com]
- 5. novusbio.com [novusbio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Antiviral Action of PF-429242 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antiviral mechanism of PF-429242 dihydrochloride (B599025), a potent and selective inhibitor of Site-1 Protease (S1P). By elucidating its molecular interactions and downstream cellular effects, we aim to provide a comprehensive resource for professionals engaged in antiviral research and drug development.
Core Mechanism of Action: Inhibition of the SREBP Pathway
PF-429242 dihydrochloride exerts its primary antiviral effect through the competitive and reversible inhibition of Site-1 Protease (S1P), also known as subtilisin kexin isozyme-1 (SKI-1).[1][2][3] S1P is a crucial host cell enzyme responsible for the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), master transcription factors that regulate the synthesis of cholesterol and fatty acids.
The inhibition of S1P by PF-429242 prevents the proteolytic cleavage of SREBP precursor forms (pSREBPs) in the Golgi apparatus. This blockage halts the release of the N-terminal active fragment of SREBP (nSREBP), which would normally translocate to the nucleus to activate the expression of lipogenic genes.[1][4] The resulting disruption of host lipid metabolism creates an intracellular environment that is inhospitable for the replication of a broad range of viruses that rely on host lipids for their life cycle.
A secondary, more direct antiviral mechanism has been identified for arenaviruses. In this case, PF-429242 directly inhibits the S1P-mediated processing of the arenavirus glycoprotein (B1211001) precursor (GPC) into its mature subunits, GP1 and GP2. This processing is essential for the production of infectious viral particles.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of PF-429242 dihydrochloride against its molecular target and various viruses.
| Target/Process | Assay System | IC50 Value | Reference(s) |
| Site-1 Protease (S1P) | Cell-free assay | 170 nM - 175 nM | [1][2] |
| Cholesterol Synthesis | HepG2 cells | 0.5 µM | [2] |
| Cholesterol Synthesis | CHO cells | 0.53 µM | [5] |
| Arenavirus (LCMV) GPC Processing | In vitro | ~130 nM | |
| Arenavirus (JUNV) Propagation | Cell-based assay | ~5 µM | [1] |
| Arenavirus (LCMV) Propagation | Cell-based assay | ~2 µM | [1] |
| Virus | Cell Line(s) | Effective Concentration | Observation | Reference(s) |
| Dengue Virus (DENV) (all serotypes) | HeLa, HEK-293, HepG2, LLC-MK2 | 30 µM | Statistically significant suppression of infectious viral titers and viral RNA copies. | [2] |
| Zika Virus (ZIKV) | Neuronal cell lines (T98G, U-87MG, SK-N-SH) | 12 µM | Strong reduction in ZIKV replication. | [2] |
| Zika Virus (ZIKV) | Primary monocytes | 30 µM | Strong reduction in ZIKV replication. | [2] |
| Arenaviruses (LCMV and LASV) | Cultured cells | Not specified | Potent antiviral activity. | [2] |
| Hepatitis C Virus (HCV) | Not specified | Not specified | Impairs the onset of HCV infection. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of PF-429242's antiviral mechanism.
SREBP Processing Assay (Western Blot)
-
Objective: To determine the effect of PF-429242 on the proteolytic processing of SREBP.
-
Cell Lines: Human hepatoma (HepG2) cells or Chinese Hamster Ovary (CHO) cells.
-
Protocol:
-
Seed HepG2 or CHO cells in 100 mm plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of PF-429242 dihydrochloride (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Harvest cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Separate 40-70 µg of protein from each sample by SDS-PAGE on a NuPAGE Tris-Acetate Gel and transfer to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SREBP-1 or SREBP-2 overnight at 4°C. The antibody should be able to detect both the precursor and mature forms.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL Western Blotting Analysis System. The precursor form (pSREBP) will appear as a higher molecular weight band, while the mature, nuclear form (nSREBP) will be a lower molecular weight band.
-
Normalize protein loading by probing for a housekeeping protein such as GAPDH or β-actin.
-
Antiviral Activity Assay (Focus-Forming Assay)
-
Objective: To quantify the inhibition of viral replication by PF-429242.
-
Cell Lines: Vero E6, HeLa, or other susceptible cell lines.
-
Virus Strains: Dengue virus, Zika virus, or other viruses of interest.
-
Protocol:
-
Seed cells in 96-well plates and grow to confluency.
-
Pre-treat cells with a serial dilution of PF-429242 dihydrochloride for 2 hours.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1-2 hours.
-
Remove the virus inoculum and add fresh medium containing the corresponding concentration of PF-429242.
-
Incubate the plates for a period appropriate for the virus (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100.
-
Incubate with a primary antibody specific for a viral antigen.
-
Wash the cells and incubate with an HRP-conjugated secondary antibody.
-
Add a substrate for HRP to visualize the foci of infected cells.
-
Count the number of foci in each well. The 50% effective concentration (EC50) is calculated as the concentration of PF-429242 that reduces the number of foci by 50% compared to the untreated control.
-
Viral RNA Quantification (qRT-PCR)
-
Objective: To measure the effect of PF-429242 on the levels of viral RNA.
-
Protocol:
-
Infect cells in the presence or absence of PF-429242 as described in the antiviral activity assay.
-
At a designated time post-infection, harvest the cells and extract total RNA using a commercial RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase and virus-specific primers.
-
Perform quantitative PCR (qPCR) using a SYBR Green or TaqMan-based assay with primers and probes specific to a viral gene.
-
Normalize the viral RNA levels to an endogenous housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the fold change in viral RNA levels in treated versus untreated cells.
-
Cholesterol and Fatty Acid Synthesis Assay
-
Objective: To assess the impact of PF-429242 on de novo lipid synthesis.
-
Protocol:
-
Plate cells (e.g., HepG2) and treat with PF-429242 for 24 hours.
-
Add a radiolabeled precursor, such as [¹⁴C]-acetate, to the culture medium.
-
Incubate for a defined period to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Wash the cells and extract total lipids using a solvent system (e.g., chloroform:methanol).
-
Separate the different lipid species (cholesterol, fatty acids, triglycerides) using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled lipids using autoradiography or a phosphorimager.
-
The reduction in the incorporation of the radiolabel in treated cells compared to control cells indicates the inhibition of lipid synthesis.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Evaluation of the anti-arenaviral activity of the subtilisin kexin isozyme-1/site-1 protease inhibitor PF-429242 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of a Small-Molecule Inhibitor of Arenavirus Glycoprotein Processing by the Cellular Site 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-429242 Dihydrochloride in Cholesterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-429242 dihydrochloride (B599025) is a potent, reversible, and competitive small-molecule inhibitor of Site-1 Protease (S1P), a critical enzyme in the regulation of cholesterol and fatty acid biosynthesis. By targeting S1P, PF-429242 effectively prevents the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that control the expression of genes involved in lipid metabolism. This guide provides an in-depth overview of the mechanism of action of PF-429242, its quantitative effects on cholesterol synthesis, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of the SREBP Pathway
The biosynthesis of cholesterol is tightly regulated by the SREBP signaling pathway. SREBPs are synthesized as inactive precursors embedded in the endoplasmic reticulum (ER) membrane. When cellular sterol levels are low, the SREBP-SCAP (SREBP Cleavage-Activating Protein) complex is transported to the Golgi apparatus. In the Golgi, S1P initiates the activation of SREBPs by cleaving the protein in its luminal loop. This is followed by a second cleavage by Site-2 Protease (S2P), which releases the N-terminal transcriptionally active domain of the SREBP. This active form then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, upregulating the expression of enzymes required for cholesterol and fatty acid synthesis.[1]
PF-429242 exerts its inhibitory effect by directly targeting S1P.[2][3] As a competitive inhibitor, it vies with the SREBP substrate for the active site of the S1P enzyme.[4] This inhibition prevents the initial cleavage of the SREBP precursor, thereby halting the entire downstream activation cascade.[5][6] The result is a decrease in the nuclear form of SREBPs and a subsequent reduction in the transcription of lipogenic genes.[6]
Quantitative Data on PF-429242 Efficacy
The inhibitory potency of PF-429242 has been quantified in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for S1P and its effectiveness in blocking cholesterol synthesis.
| Parameter | Value | Assay System | Reference |
| IC50 for S1P | 170 nM | Cell-free enzyme assay | [5] |
| IC50 for S1P | 175 nM | Reversible and competitive inhibition | [3][7] |
| IC50 for Cholesterol Synthesis | 0.5 µM | HepG2 cells | [3][7] |
| IC50 for Cholesterol Synthesis | 0.53 µM | CHO cells | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of PF-429242 in cholesterol biosynthesis.
SREBP Cleavage Assay by Western Blot
This protocol is designed to visualize the inhibition of SREBP processing by PF-429242 by detecting the precursor and cleaved (nuclear) forms of SREBP.
Materials:
-
Cell lines (e.g., HepG2, CHO, or HEK293)
-
Cell culture medium and supplements
-
PF-429242 dihydrochloride
-
Lysis Buffer (RIPA buffer is recommended for nuclear proteins)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels (8% acrylamide (B121943) is suitable for resolving precursor and cleaved forms)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-SREBP-1 (recognizing both precursor and cleaved forms)
-
Anti-SREBP-2 (recognizing both precursor and cleaved forms)
-
Anti-Lamin B1 or other nuclear marker (for nuclear fraction validation)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of PF-429242 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 16-24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (whole-cell lysate).
-
(Optional) Perform nuclear and cytoplasmic fractionation to enrich for the respective SREBP forms.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8% SDS-PAGE gel. The precursor form of SREBP is approximately 125 kDa, and the cleaved nuclear form is around 60-70 kDa.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SREBP-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the precursor and cleaved forms of SREBP.
-
Normalize the band intensities to the loading control.
-
Compare the ratio of cleaved to precursor SREBP in PF-429242-treated cells versus control cells.
-
Cholesterol Synthesis Assay using [¹⁴C]-Acetate
This assay measures the rate of de novo cholesterol synthesis by quantifying the incorporation of radiolabeled acetate (B1210297) into cholesterol.
Materials:
-
HepG2 or CHO cells
-
Cell culture medium
-
PF-429242 dihydrochloride
-
[¹⁴C]-Acetic acid, sodium salt
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Cholesterol standard
-
Iodine vapor or other visualization agent
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to near confluency.
-
Pre-incubate cells in serum-free medium for 24 hours to upregulate the SREBP pathway.
-
Add PF-429242 at various concentrations (e.g., 0.1, 0.5, 2.5, 10 µM) and incubate for 18 hours.
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to each well and incubate for an additional 2-4 hours.
-
-
Lipid Extraction:
-
Wash cells with PBS.
-
Extract lipids by adding hexane:isopropanol (3:2, v/v) to each well and incubating for 30 minutes.
-
Collect the lipid extract.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts and a cholesterol standard onto a silica (B1680970) TLC plate.
-
Develop the plate in a TLC chamber with the appropriate solvent system.
-
Visualize the separated lipids using iodine vapor. The cholesterol spot will be identified by comparison to the standard.
-
-
Quantification:
-
Scrape the silica corresponding to the cholesterol band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [¹⁴C]-acetate incorporated into cholesterol for each treatment condition.
-
Determine the IC50 of PF-429242 for cholesterol synthesis.
-
SRE-Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of SREBPs by measuring the expression of a luciferase reporter gene under the control of an SRE promoter.
Materials:
-
HEK293 cells
-
Cell culture medium
-
SRE-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
PF-429242 dihydrochloride
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate one day before transfection.
-
Co-transfect the cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with different concentrations of PF-429242 for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
Compare the normalized luciferase activity in PF-429242-treated cells to that in control cells.
-
Conclusion
PF-429242 dihydrochloride serves as a valuable research tool for elucidating the intricacies of cholesterol and fatty acid metabolism. Its specific and potent inhibition of S1P allows for the targeted investigation of the SREBP signaling pathway and its downstream consequences. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the impact of PF-429242 and other S1P inhibitors on cellular lipid homeostasis. Such studies are crucial for the development of novel therapeutic strategies for metabolic disorders characterized by dysregulated lipid metabolism.
References
- 1. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sterol Regulatory Element Binding Protein Is a Principal Regulator of Anaerobic Gene Expression in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. Critical analysis of the use of 14C-acetate for measuring in vivo rat cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - TW [thermofisher.com]
Investigating the Cell Permeability of PF-429242 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-429242 dihydrochloride (B599025) is a potent, reversible, and competitive inhibitor of Site-1 Protease (S1P), also known as sterol regulatory element-binding protein (SREBP) cleavage-activating enzyme (SCAP). S1P is a critical enzyme in the SREBP signaling pathway, which plays a central role in the cellular regulation of cholesterol and fatty acid metabolism. By inhibiting S1P, PF-429242 effectively blocks the proteolytic activation of SREBPs, thereby downregulating the expression of genes involved in lipid biosynthesis. This mechanism of action has generated significant interest in PF-429242 as a tool compound for studying lipid metabolism and as a potential therapeutic agent for various diseases, including hyperlipidemia, viral infections, and certain cancers.[1][2][3][4][5]
A crucial aspect of any pharmacologically active compound intended for intracellular targets is its ability to cross the cell membrane. This technical guide provides an in-depth overview of the cell permeability of PF-429242 dihydrochloride, summarizing available data, detailing relevant experimental protocols for its assessment, and illustrating the key signaling pathway it modulates.
Quantitative Data Summary
While PF-429242 is widely cited as a "cell-permeable" inhibitor, specific quantitative permeability data, such as the apparent permeability coefficient (Papp), is not extensively reported in publicly available literature.[3][6] The compound's efficacy in various cell-based assays, however, provides strong qualitative evidence of its ability to penetrate cellular membranes and engage its intracellular target.[1][2][7]
The following table summarizes the effective concentrations of PF-429242 used in different cell lines, which indirectly indicates its cell permeability.
| Cell Line | Assay Type | Effective Concentration | Reference |
| Chinese Hamster Ovary (CHO) | S1P Inhibition (IC50) | 170 nM | [2][7] |
| Chinese Hamster Ovary (CHO) | Cholesterol Synthesis Inhibition (IC50) | 0.53 µM | [3][6] |
| Human Hepatocellular Carcinoma (HepG2) | Cholesterol Synthesis Inhibition (IC50) | 0.5 µM | [2] |
| Human Embryonic Kidney 293 (HEK293) | SRE-luciferase Reporter Gene Assay | Down-regulation observed | [2] |
| Human Cervical Cancer (HeLa) | Dengue Virus Propagation Suppression | 3 to 300 µM | [7] |
| Human Renal Cell Carcinoma (RCC) | Inhibition of Cell Proliferation | 5-25 µM | [1] |
Note: The effective concentrations in cell-based assays are influenced by multiple factors, including the specific cell type, assay duration, and the biological endpoint being measured, in addition to the compound's intrinsic permeability.
Experimental Protocols
To quantitatively assess the cell permeability of a compound like PF-429242 dihydrochloride, standard in vitro methods such as the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell permeability assays are employed. These assays utilize polarized cell monolayers grown on semi-permeable supports to model the intestinal epithelium and the blood-brain barrier, respectively.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[8][9][10][11]
Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable membrane supports in a Transwell™ plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-established tight junctions.[8]
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a fluorescent marker with low permeability, such as Lucifer Yellow.[8]
-
Bidirectional Permeability Measurement:
-
Apical to Basolateral (A-B) Transport: The test compound (e.g., PF-429242) is added to the apical (donor) compartment, and the concentration of the compound that traverses the monolayer into the basolateral (receiver) compartment is measured over time.[10]
-
Basolateral to Apical (B-A) Transport: The experiment is also performed in the reverse direction, with the compound added to the basolateral compartment and its concentration measured in the apical compartment. This helps to identify the potential involvement of active efflux transporters.[10]
-
-
Sample Analysis: The concentration of the test compound in the receiver compartment at various time points is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
-
Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.[10]
MDCK Permeability Assay
The MDCK cell line is another popular model for permeability screening, often used to predict blood-brain barrier penetration.[12][13][14] Genetically engineered MDCK cells that overexpress specific transporters, such as P-glycoprotein (MDCK-MDR1), are valuable for investigating drug efflux.[12][13][14]
Objective: To determine the permeability of a test compound across an MDCK cell monolayer and to identify its potential as a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: MDCK or MDCK-MDR1 cells are cultured on permeable supports for a shorter duration than Caco-2 cells, typically 4-5 days, to form a confluent monolayer.[13]
-
Monolayer Integrity Check: Similar to the Caco-2 assay, TEER measurements and Lucifer Yellow passage are used to confirm monolayer integrity.[12]
-
Bidirectional Transport: The A-B and B-A transport of the test compound is measured as described for the Caco-2 assay.
-
Sample Analysis and Data Calculation: Compound concentrations are determined by LC-MS/MS, and Papp values and the efflux ratio are calculated using the same formulas.
-
Inhibitor Studies: To confirm the involvement of a specific efflux transporter, the assay can be repeated in the presence of a known inhibitor of that transporter (e.g., verapamil (B1683045) for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the test compound is a substrate for that transporter.
Mandatory Visualizations
Signaling Pathway of PF-429242 Action
Caption: SREBP signaling pathway and the inhibitory action of PF-429242 on S1P.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for determining the apparent permeability of PF-429242.
Logical Relationship for Permeability Classification
References
- 1. jddtonline.info [jddtonline.info]
- 2. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. enamine.net [enamine.net]
- 10. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Prediction of the in vitro permeability determined in Caco-2 cells by using artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: In Vitro SREBP-1 Cleavage Studies Using PF-429242 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of PF-429242 dihydrochloride, a potent inhibitor of Site-1 Protease (S1P), for use in in vitro studies of Sterol Regulatory Element-Binding Protein-1 (SREBP-1) cleavage and activation.
Introduction: The SREBP-1 Pathway and Its Inhibition
Sterol Regulatory Element-Binding Protein-1 (SREBP-1) is a master transcriptional regulator of lipogenesis, controlling the expression of genes involved in fatty acid and cholesterol synthesis.[1] Its activity is critical for cellular lipid homeostasis and has been implicated in various disease states, including metabolic disorders and cancer.[1][2]
SREBP-1 is synthesized as an inactive precursor protein anchored in the endoplasmic reticulum (ER) membrane, where it forms a complex with SREBP Cleavage-Activating Protein (SCAP).[3] When intracellular sterol levels are low, the SREBP-SCAP complex translocates to the Golgi apparatus.[4] In the Golgi, SREBP-1 undergoes sequential proteolytic cleavage. The first cleavage is mediated by Site-1 Protease (S1P), a serine protease.[5][6] This is followed by a second cleavage by Site-2 Protease (S2P), which releases the N-terminal, transcriptionally active domain of SREBP-1 (nSREBP-1).[3] This mature fragment then translocates to the nucleus to activate target gene transcription.[7]
PF-429242 is a reversible and competitive small-molecule inhibitor of S1P.[8][9] By blocking the initial, rate-limiting step in the SREBP-1 activation cascade, PF-429242 effectively prevents the generation of nSREBP-1, leading to the downregulation of lipogenic gene expression.[9] This makes it an invaluable tool for studying the SREBP-1 signaling pathway and its physiological consequences in vitro.
Mechanism of Action of PF-429242
PF-429242 directly targets the active site of S1P, competing with its natural substrate, SREBP-1.[6] This inhibition prevents the first proteolytic cut, trapping the SREBP-1 precursor in its full-length, inactive form and halting the entire activation cascade. The direct consequence is a reduction in the nuclear abundance of active SREBP-1 and a subsequent decrease in the transcription of its target genes.
Quantitative Data on PF-429242 Efficacy
The potency of PF-429242 has been characterized in various enzymatic and cell-based assays. This data is crucial for designing experiments with appropriate dose concentrations.
Table 1: Potency of PF-429242 Dihydrochloride
| Parameter | Value | System/Cell Line | Reference |
|---|---|---|---|
| IC₅₀ (S1P Inhibition) | 170 - 175 nM | Cell-free enzymatic assay | [9][10][11][12] |
| IC₅₀ (Cholesterol Synthesis) | 0.5 µM | HepG2 cells | [9][11] |
| IC₅₀ (Cholesterol Synthesis) | 0.53 µM | Chinese Hamster Ovary (CHO) cells |[10] |
Table 2: Effective Concentrations of PF-429242 in In Vitro Assays
| Concentration | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 5 - 25 µM | Human Renal Cell Carcinoma (RCC) | Concentration-dependent inhibition of cell viability and colony formation. | [5] |
| 10 µM | Chinese Hamster Ovary (CHO) cells | Inhibition of endogenous SREBP processing. | [9][11] |
| 10 µM | Human Renal Cell Carcinoma (RCC) | Downregulation of SREBP-1 target genes (ACS, PTTG1, LDLR); G1-S cell cycle arrest. | [5] |
| 10 µM | Pancreatic Ductal Adenocarcinoma (PDAC) | Marked inhibition of SREBP-1 and SREBP-2 cleavage under low serum conditions. | [13] |
| 30 µM | Various (HEK-293, HepG2) | Suppression of infectious viral titers (Dengue Virus). | [9][11] |
| 50 µM | Chinese Hamster Ovary (CHO-7) cells | Blocked SREBP activation and induced SCAP degradation. |[14] |
Experimental Protocols
Successful in vitro studies using PF-429242 require robust and well-defined protocols. Below are methodologies for key experiments to assess the impact of S1P inhibition on SREBP-1 cleavage, target gene expression, and cell viability.
References
- 1. Frontiers | Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer [frontiersin.org]
- 2. scienceopen.com [scienceopen.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. scienceopen.com [scienceopen.com]
- 5. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zelcerlab.eu [zelcerlab.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PF 429242 | NPC1L1 | Lipid | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]
The Aminopyrrolidineamide Scaffold in Drug Discovery and the Landscape of S1P Receptor Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of two distinct areas of drug discovery: the utilization of the aminopyrrolidineamide scaffold in developing enzyme inhibitors and the discovery and synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators for immunological and neurological disorders. While the initial topic suggested a direct link between the aminopyrrolidineamide scaffold and S1P receptor inhibition, a comprehensive review of the scientific literature indicates that these are currently separate fields of investigation. This guide will, therefore, present a detailed overview of each area independently, providing valuable insights for researchers in both fields.
Part 1: The Aminopyrrolidineamide Scaffold in the Design of Enzyme Inhibitors
The aminopyrrolidine scaffold has emerged as a versatile structural motif in the design of inhibitors for various enzymatic targets. Its inherent chirality and the ability to introduce diverse substituents allow for the fine-tuning of potency and selectivity. This section will focus on the discovery and development of aminopyrrolidineamide-based inhibitors for targets such as Factor Xa.
Discovery and Structure-Activity Relationship (SAR)
The discovery of aminopyrrolidine-based inhibitors often originates from high-throughput screening (HTS) campaigns. Subsequent lead optimization efforts focus on modifying different parts of the scaffold to enhance target engagement and improve pharmacokinetic properties. For instance, in the development of Factor Xa inhibitors, the aminopyrrolidine core serves as a central scaffold to orient key binding groups into the enzyme's active site.
Table 1: Quantitative Data for Representative Aminopyrrolidineamide-Based Factor Xa Inhibitors
| Compound ID | P1 Group | Factor Xa Ki (nM) | Anticoagulant Activity (in vitro) |
| Example Compound 1 | Chlorothiophene | 0.5 | +++ |
| Example Compound 2 | Phenyl | 2.1 | ++ |
| Example Compound 3 | Pyridine | 1.5 | +++ |
Note: The data presented here is illustrative and compiled from typical findings in the field. Specific values would be cited from primary literature in a full report.
Experimental Protocols
General Synthesis of Aminopyrrolidineamide Scaffolds
The synthesis of aminopyrrolidineamide derivatives typically involves a multi-step sequence. A common approach begins with a protected aminopyrrolidine core, which is then elaborated through amide bond formation and subsequent deprotection and functionalization steps.
-
Step 1: Amide Coupling: A protected (S)-3-aminopyrrolidine is coupled with a desired carboxylic acid using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).
-
Step 2: Deprotection: The protecting group on the pyrrolidine (B122466) nitrogen (e.g., Boc) is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane (B109758) (DCM).
-
Step 3: Functionalization: The newly exposed secondary amine can be further functionalized, for example, by reaction with a sulfonyl chloride to introduce a desired R-group, often in the presence of a base.
Factor Xa Inhibition Assay
The inhibitory activity of the synthesized compounds against Factor Xa is typically determined using a chromogenic substrate assay.
-
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa, which cleaves a specific chromogenic substrate to produce a colored product. The rate of color formation is inversely proportional to the inhibitor's potency.
-
Procedure:
-
A solution of human Factor Xa is incubated with varying concentrations of the test compound in an appropriate buffer.
-
After a pre-incubation period, the chromogenic substrate is added to initiate the reaction.
-
The absorbance of the colored product is measured over time using a microplate reader.
-
The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
-
Workflow for the Discovery of Aminopyrrolidineamide Inhibitors
Part 2: Discovery and Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulators
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide range of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] The modulation of these receptors, particularly S1P1, has proven to be a successful therapeutic strategy for autoimmune diseases like multiple sclerosis.[2] S1P receptor modulators function by preventing the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into sites of inflammation.[3]
S1P Receptor Signaling Pathway
S1P receptors are expressed on various cell types and couple to different G proteins to initiate downstream signaling cascades. S1P1, the primary target for immunomodulation, couples to Gi and upon activation, leads to the internalization of the receptor.[1] This internalization makes the lymphocytes unresponsive to the S1P gradient that guides their exit from lymph nodes.[3]
Discovery and Synthesis of S1P Receptor Modulators
The first-in-class S1P receptor modulator, fingolimod (B1672674) (FTY720), is a prodrug that is phosphorylated in vivo to its active form, which then acts as a potent agonist at four of the five S1P receptors.[2] The success of fingolimod spurred the development of second-generation modulators with improved selectivity for S1P1 to minimize off-target effects.[3] These newer modulators often feature distinct chemical scaffolds.
Table 2: Quantitative Data for Representative S1P Receptor Modulators
| Compound | S1P1 EC50 (nM) | S1P3 EC50 (nM) | S1P5 EC50 (nM) | Selectivity for S1P1 |
| Fingolimod-P | 0.3 | 0.6 | 0.4 | Non-selective |
| Siponimod | 0.4 | >1000 | 1.1 | S1P1/S1P5 selective |
| Ozanimod | 0.2 | >1000 | 4.2 | S1P1/S1P5 selective |
| Ponesimod | 0.4 | >1000 | >1000 | S1P1 selective |
Source: Compiled from publicly available data and scientific literature.
Experimental Protocols
General Synthesis of Serinolamide-Based S1P Agonists
The synthesis of serinolamide derivatives, a class of S1P1 receptor agonists, can be achieved through a convergent synthesis.[4]
-
Step 1: Amide Bond Formation: A chiral serinol building block is coupled with a long-chain carboxylic acid using standard amide coupling conditions.
-
Step 2: Introduction of the Headgroup: The other end of the serinol backbone is functionalized, for example, by introducing a phenyl ring moiety, which is a key feature of many S1P modulators.[4]
S1P1 Receptor Internalization Assay
This assay is crucial for identifying functional S1P1 receptor agonists.
-
Principle: The assay measures the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface into endosomes. This is often quantified using cells engineered to express a tagged S1P1 receptor.
-
Procedure:
-
HEK293 cells stably expressing a tagged S1P1 receptor (e.g., with a β-galactosidase fragment) are plated in a microplate.
-
The cells are treated with various concentrations of the test compound.
-
After incubation, the degree of receptor internalization is quantified by measuring the signal generated from the tag (e.g., chemiluminescence from complemented β-galactosidase).[4]
-
The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from the dose-response curve.
-
Workflow for the Discovery of S1P Receptor Modulators
Conclusion
This technical guide has provided a detailed overview of the discovery and synthesis of aminopyrrolidineamide-based enzyme inhibitors and, separately, the landscape of Sphingosine-1-Phosphate (S1P) receptor modulators. The aminopyrrolidine scaffold proves to be a valuable building block in medicinal chemistry, leading to potent inhibitors for various targets. In a parallel domain, the modulation of S1P receptors has yielded significant therapeutic advances, particularly in the treatment of autoimmune disorders. While a direct intersection of these two fields is not prominent in the current literature, the principles of rational drug design, encompassing scaffold-based optimization and a deep understanding of target biology, remain central to both endeavors. The methodologies and workflows presented herein offer a foundational understanding for researchers aiming to innovate within these exciting areas of drug discovery.
References
- 1. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Off-Target Effects of S1P Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of Sphingosine-1-Phosphate (S1P) inhibitors. As a class of drugs with significant therapeutic impact, particularly in autoimmune diseases, a thorough understanding of their molecular interactions beyond their intended targets is crucial for optimizing drug development, predicting adverse events, and ensuring patient safety. This document delves into the quantitative data of on- and off-target activities, detailed experimental protocols for their assessment, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to S1P Signaling and Inhibition
Sphingosine-1-phosphate is a bioactive signaling lipid that regulates a wide array of cellular processes, including lymphocyte trafficking, cell proliferation, and endothelial barrier function.[1][2][3] S1P exerts its effects by binding to five distinct G protein-coupled receptors (GPCRs), namely S1PR1 through S1PR5.[2][3] The therapeutic efficacy of S1P inhibitors, particularly in autoimmune diseases like multiple sclerosis, primarily stems from their functional antagonism of the S1PR1 receptor on lymphocytes. This leads to the retention of lymphocytes in the lymph nodes, thereby preventing their infiltration into target tissues and mitigating inflammation.[4]
The first-generation S1P inhibitor, fingolimod (B1672674), exhibits a broad affinity for S1PR1, S1PR3, S1PR4, and S1PR5.[5][6] While effective, this lack of selectivity is associated with a range of off-target effects.[5][6] Consequently, second-generation S1P inhibitors have been developed with improved selectivity profiles, primarily targeting S1PR1 and S1PR5, in an effort to minimize these adverse effects.[2] This guide will explore the nuances of these on- and off-target interactions.
Quantitative Analysis of S1P Inhibitor Selectivity
The selectivity of S1P inhibitors is a critical determinant of their safety profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of prominent S1P inhibitors across the five S1P receptor subtypes. This quantitative data allows for a direct comparison of their on-target potency and off-target activity.
Table 1: Binding Affinities (Ki, nM) of S1P Inhibitors for S1P Receptors
| Compound | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 | Reference |
| Fingolimod-P | 0.34 | >10000 | 0.55 | 0.6 | 0.29 | [7] |
| Siponimod | 0.39 | >1000 | >1000 | >1000 | 0.98 | [8][9] |
| Ozanimod (B609803) | 0.19 | >10000 | >10000 | 14.8 | 3.5 | [8] |
| Etrasimod | 0.6 | 3300 | 1200 | 3.3 | 4.1 | |
| Ponesimod | 0.42 | - | - | - | - | [10] |
Note: Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate (Fingolimod-P). Data for other inhibitors are for the parent compound. A higher Ki value indicates lower binding affinity.
Table 2: Functional Potencies (EC50, nM) of S1P Inhibitors at S1P Receptors
| Compound | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 | Reference |
| Fingolimod-P | 0.2-6 | - | 0.2-6 | 0.2-6 | 0.2-6 | [7] |
| Siponimod | 0.39 | >1000 | >1000 | >1000 | 0.98 | [8][9] |
| Ozanimod | 1.03 | >10000 | >10000 | >10000 | 8.6 | [8] |
| Etrasimod | 0.7 | 4200 | >10000 | 5.6 | 13 | |
| Ponesimod | 1.1 | - | - | - | - | [10] |
Note: A lower EC50 value indicates greater potency.
Documented Off-Target Effects and Their Mechanisms
The interaction of S1P inhibitors with receptors other than S1PR1 can lead to a variety of clinically significant off-target effects.
Cardiovascular Effects
Bradycardia and Atrioventricular Block: A well-documented initial side effect of S1P inhibitors is a transient decrease in heart rate (bradycardia) and potential atrioventricular (AV) block.[11][12] This is primarily attributed to the agonistic activity of these drugs on S1PR3, which is expressed in atrial myocytes.[13][14] Activation of S1PR3 in the heart leads to the activation of the G protein-gated inwardly rectifying potassium channel (GIRK), resulting in hyperpolarization and a slowing of the heart rate.[7]
Hypertension: Long-term treatment with some S1P inhibitors has been associated with an increase in blood pressure.[11][15] The precise mechanism is not fully elucidated but may involve S1PR2 and S1PR3 on vascular smooth muscle cells, which can mediate vasoconstriction.[13][14]
Ocular Effects
Macular Edema: A notable off-target effect is the development of macular edema, a swelling in the central part of the retina.[5][16] The mechanism is thought to involve the disruption of the blood-retinal barrier.[16] While the exact S1P receptor subtype responsible is still under investigation, both S1PR1 and S1PR3 are expressed on retinal endothelial cells and may play a role.[16]
Other Off-Target Considerations
Infections: By design, S1P inhibitors suppress the trafficking of lymphocytes, which can increase the risk of infections.[6][17]
Liver Injury: Elevations in liver enzymes have been reported with S1P inhibitor use, suggesting potential hepatotoxicity.[15][17]
Off-Target Receptor Interactions: Comprehensive screening studies have revealed that S1P inhibitors and their metabolites can interact with other receptors, transporters, and enzymes at higher concentrations. For instance, ozanimod has been shown to have some inhibitory activity on the serotonin (B10506) transporter (SERT), and one of its major metabolites can inhibit monoamine oxidase B (MAO-B).[18] Similarly, fingolimod has been reported to interact with other intracellular targets like kinases and ceramide synthase at concentrations much higher than those required for S1PR modulation.[16]
Experimental Protocols for Assessing Off-Target Effects
A variety of in vitro and in vivo assays are employed to characterize the on- and off-target activities of S1P inhibitors.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor.[11][19]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., S1PR1, S1PR2, etc.).[20]
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³²P]S1P), and varying concentrations of the unlabeled test compound (S1P inhibitor).[20][21]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.[21]
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[21]
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.[21]
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. The IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.[20]
Objective: To assess the functional activity of a compound at Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (camp) levels.
Principle: S1PR1, S1PR4, and S1PR5 primarily couple to the inhibitory G protein, Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP. S1PR2 and S1PR3 can couple to multiple G proteins, including Gi and Gq. This assay measures the ability of an S1P inhibitor to modulate cAMP levels, either by directly activating Gi (agonist activity) or by blocking the effect of an agonist (antagonist activity).[2][5][22]
Methodology (for a Gi-coupled receptor):
-
Cell Culture: Use a cell line stably expressing the S1P receptor of interest.
-
Forskolin (B1673556) Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.[23]
-
Compound Addition: Add varying concentrations of the S1P inhibitor.
-
Incubation: Incubate for a defined period to allow for changes in cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a bioluminescent assay (e.g., cAMP-Glo).[1][22]
-
Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).[23]
Objective: To measure the recruitment of β-arrestin to an activated GPCR, which is a hallmark of receptor desensitization and can initiate distinct signaling pathways.
Principle: Upon agonist binding and GPCR phosphorylation, β-arrestins are recruited to the intracellular domains of the receptor. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[3][24]
Methodology (using EFC):
-
Cell Line: Use a cell line co-expressing the S1P receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.[3]
-
Compound Addition: Add the test S1P inhibitor to the cells.
-
Recruitment and Complementation: If the compound is an agonist, it will induce a conformational change in the receptor, leading to β-arrestin recruitment. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active enzyme.
-
Detection: Add a substrate for the reconstituted enzyme and measure the resulting luminescent or fluorescent signal.[3]
-
Data Analysis: Plot the signal intensity against the compound concentration to determine the EC50 for β-arrestin recruitment.[3]
In Vivo Models
Objective: To evaluate the effects of S1P inhibitors on heart rate and rhythm in a living organism.
Methodology:
-
Animal Model: Use appropriate animal models, such as telemetered rodents or canines.
-
Drug Administration: Administer the S1P inhibitor at various doses.
-
ECG Monitoring: Continuously monitor the electrocardiogram (ECG) to assess heart rate, PR interval, QRS duration, and QT interval.
-
Data Analysis: Analyze the ECG data for signs of bradycardia, AV block, or other arrhythmias.
Objective: To assess the potential of an S1P inhibitor to induce macular edema.
Methodology:
-
Animal Model: Use relevant animal models, such as primates, which have a macula similar to humans.
-
Drug Administration: Administer the S1P inhibitor over a prolonged period.
-
Ophthalmic Examination: Regularly perform ophthalmic examinations, including fundoscopy and optical coherence tomography (OCT), to visualize the retina and measure retinal thickness.
-
Fluorescein (B123965) Angiography: In some cases, fluorescein angiography can be used to assess the integrity of the blood-retinal barrier.
-
Data Analysis: Compare retinal thickness and vascular leakage between treated and control animals.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Canonical and Off-Target S1P Signaling Pathways.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for a Functional cAMP Assay.
Conclusion
The development of S1P inhibitors represents a significant advancement in the treatment of autoimmune diseases. However, their therapeutic potential is intrinsically linked to their selectivity and off-target profiles. A comprehensive understanding of these off-target effects, supported by robust quantitative data and detailed experimental characterization, is paramount for the development of safer and more effective next-generation S1P modulators. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of S1P inhibitor pharmacology and to design informed strategies for future therapeutic innovation.
References
- 1. promega.com [promega.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. limes-institut-bonn.de [limes-institut-bonn.de]
- 8. selleckchem.com [selleckchem.com]
- 9. S1P Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 14. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ozanimod, a New Oral Treatment for Relapsing Multiple Sclerosis, Now Available - - Practical Neurology [practicalneurology.com]
- 16. mdpi.com [mdpi.com]
- 17. Ozanimod to Treat Relapsing Forms of Multiple Sclerosis: A Comprehensive Review of Disease, Drug Efficacy and Side Effects [mdpi.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. cAMP-Glo™ Assay [promega.sg]
- 23. benchchem.com [benchchem.com]
- 24. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
PF-429242 Dihydrochloride: A Technical Guide for the Study of Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the use of PF-429242 dihydrochloride (B599025) as a tool to investigate lipid metabolism. It covers the compound's mechanism of action, presents key quantitative data, details experimental protocols, and provides visual representations of relevant pathways and workflows.
Introduction
PF-429242 dihydrochloride is a potent, reversible, and competitive small molecule inhibitor of Site-1 Protease (S1P), also known as membrane-bound transcription factor peptidase, site 1 (MBTPS1).[1][2][3] S1P plays a crucial role in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master transcription factors controlling the synthesis of cholesterol and fatty acids.[4] By inhibiting S1P, PF-429242 effectively blocks the SREBP signaling pathway, leading to a downstream reduction in the expression of lipogenic genes and a decrease in the synthesis of cholesterol and fatty acids.[5][6] This makes PF-429242 an invaluable pharmacological tool for studying the intricate regulation of lipid homeostasis in various physiological and pathological contexts.
Mechanism of Action: Inhibition of SREBP Activation
The primary mechanism of action of PF-429242 is the inhibition of S1P-mediated proteolytic cleavage of SREBPs.[6] Under conditions of low cellular sterol levels, the SREBP-SCAP (SREBP-cleavage activating protein) complex translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, S1P initiates the activation of SREBPs by cleaving the precursor protein. This is followed by a second cleavage by Site-2 Protease (S2P), which releases the mature, transcriptionally active N-terminal domain of SREBP. This active fragment then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) on the promoter regions of target genes, upregulating their transcription.[7] These target genes include key enzymes in cholesterol biosynthesis, such as HMG-CoA reductase (HMGCR), and fatty acid synthesis, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[4]
PF-429242 directly inhibits the enzymatic activity of S1P, preventing the initial cleavage of the SREBP precursor.[1] This halts the entire activation cascade, leading to a significant reduction in the nuclear abundance of active SREBPs and consequently, a suppression of lipogenic gene expression and lipid synthesis.[5][6]
Data Presentation
The following tables summarize the key quantitative data for PF-429242 dihydrochloride from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of PF-429242
| Parameter | Target/Assay | Cell Line/System | IC50 Value | Reference(s) |
| IC50 | Site-1 Protease (S1P) | Cell-free assay | 170 nM / 175 nM | [1][8] |
| IC50 | Cholesterol Synthesis | HepG2 cells | 0.5 µM | [1][5] |
| IC50 | Cholesterol Synthesis | CHO cells | 0.53 µM | [2][9] |
| Effective Concentration | SREBP Processing Inhibition | CHO cells | 10 µM | [1][5] |
| Effective Concentration | SREBP Target Gene Downregulation | HepG2 cells | 10 µM | [5] |
Table 2: In Vivo Study Parameters and Effects of PF-429242
| Animal Model | Dosage and Administration | Duration | Observed Effects | Reference(s) |
| Mice | 10 mg/kg, daily i.v. injection | 21 days | Robustly inhibited renal cell carcinoma xenograft growth. | [3][10] |
| Mice | Not specified | 24 hours | Suppressed expression of hepatic SREBP target genes; Reduced hepatic rates of cholesterol and fatty acid synthesis. | [5] |
| Rats | Not specified | Not applicable | Rapid clearance (75 ml/min/kg) and poor oral bioavailability (5%). | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of PF-429242 on lipid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer [frontiersin.org]
- 5. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Cholesterol Synthesis in HepG2 Cells by GINST-Decreasing HMG-CoA Reductase Expression Via AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on PF-429242 Dihydrochloride in Cancer Cell Lines: A Technical Guide
Introduction: PF-429242 dihydrochloride (B599025) is a potent, reversible, and competitive inhibitor of membrane-bound transcription factor site-1 protease (S1P), also known as MBTPS1.[1][2] S1P is a critical enzyme in the activation of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors controlling the synthesis of cholesterol and fatty acids.[3][4] Given that many cancer cells exhibit increased lipogenesis to support rapid proliferation and membrane synthesis, targeting the S1P/SREBP pathway has emerged as a promising therapeutic strategy.[5][6] This document provides an in-depth overview of the initial preclinical research on PF-429242 in various cancer cell lines, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of PF-429242
The anti-neoplastic activity of PF-429242 has been evaluated across several cancer types, primarily prostate, renal, and hepatocellular carcinomas. The quantitative data from these initial studies are summarized below.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| LNCaP | Prostate Cancer (Androgen-Sensitive) | IC50 | 9.6 µM | [3] |
| C4-2 | Prostate Cancer (Androgen-Insensitive) | IC50 | 9.8 µM | [3] |
| HepG2 | Hepatocellular Carcinoma | IC50 (Cholesterol Synthesis) | 0.5 µM | [2] |
| CHO-K1 | Hamster Ovary | IC50 (S1P Inhibition) | 170 nM | [2] |
| RCC1 | Primary Renal Cell Carcinoma | Viability Reduction | Significant at 5-25 µM (48h) | [5] |
| A498 | Renal Cell Carcinoma | Viability Reduction | Significant at 10 µM | [5] |
| Table 1: Anti-proliferative and Inhibitory Activity of PF-429242 in Various Cell Lines. |
| Cell Line | Treatment | Parameter | Change | Reference |
| LNCaP | 10 µM PF-429242 (48h) | Nuclear SREBP-1 (n-SREBP1) | 32% reduction | [3] |
| Fatty Acid Synthase (FAS) | 31.5% reduction | [3] | ||
| Active Caspase-3 | 42% increase | [3] | ||
| C4-2 | 10 µM PF-429242 (48h) | Nuclear SREBP-1 (n-SREBP1) | 70% reduction | [3] |
| Fatty Acid Synthase (FAS) | 31.5% reduction | [3] | ||
| Active Caspase-3 | 35.5% increase | [3] | ||
| Table 2: Effect of PF-429242 on SREBP Pathway and Apoptosis Markers in Prostate Cancer Cell Lines. |
| Cell Line | Treatment | Parameter | Observation | Reference |
| RCC1 | 10 µM PF-429242 (24h) | Cell Migration | Decreased number of migrated cells | [5] |
| Cell Invasion | Significantly inhibited | [5] | ||
| Apoptosis (TUNEL assay) | Increased ratio of TUNEL-positive nuclei | [5] | ||
| Cell Cycle | G1 phase arrest | [5] | ||
| A498, RCC2, RCC3 | 10 µM PF-429242 | Apoptosis (TUNEL assay) | Increased ratio of TUNEL-positive nuclei | [5] |
| Table 3: Effects of PF-429242 on Renal Cell Carcinoma (RCC) Cell Phenotypes. |
Signaling Pathways and Mechanism of Action
PF-429242's primary mechanism of action is the inhibition of S1P, which prevents the proteolytic cleavage and activation of SREBPs.[4] This blockade leads to the downregulation of genes involved in cholesterol and fatty acid biosynthesis, thereby impeding the metabolic processes essential for cancer cell growth.[2][3]
In hepatocellular carcinoma (HCC) cells, PF-429242 has been shown to induce cell death through additional mechanisms operating in parallel to SREBP inhibition. These include FOXO1-dependent autophagic cell death and an IGFBP1-mediated anti-survival signaling pathway.[1]
References
- 1. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Key events in cancer: Dysregulation of SREBPs [frontiersin.org]
Understanding the Antiviral Spectrum of PF-429242 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-429242 dihydrochloride (B599025) is a potent, cell-permeable, reversible, and competitive inhibitor of the cellular enzyme Site-1 Protease (S1P), also known as subtilisin kexin isozyme-1 (SKI-1). S1P plays a crucial role in the activation of sterol regulatory element-binding proteins (SREBPs), which are master regulators of lipid homeostasis. By inhibiting S1P, PF-429242 disrupts pathways essential for the maturation and propagation of a specific range of viruses that depend on this host cell factor. This technical guide provides a comprehensive overview of the antiviral spectrum of PF-429242 dihydrochloride, its mechanism of action, a compilation of its in vitro efficacy, and detailed experimental protocols for its evaluation.
Introduction
The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral agents. A promising strategy in this endeavor is the targeting of host cell factors that are essential for the replication of multiple viruses. PF-429242 dihydrochloride exemplifies this approach by targeting the host protease S1P. This enzyme's primary physiological role is the proteolytic cleavage and subsequent activation of SREBPs. However, certain viruses have co-opted S1P for the processing of their own envelope glycoproteins, a critical step for producing infectious progeny. This guide delves into the specific antiviral activities of PF-429242 dihydrochloride, providing researchers with the foundational knowledge to explore its therapeutic potential.
Mechanism of Antiviral Action
The antiviral activity of PF-429242 dihydrochloride is intrinsically linked to its inhibition of S1P. The primary mechanism involves the blockade of viral glycoprotein (B1211001) processing. For several enveloped viruses, a precursor glycoprotein (GPC) must be cleaved by a host protease to yield the mature surface glycoproteins (GP1 and GP2) that are necessary for viral entry into a new host cell. Viruses such as arenaviruses rely on S1P for this critical maturation step. By inhibiting S1P, PF-429242 prevents the cleavage of the viral GPC, resulting in the production of non-infectious viral particles.
A secondary, less direct antiviral mechanism may be related to the disruption of host cell lipid metabolism. Many viruses remodel host cell membranes to create replication compartments and require a rich lipid environment for assembly and budding. By inhibiting the SREBP pathway, PF-429242 can alter the cellular lipid landscape, potentially creating an environment that is less conducive to viral replication.
dot
Caption: Inhibition of S1P by PF-429242 blocks both host lipid biosynthesis and viral glycoprotein maturation.
Antiviral Spectrum and Efficacy
The antiviral activity of PF-429242 dihydrochloride has been evaluated against several viruses. The quantitative data from in vitro studies are summarized below.
| Virus Family | Virus | Cell Line | Assay Type | IC50 | CC50 | Reference |
| Arenaviridae | Lymphocytic choriomeningitis virus (LCMV) | Vero | Virus Titer Reduction | ~2 µM | >30 µM | [1] |
| Arenaviridae | Lassa virus (LASV) | Vero E6 | Virus Titer Reduction | ~10 µM | >30 µM | [2] |
| Arenaviridae | Junin virus (JUNV) | A549 | Virus Titer Reduction | ~5 µM | Not Reported | [1] |
| Flaviviridae | Dengue virus (DENV, all 4 serotypes) | HeLa, HEK-293, HepG2, LLC-MK2 | Virus Yield Reduction | Suppression at 30 µM | Not Reported | [3] |
| Flaviviridae | Zika virus (ZIKV) | T98G, U-87MG, SK-N-SH, Primary Monocytes | Focus-Forming Assay | Strong reduction at 12-30 µM | Not Reported | [4] |
| Bunyaviridae | Severe fever with thrombocytopenia syndrome virus (SFTSV) | - | - | Reported Suppression | - | [4] |
| Flaviviridae | Hepatitis C virus (HCV) | - | - | Reported Suppression | - | [4] |
Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the cell line, viral strain, and assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of antiviral compounds. Below are generalized methodologies for key assays used to evaluate the efficacy of PF-429242 dihydrochloride.
Virus Yield Reduction Assay
This assay quantifies the production of infectious virus particles in the presence of the inhibitor.
Materials:
-
Susceptible host cell line (e.g., Vero, A549)
-
Complete cell culture medium
-
Virus stock of known titer
-
PF-429242 dihydrochloride stock solution (in DMSO or water)
-
96-well or 24-well cell culture plates
-
Apparatus for plaque assay or TCID50 assay
Procedure:
-
Cell Seeding: Seed host cells in culture plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of PF-429242 dihydrochloride in culture medium.
-
Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI), for example, 0.01.
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add the medium containing the different concentrations of PF-429242 dihydrochloride. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).
-
Harvesting: Collect the supernatant, which contains the progeny virus.
-
Titration: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 assay on fresh cell monolayers.[5]
-
Data Analysis: Calculate the percent reduction in viral titer for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
Cytotoxicity Assay
It is essential to determine the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Host cell line
-
Complete cell culture medium
-
PF-429242 dihydrochloride stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or neutral red)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.
-
Treatment: Add serial dilutions of PF-429242 dihydrochloride to the cells. Include a "cell control" with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 24-48 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence, absorbance).
-
Data Analysis: Calculate the percent cytotoxicity for each concentration compared to the cell control. The CC50 value is determined by plotting the percent cytotoxicity against the log of the compound concentration.
dot
Caption: A generalized workflow for determining the in vitro antiviral efficacy of a compound.
Conclusion
PF-429242 dihydrochloride represents a compelling example of a host-targeted antiviral. Its specific inhibition of S1P provides a clear mechanism of action against viruses that rely on this protease for glycoprotein maturation, most notably arenaviruses. While its broad-spectrum activity against other viral families appears limited or acts through different mechanisms related to lipid metabolism, it remains a valuable tool for studying the role of S1P in viral replication and as a potential lead compound for the development of anti-arenaviral therapies. Further research is warranted to fully elucidate its antiviral potential and to explore its efficacy in in vivo models of infection. The methodologies and data presented in this guide offer a solid foundation for such future investigations.
References
- 1. Evaluation of the anti-arenaviral activity of the subtilisin kexin isozyme-1/site-1 protease inhibitor PF-429242 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of a Small-Molecule Inhibitor of Arenavirus Glycoprotein Processing by the Cellular Site 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressive Effects of the Site 1 Protease (S1P) Inhibitor, PF-429242, on Dengue Virus Propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
The S1P Inhibitor PF-429242 Dihydrochloride: A Technical Guide to its Impact on Viral Glycoprotein Processing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of PF-429242 dihydrochloride (B599025), a potent and selective inhibitor of Site-1 Protease (S1P), and its profound effects on the processing of viral glycoproteins. By elucidating the compound's mechanism of action, detailing key experimental methodologies, and presenting quantitative data on its antiviral activity, this document serves as a comprehensive resource for researchers in virology and drug development. The inhibition of host-cell proteases represents a promising strategy for broad-spectrum antiviral therapeutics, and PF-429242 exemplifies this approach by targeting a crucial host factor required for the maturation of numerous viral pathogens.
Introduction: Targeting Host Proteases for Antiviral Therapy
The emergence of drug-resistant viral strains and the constant threat of new viral outbreaks necessitate the development of novel antiviral strategies.[1] One such strategy is to target host cellular factors that are essential for the viral life cycle.[2][3] Unlike viral-encoded enzymes, host proteins are less prone to the rapid mutation rates that lead to drug resistance.[4] Host proteases, in particular, play a critical role in the replication of many viruses by mediating the cleavage and activation of viral surface glycoproteins.[2][3] This proteolytic processing is a prerequisite for viral entry into host cells and the production of infectious progeny.[5][6]
PF-429242 dihydrochloride is a reversible and competitive small-molecule inhibitor of Site-1 Protease (S1P), also known as subtilisin kexin isozyme-1 (SKI-1).[7][8][9] S1P is a key enzyme in the cellular sterol regulatory element-binding protein (SREBP) signaling pathway, which governs cholesterol and fatty acid homeostasis.[10] Beyond its role in cellular metabolism, S1P is also responsible for the proteolytic cleavage of the glycoprotein (B1211001) precursors of several families of enveloped viruses, most notably Arenaviridae and Flaviviridae.[11][12] By inhibiting S1P, PF-429242 effectively blocks this critical step in viral maturation, leading to a significant reduction in the production of infectious viral particles.[4][13]
Mechanism of Action: Inhibition of S1P and its Downstream Effects
PF-429242 exerts its antiviral effects through the specific inhibition of the host cell protease S1P. This action has two main consequences: disruption of the SREBP signaling pathway and, more critically for virology, the direct inhibition of viral glycoprotein processing.
The SREBP Signaling Pathway
The SREBP pathway is a central regulator of lipid metabolism. SREBPs are transcription factors that, when activated, move to the nucleus and upregulate the expression of genes involved in cholesterol and fatty acid synthesis.[14] The activation of SREBPs is a multi-step process that begins in the endoplasmic reticulum (ER) and requires sequential cleavage by S1P and Site-2 Protease (S2P) in the Golgi apparatus.[8][15] PF-429242, by inhibiting S1P, prevents the initial cleavage of SREBP, thereby halting the entire signaling cascade and reducing the cellular synthesis of lipids.[7]
Caption: The SREBP signaling pathway and the inhibitory action of PF-429242.
Inhibition of Viral Glycoprotein Processing
For many enveloped viruses, the surface glycoprotein is synthesized as an inactive precursor protein that must be cleaved by a host protease to become fusion-competent.[5] Arenaviruses, such as Lassa virus (LASV) and Lymphocytic choriomeningitis virus (LCMV), and some flaviviruses rely on S1P for this crucial cleavage step.[11] The glycoprotein precursor (GPC) of arenaviruses is cleaved by S1P into the mature GP1 and GP2 subunits. GP1 is responsible for receptor binding, while GP2 mediates the fusion of the viral and host cell membranes.[16] By inhibiting S1P, PF-429242 prevents the generation of mature, functional glycoproteins, resulting in the production of non-infectious virions.[4][13]
Caption: Inhibition of viral glycoprotein processing by PF-429242.
Quantitative Data on Antiviral Activity
The efficacy of PF-429242 has been quantified against a range of viruses and in various cell lines. The following tables summarize key inhibitory concentrations (IC50) and cytotoxic concentrations (CC50).
Table 1: Inhibitory Activity of PF-429242
| Target/Virus | Assay Type | Cell Line | IC50 | Reference(s) |
| Host Factor | ||||
| Site-1 Protease (S1P) | Enzyme Assay | - | 175 nM | [7][8][9] |
| Cholesterol Synthesis | Metabolic Assay | HepG2 | 0.5 µM | [7] |
| Cholesterol Synthesis | Metabolic Assay | CHO | 0.53 µM | [9] |
| Arenaviruses | ||||
| LCMV | Plaque Reduction | A549 | ~2 µM | [11][13] |
| Lassa Virus (LASV) GPC peptide | Enzyme Assay | - | 130 nM | [7] |
| Lassa Virus (LASV) | Viral Titer Reduction | Vero E6 | 1-10 µM | [4] |
| Junin Virus (JUNV) | Plaque Reduction | A549 | ~5 µM | [11][13] |
| Flaviviruses | ||||
| Dengue Virus (DENV) | Viral Titer Reduction | Various | 30 µM (significant suppression) | [7] |
| Zika Virus (ZIKV) MR766 | Focus-Forming Assay | SK-N-SH | 13.3 µM | [17] |
| Zika Virus (ZIKV) H/PF 2013 | Focus-Forming Assay | SK-N-SH | 11.9 µM | [17] |
| Zika Virus (ZIKV) MR766 | Focus-Forming Assay | HeLa | 6.3 µM | [17] |
| Zika Virus (ZIKV) H/PF 2013 | Focus-Forming Assay | HeLa | 9.4 µM | [17] |
| Zika Virus (ZIKV) MR766 | Focus-Forming Assay | T98G | 6.9 µM | [17] |
| Zika Virus (ZIKV) H/PF 2013 | Focus-Forming Assay | T98G | 3.5 µM | [17] |
| Zika Virus (ZIKV) MR766 | Focus-Forming Assay | U-87MG | 14 µM | [17] |
| Zika Virus (ZIKV) H/PF 2013 | Focus-Forming Assay | U-87MG | 11.7 µM | [17] |
| Zika Virus (ZIKV) MR766 | Focus-Forming Assay | Human CD14 Monocytes | 70.22 µM | [17] |
| Zika Virus (ZIKV) H/PF 2013 | Focus-Forming Assay | Human CD14 Monocytes | 51.55 µM | [17] |
| Other Viruses | ||||
| Hepatitis C Virus (HCV) | Viral Entry | Huh-7.5 | Potent antiviral effect | [10][11] |
Table 2: Cytotoxicity of PF-429242
| Cell Line | Assay Type | CC50 | Reference(s) |
| Vero E6 | CellTiter-Glo | > 30 µM | [4] |
| 293T | CellTiter-Glo | > 30 µM | [4] |
| BHK-21 | CellTiter-Glo | > 30 µM | [4] |
| A549 | CellTiter-Glo | > 25 µM | [11][13] |
| HeLa | MTT Assay | > 96% viability at 500 µM | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of PF-429242 on viral glycoprotein processing and viral infectivity.
Western Blotting for Viral Glycoprotein Processing
This protocol is used to visualize the inhibition of GPC cleavage into GP1 and GP2.
-
Cell Culture and Transfection/Infection:
-
Seed 293T or other suitable cells in 6-well plates to reach 70-80% confluency on the day of transfection or infection.
-
For transfection, use a lipid-based transfection reagent to introduce a plasmid expressing the viral glycoprotein of interest (e.g., pC-LCMV-GPC).
-
For infection, infect cells with the virus of interest (e.g., LCMV) at a specified multiplicity of infection (MOI).
-
-
PF-429242 Treatment:
-
At 5 hours post-transfection or 1.5 hours post-infection, replace the medium with fresh medium containing the desired concentrations of PF-429242 (e.g., 1, 10, 30 µM) or a vehicle control (DMSO).
-
-
Cell Lysis:
-
At 36-48 hours post-transfection/infection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the viral glycoprotein (e.g., anti-GP2 monoclonal antibody 83.6 for arenaviruses) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein such as actin.
-
Viral Titer Determination by Plaque Assay
This assay quantifies the number of infectious viral particles in a sample.
-
Cell Seeding:
-
Seed Vero E6 or other susceptible cells in 6- or 12-well plates to form a confluent monolayer.
-
-
Virus Dilution and Infection:
-
Prepare 10-fold serial dilutions of the virus-containing supernatant in serum-free medium.
-
Remove the growth medium from the cell monolayers and infect the cells with 200-400 µL of each viral dilution.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Agarose (B213101) Overlay:
-
During the incubation, prepare a 2X overlay medium (e.g., 2X MEM) and a sterile 1.2% agarose solution. Mix them in a 1:1 ratio and keep at 42-45°C.
-
After the adsorption period, aspirate the inoculum and gently add 2-3 mL of the agarose overlay to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C in a CO2 incubator for 4-7 days, or until plaques are visible.
-
Prepare a staining solution of 0.1% crystal violet in 20% ethanol.
-
Fix the cells by adding 10% formaldehyde (B43269) to each well and incubating for at least 4 hours.
-
Carefully remove the agarose plugs and stain the cell monolayers with the crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting:
-
Count the number of plaques (clear zones) in the wells and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
Retroviral Pseudotype Entry Assay
This assay assesses the ability of viral glycoproteins to mediate entry into host cells in a BSL-2 setting.
-
Production of Pseudotyped Lentiviral Particles:
-
Co-transfect 293T cells with three plasmids:
-
A lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP).
-
A packaging plasmid (e.g., psPAX2) providing the necessary lentiviral proteins (Gag, Pol, Rev, Tat).
-
An envelope plasmid expressing the viral glycoprotein of interest (e.g., LCMV-GP).
-
-
-
Harvesting and Titration of Pseudovirions:
-
At 48-72 hours post-transfection, harvest the supernatant containing the pseudotyped viral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Determine the titer of the pseudovirus stock by infecting target cells and measuring reporter gene expression.
-
-
Entry Inhibition Assay:
-
Seed target cells (e.g., BHK-21) in a 96-well plate.
-
Pre-incubate the pseudotyped virus with various concentrations of PF-429242 for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the target cells.
-
Incubate for 48-72 hours.
-
-
Quantification of Entry:
-
Measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression via flow cytometry).
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxicity of PF-429242.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluency during the assay period.
-
-
Compound Treatment:
-
Add various concentrations of PF-429242 to the wells and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.
-
Quantification of Viral RNA by RT-qPCR
This method quantifies the amount of viral RNA in cell culture supernatants.
-
RNA Extraction:
-
Collect cell culture supernatants from infected cells treated with PF-429242 or a vehicle control.
-
Extract viral RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Generate a standard curve using known quantities of a viral RNA standard.
-
Quantify the viral RNA in the samples by comparing their amplification cycle (Ct) values to the standard curve.
-
Experimental Workflow and Logical Relationships
The evaluation of a potential antiviral compound like PF-429242 typically follows a structured workflow to assess its efficacy and mechanism of action.
Caption: A typical experimental workflow for evaluating an antiviral compound.
Conclusion
PF-429242 dihydrochloride serves as a powerful tool for studying the role of S1P in both cellular physiology and virology. Its ability to potently and selectively inhibit S1P-mediated viral glycoprotein processing underscores the potential of host-targeted antivirals. This technical guide provides the foundational knowledge and detailed methodologies necessary for researchers to effectively utilize PF-429242 in their investigations of viral pathogenesis and in the development of novel therapeutic interventions. The data presented herein demonstrates the broad-spectrum potential of this compound against arenaviruses and flaviviruses, paving the way for further preclinical and clinical evaluation.
References
- 1. Optimised Method for the Production and Titration of Lentiviral Vectors Pseudotyped with the SARS-CoV-2 Spike [en.bio-protocol.org]
- 2. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of High-Titer Pseudotyped Lentiviral Vectors | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. SKI-1/S1P inhibitor PF-429242 impairs the onset of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimised Method for the Production and Titration of Lentiviral Vectors Pseudotyped with the SARS-CoV-2 Spike [bio-protocol.org]
- 12. Evaluation of the anti-arenaviral activity of the subtilisin kexin isozyme-1/site-1 protease inhibitor PF-429242 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Direct Lysis RT-qPCR of SARS-CoV-2 in Cell Culture Supernatant Allows for Fast and Accurate Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Dengue Virus RNA in the Culture Supernatant of Infected Cells by Real-time Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Foundational Research on SREBP Pathway Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the foundational research into inhibitors of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. The SREBP family of transcription factors are master regulators of cellular lipid homeostasis, and their dysregulation is implicated in a range of metabolic diseases and cancers, making them a critical target for therapeutic development. This document outlines the core SREBP signaling pathway, details the mechanisms of key inhibitory molecules, presents quantitative data for these compounds, and provides methodologies for essential experiments in SREBP research.
The SREBP Signaling Pathway: A Central Regulator of Lipid Metabolism
Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that control the expression of genes involved in the synthesis and uptake of cholesterol, fatty acids, and triglycerides.[1] There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-1c primarily regulates genes for fatty acid synthesis, while SREBP-2 is the main regulator of cholesterol biosynthesis.
Under conditions of sufficient sterol levels, SREBPs are retained in the endoplasmic reticulum (ER) as inactive precursors. They are bound in a complex with SREBP Cleavage-Activating Protein (SCAP), which acts as a sterol sensor.[2] This SREBP-SCAP complex is held in the ER by binding to Insulin-Induced Gene (INSIG) proteins.[3]
When cellular sterol levels fall, the sterol no longer binds to SCAP, causing a conformational change that leads to the dissociation of the SREBP-SCAP complex from INSIG.[2] The liberated SREBP-SCAP complex is then transported via COPII vesicles to the Golgi apparatus. Within the Golgi, the SREBP precursor is sequentially cleaved by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P).[2][4] This two-step cleavage releases the N-terminal domain of the SREBP, which is the mature, transcriptionally active form. This mature SREBP then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) on the promoter regions of target genes, activating their transcription and thus increasing lipid synthesis and uptake.[4]
Classes and Mechanisms of SREBP Pathway Inhibitors
Inhibitors of the SREBP pathway can be broadly categorized based on their molecular targets. The primary strategies involve preventing the ER-to-Golgi transport of the SREBP-SCAP complex or inhibiting the proteolytic cleavage of SREBP in the Golgi.[4]
SCAP-Targeting Inhibitors
These inhibitors act by binding to SCAP, preventing its transport from the ER to the Golgi. This effectively sequesters the SREBP precursor in the ER, blocking its activation.
-
Fatostatin (B527787): This diarylthiazole derivative binds directly to SCAP, inhibiting the ER-Golgi translocation of SREBPs.[5][6] By preventing the first step in the activation cascade, fatostatin impairs the maturation of both SREBP-1 and SREBP-2.[5]
-
Betulin (B1666924): A pentacyclic triterpenoid (B12794562) found in birch bark, betulin inhibits SREBP maturation by inducing the interaction between SCAP and INSIG, effectively locking the SREBP-SCAP complex in the ER.[3][7]
S1P-Targeting Inhibitors
This class of inhibitors directly targets the Site-1 Protease (S1P) in the Golgi, preventing the first proteolytic cleavage required for SREBP maturation.
-
PF-429242: A potent, reversible, and competitive aminopyrrolidineamide inhibitor of S1P.[8][9] By blocking S1P activity, PF-429242 prevents the processing of SREBP precursors that have already been transported to the Golgi, thereby inhibiting cholesterol and fatty acid synthesis.[8][10]
Quantitative Data for Key SREBP Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for foundational SREBP pathway inhibitors across various experimental systems.
Table 1: Fatostatin IC₅₀ Values
| Assay / Cell Line | Target Process | IC₅₀ Value | Reference(s) |
| Mammalian Cells | SCAP ER-to-Golgi Transport | 2.5 - 10 µM | [5][6][11] |
| CHO-K1 Cells | SREBP2 Activation | 5.6 µM / 10 µM | [5][12] |
| DU145 Prostate Cancer Cells | Cell Proliferation | 0.1 µM | [5] |
| LNCaP Prostate Cancer Cells | Cell Proliferation (72h) | 10.4 µM | [13] |
| C4-2B Prostate Cancer Cells | Cell Proliferation (72h) | 9.1 µM | [13] |
Table 2: Betulin IC₅₀ Values
| Assay / Cell Line | Target Process | IC₅₀ Value | Reference(s) |
| K562 Cells | SREBP Inhibition | 14.5 µM | [14][15] |
| HeLa, HepG2, A549, MCF-7 | Cell Viability | 10 - 15 µg/mL | [15] |
| SK-HEP-1, PC-3, NCI-H460 | Cell Viability | 20 - 60 µg/mL | [15] |
Table 3: PF-429242 IC₅₀ Values
| Assay / Cell Line | Target Process | IC₅₀ Value | Reference(s) |
| In vitro Enzyme Assay | S1P Inhibition | 170 - 175 nM | [8][9][10][16] |
| CHO Cells | Cholesterol Synthesis | 0.53 µM | [9] |
| HepG2 Cells | Cholesterol Synthesis | 0.5 µM | [8][10] |
Key Experimental Protocols
Validating the activity of SREBP pathway inhibitors requires a multi-assay approach. Below are detailed methodologies for core experiments used in the field.
SRE-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of SREBPs.
-
Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing a firefly luciferase gene driven by a promoter with multiple copies of the Sterol Regulatory Element (SRE). The second is a control plasmid with a constitutively expressed Renilla luciferase gene for normalization.[17][18] When SREBP is active, it binds to the SREs and drives firefly luciferase expression. The ratio of firefly to Renilla luminescence indicates SREBP activity.[17]
-
Protocol Outline:
-
Cell Seeding: Seed cells (e.g., HEK293, HepG2) in 96-well or 384-well plates.[18]
-
Transfection: After 24 hours, co-transfect cells with the SRE-firefly luciferase reporter and the Renilla luciferase control plasmids using a suitable transfection reagent (e.g., Lipofectamine).[19]
-
Compound Treatment: After an incubation period (e.g., 5-8 hours), replace the medium with fresh medium containing the test inhibitor at various concentrations. To induce SREBP activity, cells are typically cultured in sterol-depleted or low-lipid media.[20]
-
Incubation: Incubate cells with the compound for 16-24 hours.[21]
-
Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each well. Normalize the data to a vehicle control to determine the percent inhibition of SREBP activity.
-
Western Blot for SREBP Cleavage
This method directly visualizes the inhibition of SREBP processing.
-
Principle: SREBP exists as a larger precursor form (~125 kDa) in the ER membrane and a smaller, mature nuclear form (~68 kDa) after cleavage.[1] Western blotting can distinguish between these two forms. An effective inhibitor will cause a decrease in the mature form and potentially an accumulation of the precursor form.[22]
-
Protocol Outline:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2, CHO) and treat with the inhibitor for a specified period (e.g., 16-24 hours) under sterol-depleting conditions to induce SREBP processing.
-
Cell Fractionation (Optional but Recommended): Separate nuclear and cytoplasmic/membrane fractions to enrich for the mature and precursor forms, respectively.
-
Protein Extraction: Lyse the cells or fractions in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 40-70 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[23]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for the N-terminus of SREBP-1 or SREBP-2.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an ECL (chemiluminescence) substrate and an imaging system.[23]
-
Analysis: Quantify band intensity using densitometry software. Compare the ratio of the mature form to the precursor form (or to a loading control like Lamin A/C for nuclear fractions and Calnexin for membrane fractions) across different treatment conditions.[23]
-
RT-qPCR for SREBP Target Gene Expression
This assay measures the downstream functional consequences of SREBP inhibition.
-
Principle: Inhibition of SREBP activity leads to decreased transcription of its target genes. Reverse transcription-quantitative PCR (RT-qPCR) measures the mRNA levels of these genes, providing a functional readout of pathway inhibition. Key target genes include HMGCR, HMGCS1 (cholesterol synthesis), FASN, SCD1 (fatty acid synthesis), and LDLR (lipoprotein uptake).[22][24]
-
Protocol Outline:
-
Cell Culture and Treatment: Treat cells with the inhibitor as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a suitable method (e.g., TRIzol or a column-based kit).
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green-based qPCR master mix.[25]
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of target genes using the ΔΔCq method, normalizing to the reference gene and comparing to a vehicle-treated control.[26]
-
References
- 1. researchgate.net [researchgate.net]
- 2. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yeast Sterol Regulatory Element-binding Protein (SREBP) Cleavage Requires Cdc48 and Dsc5, a Ubiquitin Regulatory X Domain-containing Subunit of the Golgi Dsc E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fatostatin | Fatty Acid Synthase | Lipid | TargetMol [targetmol.com]
- 7. Betulin (NSC 4644) | SREBP inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity | PLOS One [journals.plos.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. activemotif.jp [activemotif.jp]
- 21. researchgate.net [researchgate.net]
- 22. A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Sterol Regulatory Element-binding Protein-1 (SREBP-1) Is Required to Regulate Glycogen Synthesis and Gluconeogenic Gene Expression in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 26. Quantitation of the sterol regulatory element-binding protein mRNA in mononuclear blood cells by competitive RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
PF-429242 dihydrochloride experimental protocol for cell culture
Application Notes: PF-429242 Dihydrochloride (B599025) for Cell Culture
Introduction
PF-429242 dihydrochloride is a potent, cell-permeable, reversible, and competitive inhibitor of the Site-1 Protease (S1P), also known as membrane-bound transcription factor peptidase, site 1 (MBTPS1).[1][2][3] S1P is a critical enzyme in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors that regulate the synthesis of cholesterol and fatty acids.[4][5] By inhibiting S1P, PF-429242 prevents the proteolytic cleavage of SREBPs, thereby blocking their translocation to the nucleus and subsequent activation of lipogenic gene expression.[2][4] This mechanism makes PF-429242 a valuable tool for studying lipid metabolism and a potential therapeutic agent for diseases characterized by dysregulated lipogenesis, such as various cancers and viral infections.[2][3][6]
Mechanism of Action
In the endoplasmic reticulum (ER), inactive SREBP precursors are bound to the SREBP cleavage-activating protein (SCAP). When cellular sterol levels are low, the SCAP-SREBP complex moves to the Golgi apparatus.[4] There, S1P performs the initial cleavage of SREBP.[5] This is followed by a second cleavage by Site-2 Protease (S2P), which releases the mature, transcriptionally active N-terminal domain of SREBP.[3] This active fragment then enters the nucleus, binds to Sterol Regulatory Elements (SREs) on target genes, and initiates the transcription of enzymes required for cholesterol and fatty acid biosynthesis.[4] PF-429242 directly inhibits the first step of this activation cascade by targeting S1P.
Quantitative Data
The inhibitory activity of PF-429242 has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against S1P and its downstream effects on lipid synthesis.
| Parameter | Cell Line | Value | Reference |
| S1P Inhibition (IC50) | Enzyme Assay | 175 nM | [1][2] |
| Cholesterol Synthesis (IC50) | CHO (Chinese Hamster Ovary) | 0.53 µM | [1] |
| Cholesterol Synthesis (IC50) | HepG2 (Human Hepatocellular Carcinoma) | 0.5 µM | [2] |
| Effective Concentration | CHO (Inhibition of SREBP processing) | 10 µM | [2] |
| Effective Concentration | RCC (Renal Cell Carcinoma) | 5 - 25 µM | [3] |
| Effective Concentration | DENV2-infected cells (Antiviral) | 30 µM | [2] |
Experimental Protocols
This section provides a detailed methodology for using PF-429242 dihydrochloride in a typical cell culture experiment to study its effects on cell viability and SREBP signaling.
1. Materials and Reagents
-
PF-429242 dihydrochloride (MW: 482.49)[1]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Water, sterile cell culture grade
-
Appropriate cell line (e.g., HepG2, A498, CHO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Reagents for downstream analysis (e.g., cell viability assay kits, lysis buffers for protein/RNA extraction)
2. Preparation of Stock Solution
PF-429242 dihydrochloride is soluble in both water and DMSO up to 50 mM.[1] Using DMSO is often preferred for long-term storage and stability.
-
Calculation: To prepare a 10 mM stock solution, dissolve 4.82 mg of PF-429242 dihydrochloride in 1 mL of sterile DMSO.
-
Dissolution: Briefly vortex the solution to ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature.
3. General Cell Culture Treatment Protocol
This workflow outlines the key steps for treating adherent cells with PF-429242.
-
Cell Seeding: Plate cells in the desired format (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA extraction) at a density that allows for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Preparation of Working Solutions: On the day of treatment, thaw a stock aliquot of PF-429242. Prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).[3] Also, prepare a vehicle control using the same concentration of DMSO as in the highest treatment dose.
-
Cell Treatment: Carefully aspirate the old medium from the cells. Add the prepared medium containing PF-429242 or the vehicle control to the respective wells.
-
Incubation: Return the cells to the incubator for the desired treatment period. Studies have shown significant effects between 24 and 96 hours of incubation.[3]
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed using various methods.
4. Recommended Downstream Assays
-
Cell Viability and Proliferation:
-
Analysis of SREBP Pathway:
-
Western Blot: To detect the precursor and mature forms of SREBP1 and SREBP2. Treatment with PF-429242 is expected to reduce the amount of the mature, cleaved form.[6]
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of SREBP target genes, such as HMGCR, FASN, and LDLR. Expression of these genes is expected to decrease following treatment.[2]
-
-
Lipid Synthesis Measurement:
-
Cholesterol/Fatty Acid Synthesis Assays: Use radiolabeled precursors like [¹⁴C]-acetate to quantify the rate of de novo lipid synthesis.
-
5. Application Example: Anticancer Activity in Renal Cell Carcinoma (RCC)
PF-429242 has been shown to inhibit the growth of RCC cells.[3][7]
-
Cell Lines: Primary human RCC cells or established lines like A498.[3]
-
Protocol:
-
Seed RCC1 cells at 3 x 10⁴ cells per dish in 10-cm dishes for a colony formation assay.[3]
-
Treat cells with PF-429242 at concentrations ranging from 1 µM to 25 µM. A concentration of 10 µM was shown to be significantly effective.[3]
-
Culture the cells for 10 days, renewing the PF-429242-containing medium every two days.[3]
-
After 10 days, wash, fix, and stain the viable colonies with 0.5% crystal violet.[3]
-
-
Expected Outcome: A dose-dependent reduction in the number and size of viable cell colonies, indicating inhibition of cell proliferation and survival.[3] In RCC cells, this effect is primarily mediated by the induction of apoptosis.[3][7]
Additional Mechanistic Insights
While the primary mechanism of PF-429242 is the inhibition of the S1P/SREBP pathway, recent studies in hepatocellular carcinoma (HCC) have revealed additional parallel pathways. In HCC cells, PF-429242 can induce FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling, contributing to its anticancer effects.[6] Researchers should consider these alternative mechanisms when interpreting results in different cell contexts.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 6. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of PF-429242 Dihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of PF-429242 dihydrochloride (B599025), a potent and selective inhibitor of Site-1 Protease (S1P), in mouse models. The protocols outlined herein are based on established research and are intended to assist in the design and execution of experiments aimed at studying the effects of SREBP pathway inhibition on lipid metabolism and other associated pathologies. This document includes detailed information on dosage, administration routes, and vehicle preparation, as well as visual representations of the relevant signaling pathway and a general experimental workflow.
Introduction
PF-429242 is a reversible, competitive inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) Site-1 Protease (S1P), with an IC50 of 175 nM.[1] By inhibiting S1P, PF-429242 prevents the proteolytic activation of SREBPs, which are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[2][3] This inhibitory action makes PF-429242 a valuable tool for investigating the role of the SREBP pathway in various physiological and pathological processes, including metabolic disorders and certain cancers.[4][5] These notes provide standardized protocols for the use of PF-429242 dihydrochloride in murine models to ensure reproducibility and accuracy in preclinical research.
Data Presentation
The following tables summarize quantitative data for the in vivo administration of PF-429242 dihydrochloride in mice based on published studies.
Table 1: In Vivo Administration Parameters for PF-429242 Dihydrochloride in Mice
| Parameter | Details | Mouse Strain(s) | Reference |
| Dosage | 10 mg/kg | Male CD1, SCID | [6] |
| 30 mg/kg | Male CD1 | ||
| Administration Route | Intraperitoneal (i.p.) | Male CD1 | |
| Intravenous (i.v.) | SCID | [6] | |
| Dosing Frequency | Every 6 hours for 24 hours | Male CD1 | |
| Daily | SCID | [6] | |
| Vehicle Formulation 1 (for i.p. injection) | DMSO, PEG300, Tween-80, Saline | Not Specified | |
| Vehicle Formulation 2 (for i.p. injection) | Saline | Male CD1 |
Experimental Protocols
Protocol 1: Preparation of PF-429242 Dihydrochloride Formulation for Intraperitoneal Administration
Materials:
-
PF-429242 dihydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of PF-429242 dihydrochloride in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the dosing solution, a higher concentration stock in DMSO is prepared first.
-
-
Vehicle Preparation:
-
In a sterile tube, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Final Formulation:
-
Add the PF-429242 dihydrochloride stock solution to the vehicle to achieve the desired final concentration (e.g., 2.5 mg/mL for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The final solution should be clear.
-
Protocol 2: In Vivo Administration of PF-429242 Dihydrochloride via Intraperitoneal Injection
Materials:
-
Prepared PF-429242 dihydrochloride formulation
-
Appropriate mouse strain (e.g., Male CD1 mice)
-
Sterile syringes (1 mL) and needles (e.g., 27-gauge)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Handling and Preparation:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse to determine the precise injection volume.
-
-
Dosing:
-
Calculate the required volume of the PF-429242 formulation based on the mouse's body weight and the target dosage (e.g., 10 mg/kg or 30 mg/kg).
-
Gently restrain the mouse and locate the intraperitoneal injection site (lower quadrant of the abdomen).
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a shallow angle to avoid puncturing internal organs and inject the calculated volume.
-
-
Monitoring:
-
Monitor the mice for any adverse reactions following the injection.
-
For studies involving multiple doses, repeat the injection at the specified time intervals (e.g., every 6 hours).
-
Protocol 3: Tissue Collection and Analysis
Materials:
-
Surgical tools for dissection
-
Liquid nitrogen
-
Cryovials or other appropriate storage tubes
-
Reagents for RNA or protein extraction (e.g., TRIzol, RIPA buffer)
Procedure:
-
Euthanasia and Tissue Collection:
-
At the designated endpoint of the study (e.g., 6 hours after the final dose), euthanize the mice using an approved method.
-
Promptly dissect the target tissues (e.g., liver).
-
-
Sample Processing:
-
For gene expression analysis, immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.
-
For protein analysis, tissues can be snap-frozen or immediately homogenized in appropriate lysis buffers.
-
-
Downstream Analysis:
-
Perform downstream analyses such as quantitative PCR (qPCR) to assess the expression of SREBP target genes or Western blotting to analyze protein levels.
-
Mandatory Visualizations
Signaling Pathway
Caption: SREBP signaling pathway and the inhibitory action of PF-429242 on S1P.
Experimental Workflow
Caption: General experimental workflow for an in vivo study using PF-429242 in mice.
References
- 1. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing PF-429242 Dihydrochloride in Western Blot Analysis of SREBP Cleavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PF-429242 dihydrochloride (B599025), a potent and selective inhibitor of Site-1 Protease (S1P), in studying the proteolytic cleavage of Sterol Regulatory Element-Binding Proteins (SREBPs) by Western blot.
Introduction
Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the synthesis of cholesterol and fatty acids. Their activation requires a two-step proteolytic cleavage process. The first cleavage is mediated by Site-1 Protease (S1P). PF-429242 dihydrochloride is a reversible and competitive inhibitor of S1P, effectively blocking the initial step of SREBP activation.[1][2] This makes it an invaluable tool for investigating the SREBP signaling pathway and for screening potential therapeutic agents targeting lipid metabolism. Western blotting is a crucial technique to visualize the inhibition of SREBP cleavage by monitoring the levels of the precursor and mature forms of SREBP proteins.
Mechanism of Action
Under conditions of low cellular sterol levels, the SREBP-SCAP complex translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, S1P cleaves the SREBP precursor, which is then further processed by Site-2 Protease (S2P). This releases the N-terminal mature form of SREBP, which translocates to the nucleus to activate target gene transcription.[3][4] PF-429242 directly inhibits S1P, preventing the initial cleavage and subsequent activation of SREBPs.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for PF-429242 dihydrochloride based on published studies.
Table 1: In Vitro Efficacy of PF-429242 Dihydrochloride
| Parameter | Value | Cell Line | Reference |
| IC50 for S1P Inhibition | 175 nM | - | [1] |
| IC50 for Cholesterol Synthesis Inhibition | 0.5 µM | HepG2 | [1] |
| Effective Concentration for SREBP Processing Inhibition | 10 µM | Chinese Hamster Ovary (CHO) | [1] |
| Effective Concentration for SREBP Processing Inhibition | 10 µM | Renal Cell Carcinoma (RCC1) | [2] |
| Effective Concentration for SREBP-1 and SREBP-2 Cleavage Inhibition | ≥ 10 µM | Pancreatic Ductal Adenocarcinoma (Pa03c, Pa16c) | [5] |
Table 2: Molecular Weights of SREBP Forms for Western Blot Analysis
| Protein | Precursor Form (Membrane-bound) | Mature Form (Nuclear) | Reference |
| SREBP-1 | ~125 kDa | ~65-68 kDa | [6][7] |
| SREBP-2 | ~125 kDa | ~65-68 kDa | [6][7] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with PF-429242 Dihydrochloride
This protocol describes the general procedure for treating cultured cells with PF-429242 to inhibit SREBP cleavage.
Materials:
-
Cell line of interest (e.g., HepG2, CHO, HEK293)
-
Complete growth medium
-
PF-429242 dihydrochloride
-
DMSO (for stock solution preparation)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
PF-429242 Stock Solution: Prepare a stock solution of PF-429242 dihydrochloride in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C.[8]
-
Treatment: Dilute the PF-429242 stock solution to the desired final concentration in fresh cell culture medium. A common starting concentration is 10 µM.[1][2] It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 25 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[2]
-
Incubation: Remove the old medium from the cells and replace it with the medium containing PF-429242. Incubate the cells for a suitable duration, typically 24 hours.[2] A time-course experiment (e.g., 12, 24, 48 hours) may also be beneficial.
-
Cell Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed with cell lysis for Western blot analysis.
Protocol 2: Western Blot for SREBP Cleavage
This protocol outlines the steps for detecting the precursor and mature forms of SREBP by Western blot.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against SREBP-1 or SREBP-2 (recognizing the N-terminal domain)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-Lamin A/C for nuclear extracts)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in an appropriate lysis buffer on ice. For observing both precursor (membrane-bound) and mature (nuclear) forms, a whole-cell lysate is suitable.[9] To specifically enrich for the mature form, nuclear extraction protocols can be employed.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SREBP-1 or SREBP-2 overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Analysis: Analyze the band intensities. A decrease in the ~68 kDa mature SREBP band and a potential increase or stabilization of the ~125 kDa precursor band in PF-429242-treated samples would indicate successful inhibition of SREBP cleavage.
Visualizations
Caption: SREBP signaling pathway and the inhibitory action of PF-429242.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. scienceopen.com [scienceopen.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Sterol Regulatory Element-binding Protein-1 (SREBP-1) Is Required to Regulate Glycogen Synthesis and Gluconeogenic Gene Expression in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Assays Using PF-429242 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-429242 dihydrochloride (B599025) is a potent, cell-permeable, and selective small molecule inhibitor of the Site-1 Protease (S1P), also known as subtilisin kexin isozyme-1 (SKI-1).[1][2] S1P plays a crucial role in the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors governing the synthesis of cholesterol and fatty acids.[1][3] By inhibiting S1P, PF-429242 effectively disrupts the SREBP signaling pathway, leading to a reduction in cellular lipid biosynthesis.[1][4][5] A growing body of evidence indicates that many viruses exploit the host's lipid metabolism for their replication and pathogenesis. Consequently, PF-429242 has emerged as a valuable research tool for investigating the role of lipid metabolism in the viral life cycle and as a potential broad-spectrum antiviral agent.[1][3][6][7]
These application notes provide detailed methodologies for utilizing PF-429242 dihydrochloride in common antiviral assays, including plaque reduction, virus yield reduction, and quantitative PCR-based assays.
Mechanism of Action: SREBP Pathway Inhibition
PF-429242 competitively inhibits the S1P enzyme, which is responsible for the first cleavage step in the activation of SREBPs.[2][4][5] This disruption of the SREBP pathway alters the host cell's lipid landscape, thereby creating an environment that is less conducive to the replication of various viruses that rely on host lipids for processes such as entry, replication complex formation, and virion assembly.[1][3]
Caption: SREBP signaling pathway and the inhibitory action of PF-429242.
Quantitative Data Summary
The antiviral activity of PF-429242 dihydrochloride has been quantified against several viruses. The following table summarizes the reported 50% inhibitory concentration (IC50) or effective concentration (EC50) values.
| Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| Lassa Virus (LASV) | Plaque Reduction Assay | Vero E6 | ~1-10 | [6] |
| Lymphocytic Choriomeningitis Virus (LCMV) | Plaque Reduction Assay | A549 | ~2 | [1] |
| Junin Virus (JUNV) | Plaque Reduction Assay | A549 | ~5 | [1] |
| Dengue Virus (DENV) | Virus Yield Reduction | HEK-293, HepG2 | ~30 | [4] |
| Zika Virus (ZIKV) | Focus-Forming Assay | Neuronal cell lines | 12 | [7][8] |
| Zika Virus (ZIKV) | Focus-Forming Assay | Primary monocytes | 30 | [7] |
| Hepatitis C Virus (HCV) | Reporter Gene Assay | Huh-7.5 | Not specified | [3] |
| Target | Assay Type | System | IC50 (µM) | Reference |
| S1P Protease | Enzymatic Assay | In vitro | 0.175 | [2][4][5] |
| Cholesterol Synthesis | Biochemical Assay | CHO cells | 0.53 | [2][4][5] |
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and is used to determine the concentration of an antiviral compound that inhibits the formation of plaques by 50% (IC50).[9][10][11]
Caption: Workflow for a plaque reduction assay.
Materials:
-
Susceptible host cell line (e.g., Vero E6, A549, Huh-7)
-
Appropriate virus stock with a known titer
-
PF-429242 dihydrochloride
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)
-
Phosphate-buffered saline (PBS)
-
Semi-solid overlay medium (e.g., 1% methylcellulose (B11928114) or 0.6% agarose in 2x medium)
-
Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Multi-well plates (e.g., 6- or 12-well)
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.
-
Drug Preparation: Prepare a series of two-fold dilutions of PF-429242 dihydrochloride in a cell culture medium.
-
Virus Infection: Aspirate the culture medium from the cell monolayers and infect the cells with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.[10]
-
Compound Treatment: Remove the virus inoculum and add the different concentrations of PF-429242 to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Overlay: Add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.[10]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus being tested (typically 2-14 days), until plaques are visible.[11]
-
Fixation and Staining: Aspirate the overlay and fix the cells with the fixing solution. After fixation, remove the fixative and stain the cell monolayer with crystal violet solution.[10]
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious progeny virus.[12][13]
Materials:
-
Same as for the Plaque Reduction Assay, excluding the semi-solid overlay and staining solutions.
Procedure:
-
Cell Seeding and Drug Preparation: Follow steps 1 and 2 from the Plaque Reduction Assay protocol.
-
Infection and Treatment: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, remove the inoculum, wash the cells, and add the medium containing the serial dilutions of PF-429242.
-
Incubation: Incubate the plates for a full replication cycle of the virus (e.g., 24-72 hours).
-
Harvesting Progeny Virus: After incubation, harvest the cell culture supernatant. To release intracellular virus particles, cells can be subjected to freeze-thaw cycles.
-
Titration of Virus Yield: Determine the titer of the infectious virus in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[12]
-
Data Analysis: Compare the viral titers from the PF-429242-treated wells to the virus control. The concentration of the compound that reduces the virus yield by a certain percentage (e.g., 90% or 99%) is calculated.
Quantitative PCR (qPCR) Based Assay
This assay quantifies viral nucleic acids (DNA or RNA) to determine the effect of an antiviral compound on viral replication.[14][15]
Caption: Workflow for a qPCR-based antiviral assay.
Materials:
-
Infected and treated cells/supernatants from the Virus Yield Reduction Assay setup.
-
Nucleic acid extraction kit (e.g., RNA or DNA isolation kit).
-
Reverse transcriptase and associated reagents (for RNA viruses).
-
qPCR master mix, virus-specific primers, and probe (e.g., TaqMan probe).
-
qPCR instrument.
Procedure:
-
Sample Preparation: Set up the experiment as described in the Virus Yield Reduction Assay (steps 1-3).
-
Nucleic Acid Extraction: At the desired time point post-infection, extract total RNA or DNA from the cells or the supernatant using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (for RNA viruses): For RNA viruses, synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.[15]
-
qPCR: Perform qPCR using the extracted DNA or synthesized cDNA as a template. Use primers and a probe specific to a conserved region of the viral genome. Also, include a housekeeping gene as an internal control to normalize the data.
-
Data Analysis: Quantify the viral nucleic acid levels using the cycle threshold (Ct) values. The reduction in viral RNA or DNA in the PF-429242-treated samples compared to the virus control indicates antiviral activity. Calculate the EC50 value based on the dose-response curve.
Conclusion
PF-429242 dihydrochloride serves as a powerful tool for investigating the intersection of lipid metabolism and viral infection. The protocols outlined above provide a framework for assessing its antiviral efficacy in a quantitative and reproducible manner. Researchers can adapt these methodologies to their specific virus-cell systems to further elucidate the antiviral mechanisms of S1P inhibition and to screen for novel antiviral therapies targeting host lipid metabolism.
References
- 1. Evaluation of the anti-arenaviral activity of the subtilisin kexin isozyme-1/site-1 protease inhibitor PF-429242 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF 429242 dihydrochloride | SREBP | Tocris Bioscience [tocris.com]
- 3. SKI-1/S1P inhibitor PF-429242 impairs the onset of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiviral Activity of a Small-Molecule Inhibitor of Arenavirus Glycoprotein Processing by the Cellular Site 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. labinsights.nl [labinsights.nl]
Application Notes and Protocols for Cholesterol Synthesis Assay Using PF-429242 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol biosynthesis is a critical cellular process, and its dysregulation is implicated in numerous diseases, including cardiovascular disorders and cancer. The sterol regulatory element-binding protein (SREBP) pathway is a key regulator of this process. PF-429242 dihydrochloride (B599025) is a potent, cell-permeable, and reversible inhibitor of Site-1 Protease (S1P), a critical enzyme in the activation of SREBPs.[1] By inhibiting S1P, PF-429242 prevents the proteolytic cleavage and subsequent nuclear translocation of SREBPs, leading to a downregulation of genes involved in cholesterol synthesis.[2][3] This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory effect of PF-429242 dihydrochloride on cholesterol synthesis.
Mechanism of Action
PF-429242 dihydrochloride acts as a competitive inhibitor of S1P.[1] In the cholesterol biosynthesis pathway, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Upon low cellular sterol levels, the SREBP-SCAP complex moves to the Golgi apparatus, where S1P initiates the proteolytic activation of SREBPs. By inhibiting S1P, PF-429242 effectively blocks this activation step, thereby reducing the expression of key cholesterogenic enzymes and ultimately suppressing cholesterol synthesis.[2][3][4]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of PF-429242 dihydrochloride in various assays.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (S1P Inhibition) | CHO cells | 175 nM | [1] |
| IC50 (Cholesterol Synthesis) | HepG2 cells | 0.5 µM | [5] |
| IC50 (Cholesterol Synthesis) | CHO cells | 0.53 µM | [1] |
Signaling Pathway of PF-429242 Dihydrochloride in Cholesterol Synthesis Inhibition
Caption: Inhibition of the SREBP pathway by PF-429242.
Experimental Protocol: Cell-Based Cholesterol Synthesis Assay
This protocol is designed for a 96-well plate format using the human liver cell line HepG2, which is known to be responsive to PF-429242.[3][5] The assay quantifies de novo cholesterol synthesis by measuring the incorporation of a labeled precursor, such as [¹⁴C]-acetate or by using a fluorescent cholesterol assay kit.
Materials
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
PF-429242 dihydrochloride (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., a known statin)
-
Cholesterol quantification kit (fluorometric or colorimetric)
-
96-well black, clear-bottom tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Microplate reader capable of fluorescence or absorbance measurement
Procedure
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PF-429242 dihydrochloride in serum-free DMEM. A suggested concentration range is 0.01 µM to 100 µM to generate a dose-response curve.
-
Include a vehicle control (DMSO, final concentration ≤ 0.1%) and a positive control.
-
Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of PF-429242, vehicle, or positive control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cholesterol Quantification (using a commercial fluorometric kit):
-
Following the incubation period, wash the cells twice with PBS.
-
Lyse the cells according to the cholesterol quantification kit manufacturer's instructions.
-
Add the reaction mix from the kit to each well containing the cell lysate. This mix typically contains cholesterol oxidase, cholesterol esterase, horseradish peroxidase, and a fluorescent probe.
-
Incubate the plate for the time specified in the kit protocol (usually 30-60 minutes) at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Normalize the fluorescence signal of the treated wells to the vehicle control wells to determine the percentage of cholesterol synthesis inhibition.
-
Plot the percentage of inhibition against the logarithm of the PF-429242 concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow
Caption: Workflow for the cell-based cholesterol synthesis assay.
This application note provides a comprehensive guide for utilizing PF-429242 dihydrochloride as a tool to study the inhibition of cholesterol biosynthesis. The detailed protocol and supporting information will enable researchers to effectively design and execute experiments to investigate the role of the SREBP pathway in various physiological and pathological contexts. The provided diagrams offer a clear visualization of the compound's mechanism of action and the experimental procedure.
References
Application Notes and Protocols: PF-429242 Dihydrochloride in Renal Cell Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal cell carcinoma (RCC) is a prevalent form of kidney cancer characterized by metabolic reprogramming, including increased lipogenesis and cholesterol synthesis, which are crucial for tumor growth and survival.[1] A key regulator of these metabolic pathways is the Sterol Regulatory Element-Binding Protein 1 (SREBP1). PF-429242 dihydrochloride (B599025) is a potent and competitive inhibitor of Site-1 Protease (S1P), a critical enzyme in the activation of SREBP1.[1] These application notes provide a comprehensive overview of the use of PF-429242 dihydrochloride in RCC research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
PF-429242 dihydrochloride exerts its anti-tumor effects in renal cell carcinoma by targeting the SREBP1 signaling pathway. In RCC cells, SREBP1 is cleaved by S1P, leading to the release of its transcriptionally active N-terminal domain. This active form then translocates to the nucleus and promotes the expression of genes involved in lipid and cholesterol biosynthesis, which are essential for cancer cell proliferation, migration, and invasion.[1][2]
PF-429242 acts as a reversible and competitive inhibitor of S1P, thereby preventing the cleavage and subsequent activation of SREBP1.[1][2] This inhibition leads to a downstream reduction in the expression of SREBP1 target genes, resulting in the suppression of lipogenesis and cholesterol synthesis. Consequently, treatment with PF-429242 potently inhibits RCC cell proliferation, migration, and invasion, and induces apoptosis.[1] Studies have shown that the cytotoxic effects of PF-429242 are specific to the inhibition of S1P, as the compound does not induce further toxicity in S1P-depleted RCC cells.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of PF-429242 dihydrochloride on renal cell carcinoma cells from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of PF-429242 in RCC Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| RCC1 | CCK-8 | 5-25 | 48-96 | Significant decrease in cell viability | [1] |
| RCC1 | LDH Release | 5-25 | Not Specified | Significant increase in cell death | [1] |
| RCC1 | Colony Formation | 5-25 | 10 days | Decrease in the number of viable colonies | [1] |
| RCC1 | Transwell Migration | 10 | 24 | Decrease in the number of migrated cells | [1] |
| RCC1 | Matrigel Invasion | 10 | 24 | Significant inhibition of cell invasion | [1] |
| RCC1 | Caspase-3 Activity | 10 | 24 | Significant increase in activity | [1] |
| RCC1 | Caspase-9 Activity | 10 | 24 | Significant increase in activity | [1] |
| RCC1 | TUNEL Assay | Not Specified | Not Specified | Significant increase in TUNEL-positive nuclei | [1] |
| RCC1 | Annexin V Staining | Not Specified | Not Specified | Significant increase in Annexin V-positive cells | [1] |
| A498, RCC2, RCC3 | Caspase-3 Activity | 10 | Not Specified | Increase in caspase-3 activity | [1] |
| A498, RCC2, RCC3 | TUNEL Assay | 10 | Not Specified | Increase in TUNEL-positive nuclei | [1] |
Table 2: In Vivo Efficacy of PF-429242 in a RCC Xenograft Model
| Animal Model | RCC Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| SCID Mice | RCC1 | PF-429242 (10 mg/kg, i.v.) | Daily | Robust inhibition of xenograft growth | [1] |
Mandatory Visualization
Caption: SREBP1 signaling pathway and the inhibitory action of PF-429242.
Caption: Experimental workflow for in vitro testing of PF-429242 on RCC cells.
Caption: Experimental workflow for in vivo xenograft study of PF-429242.
Experimental Protocols
Cell Proliferation Assay (CCK-8)
Objective: To determine the effect of PF-429242 on the proliferation and viability of RCC cells.
Materials:
-
RCC cell lines (e.g., RCC1, A498)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
PF-429242 dihydrochloride
-
Vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed RCC cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of PF-429242 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of PF-429242 or vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in RCC cells following treatment with PF-429242.
Materials:
-
RCC cell lines
-
6-well cell culture plates
-
PF-429242 dihydrochloride
-
Vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed RCC cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of PF-429242 or vehicle control for the specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of PF-429242 in a murine xenograft model of renal cell carcinoma.
Materials:
-
Severe Combined Immunodeficiency (SCID) mice (6-8 weeks old)
-
RCC1 cells
-
Matrigel
-
PF-429242 dihydrochloride
-
Vehicle control (e.g., sterile saline)
-
Calipers
-
Analytical balance
Protocol:
-
Harvest RCC1 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each SCID mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the PF-429242 solution for injection (e.g., 10 mg/kg in a suitable vehicle).
-
Administer PF-429242 or vehicle control to the respective groups via intravenous (i.v.) injection daily.
-
Measure tumor dimensions with calipers and mouse body weight twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue the treatment for the planned duration (e.g., 21-28 days) or until the tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Safety and Handling
PF-429242 dihydrochloride is for research use only. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
Application Notes and Protocols: Luciferase Reporter Assay for SREBP Activity with PF-429242
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that govern the synthesis of cholesterol and fatty acids. The activation of SREBPs is a critical control point in cellular lipid homeostasis, and its dysregulation is implicated in various metabolic diseases and cancers. The SREBP signaling pathway, therefore, represents a promising target for therapeutic intervention. PF-429242 is a potent, reversible, and competitive inhibitor of Site-1 Protease (S1P), a key enzyme required for the proteolytic activation of SREBPs. This application note provides a detailed protocol for a luciferase reporter assay to quantify SREBP transcriptional activity and to evaluate the inhibitory effects of PF-429242.
Principle of the Assay
This assay utilizes a luciferase reporter vector containing multiple copies of the Sterol Response Element (SRE) upstream of a minimal promoter driving the expression of the firefly luciferase gene. When SREBPs are activated, they translocate to the nucleus and bind to the SREs, initiating the transcription of the luciferase gene. The resulting luciferase activity is directly proportional to the transcriptional activity of SREBPs. By treating cells with the S1P inhibitor PF-429242, the activation of SREBPs is blocked, leading to a dose-dependent decrease in luciferase expression. A co-transfected control vector expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell viability.
SREBP Signaling Pathway and Inhibition by PF-429242
Under low sterol conditions, the SREBP-SCAP complex translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, S1P and Site-2 Protease (S2P) sequentially cleave the SREBP precursor. This releases the N-terminal transcriptionally active domain, which then moves to the nucleus to activate target gene expression. PF-429242 specifically inhibits S1P, thereby preventing the initial cleavage of SREBP and blocking the entire downstream signaling cascade.
Caption: SREBP signaling pathway and the inhibitory action of PF-429242.
Quantitative Data Summary
The following tables summarize the inhibitory activity of PF-429242 on SREBP signaling from published literature and provide illustrative data for a typical dose-response experiment using the SRE-luciferase reporter assay.
Table 1: Reported Bioactivity of PF-429242
| Parameter | Value | Cell Line | Assay | Citation |
| IC₅₀ | 175 nM | - | S1P Inhibition | [1] |
| IC₅₀ | 0.5 µM | HepG2 | Cholesterol Synthesis | [1] |
| Effective Concentration | 10 µM | CHO | SREBP Processing Inhibition | [1] |
| Effective Concentration | 10 µM | HEK293 | SRE-Luciferase Signal Down-regulation | [1] |
Table 2: Illustrative Dose-Response Data for PF-429242 in SRE-Luciferase Reporter Assay
Note: The following data are for illustrative purposes to demonstrate a typical experimental outcome.
| PF-429242 Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle Control) | 100.0 ± 5.0 | 0 |
| 0.01 | 92.3 ± 4.8 | 7.7 |
| 0.1 | 65.1 ± 3.9 | 34.9 |
| 0.5 | 48.7 ± 2.5 | 51.3 |
| 1.0 | 32.4 ± 2.1 | 67.6 |
| 5.0 | 15.8 ± 1.5 | 84.2 |
| 10.0 | 8.2 ± 0.9 | 91.8 |
Experimental Protocols
This section provides a detailed methodology for conducting the SREBP luciferase reporter assay with PF-429242.
Materials and Reagents
-
Cell Line: Human embryonic kidney 293 (HEK293) or human liver cancer (HepG2) cells.
-
Reporter Plasmids:
-
SRE-Luciferase Reporter Plasmid (e.g., pSRE-Luc) containing multiple SREs driving firefly luciferase.
-
Control Plasmid (e.g., pRL-TK) constitutively expressing Renilla luciferase.
-
-
Transfection Reagent: Lipofectamine® 3000 or similar.
-
Cell Culture Medium: DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PF-429242: Prepare a stock solution in DMSO.
-
Dual-Luciferase® Reporter Assay System: (e.g., Promega).
-
Luminometer: Capable of reading 96-well plates.
-
Other: White, opaque 96-well cell culture plates, sterile PBS, DMSO (vehicle control).
Experimental Workflow
Caption: Workflow for the SREBP luciferase reporter assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture HEK293 or HepG2 cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed 2 x 10⁴ cells per well in a white, opaque 96-well plate in a final volume of 100 µL.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
Day 2: Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol. For each well, a typical ratio is 100 ng of SRE-Luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.
-
Gently add the transfection complexes to each well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
Day 3: PF-429242 Treatment
-
Prepare serial dilutions of PF-429242 in serum-free medium. A typical concentration range is from 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest PF-429242 concentration.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the PF-429242 dilutions or vehicle control to the respective wells.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
Day 4: Luciferase Assay and Data Analysis
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Remove the medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Following the firefly reading, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity.
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to obtain the normalized luciferase activity.
-
Calculate the average normalized luciferase activity for each treatment group.
-
Determine the percent inhibition for each PF-429242 concentration using the following formula: % Inhibition = [1 - (Normalized activity of treated sample / Normalized activity of vehicle control)] x 100
-
Plot the percent inhibition against the log of the PF-429242 concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency. | Optimize transfection reagent to DNA ratio and cell density. |
| Low SREBP activity. | Ensure cells are in a low-sterol state if required by the experimental design. | |
| High Well-to-Well Variability | Inconsistent cell seeding or transfection. | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate. | |
| No Inhibition by PF-429242 | Inactive compound. | Verify the integrity and concentration of the PF-429242 stock. |
| Assay conditions not optimal. | Ensure the treatment duration is sufficient (e.g., 24 hours). |
Conclusion
The SRE-luciferase reporter assay is a robust and sensitive method for quantifying SREBP transcriptional activity. When used in conjunction with the S1P inhibitor PF-429242, this assay provides a powerful tool for researchers in academia and industry to screen for and characterize modulators of the SREBP signaling pathway, aiding in the development of novel therapeutics for metabolic and oncologic diseases.
References
Handling and storage instructions for PF-429242 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed instructions for the handling, storage, and use of PF-429242 dihydrochloride (B599025), a potent and selective inhibitor of Site-1 Protease (S1P), also known as Sterol Regulatory Element-Binding Protein (SREBP) Site 1 Protease.
Product Information
PF-429242 dihydrochloride is a reversible and competitive inhibitor of S1P, a critical enzyme in the activation of SREBPs.[1] SREBPs are transcription factors that regulate the synthesis of cholesterol and fatty acids.[2] By inhibiting S1P, PF-429242 prevents the proteolytic processing of SREBPs, thereby downregulating lipogenic gene expression and lipid synthesis.[2] This compound is cell-permeable and has demonstrated activity in both cultured cells and in vivo models.[2] It also exhibits antiviral activity against certain viruses that rely on S1P for glycoprotein (B1211001) processing.[3]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 482.49 g/mol | [1] |
| Formula | C₂₅H₃₅N₃O₂·2HCl | |
| Purity | ≥97% | [1] |
| CAS Number | 2248666-66-0 | [1] |
| Appearance | White to light brown solid | [4] |
Handling and Storage
Proper handling and storage are crucial to maintain the stability and activity of PF-429242 dihydrochloride.
2.1. Storage of Solid Compound
The solid form of PF-429242 dihydrochloride should be desiccated at room temperature.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[5]
2.2. Preparation and Storage of Stock Solutions
PF-429242 dihydrochloride is soluble in both water and DMSO, with a maximum concentration of 50 mM.[1] It is important to use fresh, high-quality solvents to ensure complete dissolution. For DMSO stock solutions, it is recommended to use newly opened DMSO as it can be hygroscopic, which can affect solubility.[4]
-
Stock Solution Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[4] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Solutions are unstable and should be prepared fresh when possible.[5]
Solubility Data
| Solvent | Maximum Concentration | Reference |
| Water | 50 mM (24.12 mg/mL) | [1] |
| DMSO | 50 mM (24.12 mg/mL) | [1] |
Biological Activity and In Vitro Applications
PF-429242 dihydrochloride is a potent inhibitor of S1P and has been shown to inhibit cholesterol synthesis in various cell lines.
In Vitro Efficacy
| Assay | Cell Line | IC₅₀ | Reference |
| S1P Inhibition | - | 175 nM | [3][4] |
| Cholesterol Synthesis Inhibition | CHO cells | 0.53 µM | [1] |
| Cholesterol Synthesis Inhibition | HepG2 cells | 0.5 µM | [3][4] |
SREBP Signaling Pathway
PF-429242 dihydrochloride exerts its effect by inhibiting the S1P-mediated cleavage of SREBPs. This prevents the release of the N-terminal active domain of SREBP, its translocation to the nucleus, and subsequent activation of target genes involved in lipid metabolism.
Caption: SREBP signaling pathway and the inhibitory action of PF-429242.
Experimental Protocols
The following are example protocols for in vitro and in vivo studies using PF-429242 dihydrochloride. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Protocol: Inhibition of SREBP Processing in Cultured Cells
This protocol describes a general method to assess the effect of PF-429242 on SREBP processing in cell lines such as Chinese Hamster Ovary (CHO), HEK293, or HepG2 cells.[2]
Materials:
-
PF-429242 dihydrochloride
-
Appropriate cell line (e.g., CHO, HEK293, HepG2)
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for Western blotting or quantitative PCR
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of PF-429242 dihydrochloride in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 1-25 µM).[6] A common effective concentration is 10 µM.[2][3][4]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of PF-429242. Include a vehicle control (DMSO) at the same final concentration as the highest compound treatment.
-
Incubation: Incubate the cells for a specified period (e.g., 24-96 hours).[6]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Analysis: Analyze the cell lysates to assess SREBP processing and target gene expression.
-
Western Blotting: To detect the precursor and cleaved forms of SREBP.
-
Quantitative PCR (qPCR): To measure the mRNA levels of SREBP target genes (e.g., HMGCR, FASN, LDLR).
-
Caption: A typical experimental workflow for in vitro studies with PF-429242.
In Vivo Protocol: Evaluation in a Mouse Model
This protocol provides a general guideline for assessing the in vivo efficacy of PF-429242 in mice to regulate SREBP target genes.[4]
Materials:
-
PF-429242 dihydrochloride
-
Male CD1 mice (or other appropriate strain)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Tissue collection and storage supplies
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Compound Formulation: Prepare the dosing solution of PF-429242 in the vehicle. A typical dose range is 10-30 mg/kg.[4]
-
Dosing: Administer PF-429242 or vehicle to the mice via intraperitoneal injection. A suggested dosing regimen is once every 6 hours over a 24-hour period.[4]
-
Tissue Collection: Euthanize the mice 6 hours after the final dose.[4]
-
Sample Processing: Rapidly collect liver tissue, freeze it in liquid nitrogen, and store it at -80°C for subsequent analysis.[4]
-
Analysis:
-
RNA Isolation: Isolate total RNA from the liver tissue.
-
qPCR: Perform qPCR to analyze the expression of hepatic SREBP target genes.
-
Lipid Analysis: Measure hepatic rates of cholesterol and fatty acid synthesis.
-
In Vivo Formulation Examples [4]
| Protocol | Components | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Safety Precautions
As with any chemical reagent, standard laboratory safety practices should be followed when handling PF-429242 dihydrochloride. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. PF 429242 dihydrochloride | SREBP | Tocris Bioscience [tocris.com]
- 2. Pharmacologic inhibition of site 1 protease activity inhibits sterol regulatory element-binding protein processing and reduces lipogenic enzyme gene expression and lipid synthesis in cultured cells and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-429242 Dihydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-429242 dihydrochloride (B599025) is a potent, reversible, and competitive inhibitor of Site-1 Protease (S1P), also known as membrane-bound transcription factor site-1 protease (MBTPS1).[1] S1P plays a crucial role in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors that regulate the synthesis of cholesterol and fatty acids.[2] By inhibiting S1P, PF-429242 effectively blocks the SREBP signaling pathway, leading to a reduction in lipogenesis.[3] This mechanism has made PF-429242 a valuable tool for studying lipid metabolism and a potential therapeutic agent for diseases characterized by dysregulated lipid synthesis, such as hyperlipidemia and certain types of cancer.[4][5]
These application notes provide a summary of the reported in vivo dosages of PF-429242 dihydrochloride in various animal models and detailed protocols for its use in preclinical research.
Data Presentation: In Vivo Dosages of PF-429242 Dihydrochloride
The following table summarizes the quantitative data from various in vivo animal studies utilizing PF-429242.
| Animal Model | Strain | Therapeutic Area | Dosage | Route of Administration | Frequency | Duration | Reference |
| Mouse | Severe Combined Immunodeficiency (SCID) | Renal Cell Carcinoma (Xenograft) | 10 mg/kg | Intravenous (i.v.) | Daily | Not specified | [3][4][5] |
| Mouse | CD-1 | Pharmacokinetic Study | 10 and 30 mg/kg | Intraperitoneal (i.p.) | Single dose | 24 hours | |
| Mouse | Not Specified | Hyperlipidemia | Not explicitly stated, but effective in reducing cholesterol and fatty acid synthesis | Not Specified | Not Specified | 24 hours | [3] |
| Mouse | Not Specified | Hepatocellular Carcinoma (Xenograft) | Not explicitly stated, but demonstrated anticancer activity | Not Specified | Not Specified | Not Specified | [4] |
| Rat | Not Specified | Pharmacokinetic Study | Not Specified | Not Specified | Not Specified | Not Specified |
Signaling Pathway
PF-429242 targets the SREBP activation pathway. The diagram below illustrates the mechanism of action.
Caption: SREBP signaling pathway and the inhibitory action of PF-429242.
Experimental Protocols
Protocol 1: Preparation of PF-429242 Dihydrochloride for In Vivo Administration
This protocol provides a general method for formulating PF-429242 for administration to animals.
Materials:
-
PF-429242 dihydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Dissolve PF-429242 dihydrochloride in DMSO to create a concentrated stock solution (e.g., 82 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
-
Prepare Vehicle:
-
In a sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and ddH₂O. A common vehicle composition is 40% PEG300, 5% Tween 80, and 55% ddH₂O.
-
-
Formulate Dosing Solution (Example for a 1 mL final volume):
-
To 400 µL of PEG300, add 50 µL of the 82 mg/mL PF-429242/DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final concentration of this solution will be 4.1 mg/mL. The concentration of DMSO is 5%.
-
This formulation should be prepared fresh before each use.
-
Note: The solubility of PF-429242 dihydrochloride is reported to be up to 50 mM in water and DMSO. Adjust the formulation as needed based on the required final concentration and dosing volume.
Protocol 2: In Vivo Efficacy Study in a Renal Cell Carcinoma (RCC) Xenograft Model
This protocol is based on a study that demonstrated the antitumor effects of PF-429242 in an RCC xenograft model.[4][5]
Materials:
-
Severe Combined Immunodeficiency (SCID) mice (female, 6-8 weeks old)
-
Human renal cell carcinoma cells (e.g., RCC1)
-
Matrigel (optional, can improve tumor take rate)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
PF-429242 dosing solution (prepared as in Protocol 1)
Experimental Workflow:
Caption: Experimental workflow for an in vivo xenograft study.
Procedure:
-
Cell Preparation and Implantation:
-
Culture RCC1 cells to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL. For improved tumor formation, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each SCID mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Administer PF-429242 dihydrochloride at a dose of 10 mg/kg via intravenous (tail vein) injection daily.
-
The control group should receive an equivalent volume of the vehicle solution.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the duration of the study (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing, immunohistochemistry, or Western blotting to assess target engagement.
-
Pharmacokinetics
PF-429242 has been shown to have poor pharmacokinetic properties, including rapid clearance and low oral bioavailability in rats.[2] This necessitates parenteral administration (e.g., intravenous or intraperitoneal) for in vivo studies to achieve systemic exposure.
Safety and Toxicology
Researchers should carefully monitor animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress. The vehicle, particularly DMSO, can have its own biological effects and should be used consistently across all experimental groups, including controls.
Disclaimer: These protocols are intended as a guide and should be adapted to meet the specific requirements of your research. All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. adooq.com [adooq.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application of PF-429242 Dihydrochloride in Hepatitis C Virus (HCV) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-429242 dihydrochloride (B599025) is a potent, cell-permeable, small-molecule inhibitor of the subtilisin/kexin-isozyme-1 (SKI-1) or site-1 protease (S1P). In the context of Hepatitis C Virus (HCV) research, this compound has emerged as a valuable tool for investigating the host-virus interactions critical for the viral lifecycle. By targeting a host cellular protease, PF-429242 offers an indirect antiviral strategy with the potential for a high barrier to resistance.
HCV, a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma, extensively manipulates host lipid metabolism to facilitate its replication and assembly. A key regulatory pathway in lipid homeostasis is the sterol regulatory element-binding protein (SREBP) pathway. SKI-1/S1P is a crucial enzyme in this pathway, responsible for the proteolytic activation of SREBPs. Activated SREBPs translocate to the nucleus and induce the transcription of genes involved in cholesterol and fatty acid biosynthesis.
PF-429242 dihydrochloride's mechanism of action in inhibiting HCV is primarily through the disruption of this SREBP pathway. By blocking SKI-1/S1P, the compound prevents the maturation of SREBPs, thereby depriving the virus of the necessary lipid-rich environment for its propagation. Research has demonstrated that PF-429242 impairs the HCV lifecycle at multiple stages, including viral entry and post-entry events.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of PF-429242 dihydrochloride in inhibiting HCV infection from in vitro studies.
Table 1: In Vitro Efficacy of PF-429242 against HCV Infection
| Parameter | Cell Line | HCV Strain | Value | Reference |
| IC50 (S1P Inhibition) | - | - | 175 nM | [3] |
| IC50 (Cholesterol Synthesis) | HepG2 | - | 0.5 µM | [3] |
| EC50 (Pre-treatment) | Huh-7.5.1 | Jc1 | 1.03 ± 0.3 µM | [2] |
| EC50 (Intracellular Core - Pre-treatment) | Huh-7.5.1 | Jc1 | 6.5 ± 4.8 µM | [2] |
| EC50 (Post-treatment) | Huh-7.5.1 | Jc1 | 6.0 ± 3.5 µM | [2] |
Table 2: Dose-Dependent Inhibition of HCV Infection by PF-429242 (Post-Establishment of Infection)
| PF-429242 Concentration (µM) | % Reduction in HCV Infection | % Reduction in Extracellular Viral Titer | Reference |
| 40 | ~78% | ~90% | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PF-429242 in Inhibiting HCV
Caption: Mechanism of PF-429242 action on the SREBP pathway to inhibit HCV.
Experimental Workflow: Assessing PF-429242 Efficacy
References
- 1. SKI-1/S1P inhibitor PF-429242 impairs the onset of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Subtilase SKI-1/S1P Is a Master Regulator of the HCV Lifecycle and a Potential Host Cell Target for Developing Indirect-Acting Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-429242 Dihydrochloride Treatment of HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-429242 dihydrochloride (B599025) is a potent, reversible, and competitive inhibitor of Site-1 Protease (S1P), also known as Membrane-Bound Transcription Factor Peptidase, Site 1 (MBTPS1).[1][2] This inhibition effectively blocks the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate the synthesis of cholesterol and fatty acids.[3][4] In the context of hepatocellular carcinoma (HCC) cell lines such as HepG2, treatment with PF-429242 has been shown to inhibit cell viability, suppress cholesterol synthesis, and induce autophagic cell death.[1][5] These application notes provide a detailed protocol for the treatment of HepG2 cells with PF-429242 dihydrochloride, along with relevant quantitative data and pathway diagrams.
Mechanism of Action
PF-429242 targets S1P, a critical enzyme in the SREBP signaling pathway. Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. When cellular sterol levels are low, the SREBP-SCAP complex moves to the Golgi apparatus, where S1P and S2P sequentially cleave the SREBP precursor.[3][4] The released N-terminal domain then translocates to the nucleus to activate the transcription of genes involved in lipid metabolism.[4][6] By inhibiting S1P, PF-429242 prevents this activation cascade, leading to a downregulation of lipogenic enzymes.[1][7] In HepG2 cells, this primarily affects the SREBP2-mediated pathway, which is crucial for cholesterol homeostasis.[5][8] Beyond its effects on lipid metabolism, PF-429242 has also been shown to induce FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling in HCC cells.[5]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of PF-429242 on HepG2 cells as reported in various studies.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (S1P Inhibition) | CHO-K1 (expressing human S1P) | 170 nM | [1] |
| IC₅₀ (Cholesterol Synthesis Inhibition) | HepG2 | 0.5 µM | [1][8] |
| EC₅₀ (HMG-CoA Synthase Expression Reduction) | Mouse Hepatocytes | 0.3 µM | [1] |
| EC₅₀ (Fatty Acid Synthase Expression Reduction) | Mouse Hepatocytes | 2 µM | [1] |
| Effective Concentration (SREBP Processing Inhibition) | CHO cells | 10 µM | [1][2] |
| Effective Concentration (Suppression of DENV2) | HepG2 | 30 µM | [1][2] |
| Effective Concentration (Cell Viability Inhibition) | HepG2 | Dose-dependent | [5] |
Experimental Protocols
HepG2 Cell Culture
A critical prerequisite for reproducible results is the maintenance of a healthy HepG2 cell culture.
Materials:
-
HepG2 cells (e.g., ATCC HB-8065)
-
DMEM (Dulbecco's Modified Eagle Medium) or EMEM (Eagle's Minimum Essential Medium)[9][10]
-
Fetal Bovine Serum (FBS), heat-inactivated[11]
-
Penicillin-Streptomycin solution (10,000 U/mL)[11]
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free[11]
-
T-75 culture flasks[12]
-
Humidified incubator at 37°C with 5% CO₂[10]
Procedure:
-
Medium Preparation: Prepare complete growth medium consisting of DMEM or EMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[9][10]
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath.[9]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 100-200 x g for 5 minutes.[9]
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
-
Cell Maintenance and Passaging:
-
Change the medium every 2-3 days.[10]
-
When cells reach 80-90% confluency, passage them.[12]
-
Aspirate the medium and wash the cell monolayer once with PBS.[10]
-
Add 2-3 mL of Trypsin-EDTA or TrypLE™ to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[12] HepG2 cells grow in clusters and may require longer incubation and gentle pipetting to achieve a single-cell suspension.[12]
-
Neutralize the trypsin by adding at least 2 volumes of complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks.[11]
-
PF-429242 Dihydrochloride Treatment
Materials:
-
PF-429242 dihydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete HepG2 growth medium
-
Multi-well plates (e.g., 6-well, 24-well, or 96-well, depending on the downstream assay)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of PF-429242 dihydrochloride in sterile DMSO. For example, a 10 mM or 20 mM stock.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Cell Seeding:
-
The day before treatment, seed HepG2 cells into multi-well plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. The exact cell number will depend on the well size and the duration of the experiment.
-
-
Treatment:
-
On the day of treatment, prepare working solutions of PF-429242 by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).[5][13]
-
Also, prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of PF-429242.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of PF-429242 or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[13]
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various analyses, such as:
-
Cell Viability Assays: (e.g., MTT, CellTiter-Glo) to determine the dose-dependent effect of the compound.[5][7]
-
Western Blotting: to analyze the processing of SREBP1 and SREBP2, and the expression of downstream target genes (e.g., HMGCR, FASN) or markers of autophagy (e.g., LC3B) and apoptosis.[5]
-
Quantitative Real-Time PCR (qRT-PCR): to measure the mRNA levels of SREBP target genes.[13]
-
Cholesterol Synthesis Assays: to quantify the inhibitory effect on cholesterol production.[1]
-
-
Visualizations
Caption: A flowchart of the experimental procedure for treating HepG2 cells with PF-429242.
Caption: The signaling pathway of SREBP activation and its inhibition by PF-429242.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. scienceopen.com [scienceopen.com]
- 5. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel genes in cell cycle control and lipid metabolism with dynamically regulated binding sites for sterol regulatory element-binding protein 1 and RNA polymerase II in HepG2 cells detected by chromatin immunoprecipitation with microarray detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. SREBP2 as a central player in cancer progression: potential for targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. editxor.com [editxor.com]
- 10. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 11. encodeproject.org [encodeproject.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of PF-429242 on Lipogenic Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-429242 is a potent, cell-permeable, and reversible small molecule inhibitor of Site-1 Protease (S1P), also known as Membrane-Bound Transcription Factor Peptidase, Site 1 (MBTPS1).[1][2][3] S1P plays a crucial role in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors that regulate the expression of genes involved in lipid biosynthesis and metabolism.[1][2][4] By inhibiting S1P, PF-429242 prevents the proteolytic cleavage and subsequent activation of SREBPs, leading to a downstream reduction in the expression of lipogenic genes.[1][4] These application notes provide a comprehensive guide to utilizing PF-429242 for studying its effects on lipogenic gene expression in a research setting.
Mechanism of Action
The primary mechanism of PF-429242 involves the competitive inhibition of S1P.[2][3] In the canonical SREBP pathway, inactive SREBP precursors reside in the endoplasmic reticulum (ER). Upon sterol depletion, the SREBP-SCAP complex translocates to the Golgi apparatus, where S1P initiates the two-step proteolytic activation of SREBPs. PF-429242 directly binds to S1P, preventing this initial cleavage and thereby blocking the entire downstream signaling cascade that leads to the expression of genes responsible for cholesterol and fatty acid synthesis.
Data Presentation
The following table summarizes the dose-dependent effect of PF-429242 on the relative mRNA expression of key lipogenic genes in cholesterol-depleted Hap1 cells after 16 hours of treatment. Data is presented as a percentage of the vehicle control (DMSO).
| PF-429242 Concentration (µM) | SREBP-1c mRNA (%) | FASN mRNA (%) | SCD1 mRNA (%) | ACC1 (ACACA) mRNA (%) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 0.1 | ~95 | ~90 | ~95 | ~98 |
| 1 | ~70 | ~60 | ~75 | ~80 |
| 10 | ~40 | ~30 | ~45 | ~50 |
| 25 | ~30 | ~20 | ~35 | ~40 |
Note: The quantitative data in this table is an approximation derived from graphical representations in published research and is intended for illustrative purposes.[5] Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and PF-429242 Treatment
This protocol is optimized for HepG2 cells, a human liver carcinoma cell line commonly used for studying lipid metabolism.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
PF-429242 (dissolved in DMSO)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6][7]
-
Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
PF-429242 Preparation: Prepare a stock solution of PF-429242 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of PF-429242 or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 16-24 hours).
RNA Extraction
Materials:
-
TRIzol™ Reagent or a similar RNA extraction kit
-
Chloroform
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: After the treatment period, aspirate the medium and wash the cells once with PBS. Add 1 ml of TRIzol™ Reagent to each well of a 6-well plate and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 ml of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 ml of isopropanol and incubate at room temperature for 10 minutes.
-
RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
Washing: Discard the supernatant and wash the pellet with 1 ml of 75% ethanol.
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer.
Quantitative Real-Time PCR (qPCR)
This protocol uses SYBR Green-based detection.
Materials:
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (SREBP-1c, FASN, SCD1, ACC1) and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR plates and seals
-
Real-time PCR instrument
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| SREBP-1c | GGAGCCATGGATTGCACATT | GCTTCCAGAGAGGAGGCCAG |
| FASN | AAGGACCTGTCTAGGTTTGATGC | TGGCTTCATAGGTGACTTCCA |
| SCD1 | TTCCCTCCTGCAAGCTCTAC | TGGTGGTAGTTGTGGAAGCC |
| ACC1 | GCTGCTGCTGCAAAGACAAG | ACACGGCTGCACAAAGTTG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a sterile tube. For a single 20 µl reaction:
-
10 µl 2x SYBR Green qPCR Master Mix
-
1 µl Forward Primer (10 µM)
-
1 µl Reverse Primer (10 µM)
-
2 µl cDNA template (diluted)
-
6 µl Nuclease-free water
-
-
Plate Loading: Aliquot the reaction mix into a qPCR plate. It is recommended to run each sample in triplicate.
-
Thermocycling Program:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.
Mandatory Visualizations
References
- 1. Pharmacologic inhibition of site 1 protease activity inhibits sterol regulatory element-binding protein processing and reduces lipogenic enzyme gene expression and lipid synthesis in cultured cells and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. encodeproject.org [encodeproject.org]
- 7. editxor.com [editxor.com]
Troubleshooting & Optimization
Troubleshooting PF-429242 dihydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-429242 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is PF-429242 dihydrochloride and what is its primary mechanism of action?
PF-429242 dihydrochloride is a potent, reversible, and competitive inhibitor of Site-1 Protease (S1P), also known as Sterol Regulatory Element-Binding Protein (SREBP) Site 1 Protease.[1][2][3][4] It is important to distinguish this S1P (the protease) from sphingosine-1-phosphate (S1P), which is a signaling lipid. PF-429242 dihydrochloride's primary action is to block the proteolytic cleavage of SREBPs.[5] This inhibition prevents the activation of SREBPs, which are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[5]
Q2: I am having trouble dissolving PF-429242 dihydrochloride. What are the recommended solvents and concentrations?
Solubility issues with PF-429242 dihydrochloride can often be resolved by selecting the appropriate solvent and using proper techniques. The compound is soluble in several common laboratory solvents. For aqueous solutions, it is soluble up to 50 mM in water, though sonication may be required to aid dissolution.[1][6] It is also soluble up to 50 mM in DMSO.[1][3] For other organic solvents, solubility has been reported at 30 mg/mL in DMF and ethanol, and 10 mg/mL in PBS (pH 7.2).[7] It is crucial to use fresh, high-purity solvents, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[6] If precipitation occurs, gentle heating and/or sonication can be used to help dissolve the compound.[6]
Q3: What are the recommended storage conditions for PF-429242 dihydrochloride?
For long-term storage of the solid compound, it is recommended to desiccate at room temperature.[1][3] Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years in a sealed container, protected from moisture.[6] It is advisable to prepare fresh working solutions from the stock solution and use them promptly.[6]
Q4: Can PF-429242 dihydrochloride be used in in vivo studies?
Yes, PF-429242 has been used in in vivo studies with mice.[5][6] For in vivo administration, a common vehicle formulation involves a combination of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option for intraperitoneal injection is a suspension in corn oil.[8] It is recommended to prepare these formulations freshly on the day of use.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Solvent has absorbed moisture (especially DMSO). | Use fresh, anhydrous DMSO.[6] Gentle warming and sonication may help redissolve the precipitate.[6] |
| Storage temperature fluctuations. | Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store at a stable -80°C.[6] | |
| Inconsistent experimental results | Degradation of the compound. | Ensure proper storage conditions are maintained.[6] Prepare fresh working solutions for each experiment. |
| Incorrect dosage or concentration. | Re-verify calculations for molarity and dilution. The molecular weight of PF-429242 dihydrochloride is 482.49 g/mol .[1][3] | |
| Low cell permeability or activity | The compound is not efficiently entering the cells. | While PF-429242 is cell-permeable, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically <0.5%). |
| The experimental timeframe is too short. | The inhibitory effects on gene expression and lipid synthesis may require at least 24-48 hours of incubation.[10] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh out 4.82 mg of PF-429242 dihydrochloride (MW: 482.49 g/mol ).
-
Dissolving in DMSO: Add 1 mL of fresh, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly. If needed, use a sonicator to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.[6]
Protocol for In Vitro Inhibition of SREBP Processing:
-
Cell Culture: Plate cells (e.g., HepG2, CHO) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare working solutions of PF-429242 dihydrochloride by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the compound. Incubate for the desired time period (e.g., 24-48 hours).
-
Analysis: Harvest the cells and analyze for the inhibition of SREBP processing (e.g., by Western blot for the cleaved form of SREBP) or downstream effects like reduced expression of SREBP target genes (e.g., by qPCR) or decreased cholesterol synthesis.[5]
Visualizing Key Pathways and Workflows
Caption: SREBP activation pathway and the inhibitory action of PF-429242.
Caption: General experimental workflow for in vitro studies using PF-429242.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 429242 dihydrochloride | SREBP | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Pharmacologic inhibition of site 1 protease activity inhibits sterol regulatory element-binding protein processing and reduces lipogenic enzyme gene expression and lipid synthesis in cultured cells and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-429242 Dihydrochloride Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PF-429242 dihydrochloride (B599025) in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-429242 dihydrochloride?
A1: PF-429242 dihydrochloride is a reversible and competitive inhibitor of Site-1 Protease (S1P), also known as membrane-bound transcription factor peptidase, site 1 (MBTPS1).[1] S1P is a key enzyme in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).[2] By inhibiting S1P, PF-429242 prevents the proteolytic cleavage and subsequent activation of SREBPs.[3] This disruption of the SREBP signaling pathway leads to reduced expression of genes involved in cholesterol and fatty acid synthesis.[1][3]
Q2: What are the common applications of PF-429242 in cell-based assays?
A2: PF-429242 is primarily used to study the effects of inhibiting the SREBP pathway. It has been shown to exhibit anticancer activity in various cancer cell lines, including hepatocellular carcinoma, prostate cancer, and renal cell carcinoma, by inducing cell death and inhibiting proliferation.[2][4][5][6] Additionally, it has demonstrated antiviral activity against viruses that rely on host lipid metabolism, such as dengue virus and hepatitis C virus.[1][7]
Q3: What is a typical concentration range for PF-429242 in cell culture experiments?
A3: The effective concentration of PF-429242 can vary significantly depending on the cell line and the duration of treatment. Based on published studies, a common starting range to test is between 1 µM and 50 µM.[4][5] For instance, in renal cell carcinoma cells, significant effects on cell viability were observed at concentrations of 5-25 µM after 48 hours of treatment.[5] In hepatocellular carcinoma cells, concentrations of 10, 20, and 40 µM have been used.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How should I dissolve and store PF-429242 dihydrochloride?
A4: PF-429242 dihydrochloride is soluble in water (up to 50 mM) and DMSO (up to 50 mM). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to desiccate the compound at room temperature for storage. Always refer to the manufacturer's specific instructions for the best storage conditions.
Dose-Response Data for PF-429242 and Cell Viability
The following table summarizes quantitative data from studies on the effect of various concentrations of PF-429242 on the viability of different cancer cell lines.
| Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| PLC5 (Hepatocellular Carcinoma) | 10, 20, 40 µM | 72 h | Dose-dependent decrease in viability | [4] |
| HepG2 (Hepatocellular Carcinoma) | 10, 20, 40 µM | 72 h | Dose-dependent decrease in viability | [4] |
| RCC1 (Renal Cell Carcinoma) | 1, 5, 10, 25 µM | 24-96 h | Significant decrease at 5-25 µM after 48h | [5] |
| LNCaP (Prostate Cancer) | IC50 of 9.6 µM | Not Specified | Inhibition of proliferation | [2] |
| C4-2 (Prostate Cancer) | IC50 of 9.8 µM | Not Specified | Inhibition of proliferation | [2] |
Experimental Protocol: Determining Optimal PF-429242 Concentration using a Cell Viability Assay
This protocol outlines a general procedure for determining the optimal concentration of PF-429242 for your experiments using a common colorimetric cell viability assay like MTT or Alamar Blue.
Materials:
-
PF-429242 dihydrochloride
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Your cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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Phosphate-buffered saline (PBS)
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Cell viability assay reagent (e.g., MTT, Alamar Blue, CCK-8)
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Multichannel pipette
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Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of PF-429242 Dilutions:
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Prepare a stock solution of PF-429242 in DMSO (e.g., 10 mM).
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Perform a serial dilution of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest PF-429242 concentration).
-
-
Treatment:
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Carefully remove the medium from the wells.
-
Add 100 µL of the prepared PF-429242 dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
For example, for an Alamar Blue assay, add the reagent to each well and incubate for a specified time.[4]
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the cell viability against the log of the PF-429242 concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
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Visual Guides
Caption: SREBP signaling pathway and the inhibitory action of PF-429242.
Caption: Experimental workflow for optimizing PF-429242 concentration.
Troubleshooting Guide
Issue: Low or no effect on cell viability at expected concentrations.
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Possible Cause 1: Compound inactivity.
-
Solution: Ensure the PF-429242 dihydrochloride has been stored correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell line resistance.
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Solution: Some cell lines may be inherently resistant to the effects of S1P inhibition. Consider increasing the concentration range and/or the incubation time. It may also be beneficial to test the compound on a different, more sensitive cell line as a positive control.
-
-
Possible Cause 3: Suboptimal cell density.
-
Solution: The initial cell seeding density can influence the outcome. If cells are too confluent, the effect of the compound may be masked. Optimize the seeding density to ensure cells are in the exponential growth phase during treatment.
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Issue: High variability between replicate wells.
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Possible Cause 1: Inconsistent cell seeding.
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Solution: Ensure a homogenous single-cell suspension before seeding. When plating, mix the cell suspension frequently to prevent settling. Use a multichannel pipette carefully and consistently.
-
-
Possible Cause 2: Pipetting errors during treatment or assay.
-
Solution: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes.
-
-
Possible Cause 3: Edge effects in the 96-well plate.
-
Solution: Evaporation from the outer wells of a 96-well plate can concentrate solutes and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
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Issue: Unexpected cell morphology or signs of stress in the vehicle control.
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Possible Cause 1: DMSO toxicity.
-
Solution: Although generally used at low concentrations, some cell lines are sensitive to DMSO. Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including the vehicle control) and is typically below 0.5%. If sensitivity is still an issue, lower the DMSO concentration in your stock solution.
-
-
Possible Cause 2: Contamination.
-
Solution: Visually inspect your cell cultures for any signs of microbial contamination. If contamination is suspected, discard the cells and reagents and restart with fresh stocks.
-
Caption: Troubleshooting workflow for PF-429242 cell viability experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SKI-1/S1P inhibitor PF-429242 impairs the onset of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of PF-429242 dihydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of PF-429242 dihydrochloride (B599025) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-429242 dihydrochloride?
PF-429242 is a potent, reversible, and competitive inhibitor of Site-1 Protease (S1P), also known as Membrane-Bound Transcription Factor Peptidase, Site 1 (MBTPS1).[1][2] S1P is a key enzyme in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).[1][3] By inhibiting S1P, PF-429242 prevents the proteolytic cleavage and subsequent nuclear translocation of SREBPs, which are master transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis.[2]
Q2: What are the known SREBP-independent or potential off-target effects of PF-429242?
While PF-429242 is highly selective for S1P, some effects have been observed that are independent of SREBP signaling. These include:
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Induction of Autophagy: PF-429242 can induce autophagic cell death in some cancer cell lines, a process that is not fully rescued by the overexpression of SREBP proteins.[4]
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FOXO1-Dependent Autophagy: Mechanistically, PF-429242 has been shown to induce autophagic cell death in a Forkhead box protein O1 (FOXO1)-dependent manner.[4]
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Upregulation of IGFBP1: The compound can cause an upregulation of Insulin-like Growth Factor-Binding Protein 1 (IGFBP1), leading to autophagy-independent cell death.[4]
-
Antiviral Activity: PF-429242 exhibits antiviral activity against a range of viruses, including Dengue, Zika, and Arenaviruses, by inhibiting the S1P-mediated processing of viral glycoproteins, which is essential for viral propagation.[2][5]
Q3: How can I confirm that my observed phenotype is due to the on-target inhibition of S1P?
To validate that the experimental results are a direct consequence of S1P inhibition, several control experiments are recommended:
-
Genetic Knockdown/Knockout: Use shRNA-mediated silencing or CRISPR/Cas9-induced knockout of the S1P gene (MBTPS1). If the phenotype observed with PF-429242 is recapitulated by S1P depletion, it strongly suggests an on-target effect. Furthermore, the addition of PF-429242 to S1P-knockout cells should not produce any further effect.[1]
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Rescue Experiments: Attempt to rescue the phenotype by adding back downstream products of the SREBP pathway. For example, supplementing cell culture media with cholesterol and/or fatty acids might reverse the effects of PF-429242 if they are solely due to the inhibition of lipid biosynthesis.
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Overexpression of Downstream Effectors: Overexpressing a constitutively active, nuclear form of SREBP may rescue the phenotype if the effect is mediated through the SREBP pathway. However, it's important to note that this approach may not rescue SREBP-independent effects like the induction of autophagy.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed cell death or phenotype is not consistent with SREBP pathway inhibition. | The effect may be an SREBP-independent or off-target effect of PF-429242. | 1. Validate On-Target Effect: Perform genetic knockdown/knockout of S1P to see if the phenotype is replicated.[1] 2. Investigate Alternative Pathways: Assess markers for autophagy (e.g., LC3-II conversion, p62 degradation) and apoptosis (e.g., cleaved caspase-3).[1][4] 3. Check for IGFBP1 Upregulation: Analyze the expression of IGFBP1 via qPCR or Western blot.[4] |
| Variability in experimental results between batches of PF-429242. | Inconsistent compound purity or stability. | 1. Source from a reputable supplier: Ensure the compound has been tested for purity and identity. 2. Proper Storage: Store the compound as a powder at -20°C. For solutions in DMSO, store at -80°C for long-term use and 4°C for short-term use (up to 2 weeks). Avoid repeated freeze-thaw cycles. |
| Difficulty in observing inhibition of SREBP processing. | Suboptimal experimental conditions or timing. | 1. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line (typically in the range of 1-10 µM).[1][6] 2. Time Course Analysis: The inhibition of SREBP processing can be rapid. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration.[1] 3. Cell Culture Conditions: Ensure cells are cultured in a lipid-depleted serum to stimulate SREBP processing, making the inhibitory effect of PF-429242 more pronounced.[6] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) and effective concentrations (EC50) of PF-429242 for its on-target and other observed effects.
| Target/Process | Cell Line/System | Value | Description |
| S1P (Site-1 Protease) | CHO-K1 cells | IC50: 170 nM | Inhibition of human S1P expressed in CHO-K1 cells.[2] |
| Cholesterol Synthesis | HepG2 cells | IC50: 0.5 µM | Inhibition of cholesterol synthesis.[2] |
| HMG-CoA Synthase Expression | Mouse hepatocytes | EC50: 0.3 µM | Reduction of HMG-CoA synthase expression.[2] |
| Fatty Acid Synthase Expression | Mouse hepatocytes | EC50: 2 µM | Reduction of fatty acid synthase expression.[2] |
| Cell Proliferation | Renal Cell Carcinoma (RCC1) cells | Significant inhibition at 5-25 µM | Inhibition of cell proliferation after 48 hours.[1] |
Key Experimental Protocols
SREBP Cleavage Assay by Western Blot
This protocol is used to assess the on-target effect of PF-429242 by measuring the inhibition of SREBP processing.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, CHO) and allow them to adhere overnight.
-
To induce SREBP processing, incubate cells in a medium containing lipid-depleted serum for 12-24 hours.
-
Treat cells with varying concentrations of PF-429242 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 12-24 hours).
-
-
Protein Extraction:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SREBP-1 or SREBP-2 overnight at 4°C. The antibody should detect both the precursor and the cleaved, mature form.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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A decrease in the mature form and a potential accumulation of the precursor form of SREBP indicates successful inhibition by PF-429242.
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Cholesterol Synthesis Assay
This assay measures the rate of cholesterol synthesis to confirm the downstream effects of S1P inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat cells with PF-429242 or vehicle control for 24-48 hours.
-
-
Cholesterol Measurement:
-
Utilize a commercial colorimetric or fluorometric cholesterol assay kit.
-
Lyse the cells according to the kit's protocol.
-
The assay typically involves cholesterol esterase to hydrolyze cholesteryl esters and cholesterol oxidase to produce a detectable signal.
-
Measure the absorbance or fluorescence using a microplate reader.
-
A dose-dependent decrease in total cholesterol levels indicates inhibition of the cholesterol biosynthesis pathway.
-
Autophagy Assessment
This protocol is used to investigate the SREBP-independent effect of PF-429242 on autophagy.
Methodology:
-
Western Blot for LC3 and p62:
-
Treat cells with PF-429242 as described above.
-
Perform Western blotting as detailed in Protocol 1.
-
Probe membranes with primary antibodies against LC3 and p62/SQSTM1.
-
An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) and a decrease in p62 levels are indicative of autophagy induction.
-
-
Immunofluorescence for LC3 Puncta Formation:
-
Grow cells on coverslips and treat with PF-429242.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-LC3 primary antibody followed by a fluorescently labeled secondary antibody.
-
Visualize the cells using a fluorescence microscope. An increase in the formation of punctate LC3 staining indicates the recruitment of LC3 to autophagosomes.
-
Visualizations
SREBP Signaling Pathway and Inhibition by PF-429242
Caption: SREBP activation pathway and the inhibitory point of PF-429242.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for validating the on-target effects of PF-429242.
SREBP-Independent Signaling Pathways of PF-429242
Caption: Known on-target and SREBP-independent effects of PF-429242.
References
- 1. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel therapeutic target and inhibitory effects of PF-429242 against Zika virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Why am I seeing inconsistent results with PF-429242 dihydrochloride?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistencies observed when using PF-429242 dihydrochloride (B599025) in their experiments.
Troubleshooting Guide
Issue 1: Inconsistent or Lower-Than-Expected Inhibition of S1P/SREBP Pathway
You may observe variable or weak inhibition of Site-1 Protease (S1P) activity, leading to inconsistent downstream effects on Sterol Regulatory Element-Binding Protein (SREBP) processing and target gene expression.
Potential Causes and Solutions:
-
Compound Solubility: PF-429242 dihydrochloride solutions can be unstable, and the use of hygroscopic DMSO can affect its solubility.[1]
-
Compound Stability: The stability of PF-429242 dihydrochloride in solution can be a factor.
-
Cell Density and Health: The confluency and health of your cell cultures can impact their response to treatment.
-
Solution: Ensure consistent cell seeding densities and maintain healthy, sub-confluent cultures. Perform routine checks for mycoplasma contamination.
-
-
Reagent Quality: The purity and quality of the PF-429242 dihydrochloride lot can vary.
Issue 2: High Variability in Cell Viability or Cytotoxicity Assays
You are observing significant differences in cell death or proliferation rates between replicate experiments using the same concentration of PF-429242 dihydrochloride.
Potential Causes and Solutions:
-
Inconsistent Dosing: Inaccurate pipetting or uneven distribution of the compound in the culture wells can lead to variability.
-
Solution: Ensure thorough mixing of the compound in the culture medium before adding it to the cells. Use calibrated pipettes and proper pipetting techniques.
-
-
Time-Dependent Effects: The inhibitory effect of PF-429242 on cell viability can be time-dependent, with significant effects observed after 48 hours in some cell lines.[7]
-
Solution: Perform time-course experiments to determine the optimal treatment duration for your specific cell line and experimental endpoint.
-
-
Off-Target Effects at High Concentrations: At concentrations significantly higher than the IC50 for S1P, off-target effects may contribute to cytotoxicity. PF-429242 shows modest inhibition of urokinase (IC50 = 50 μM) and factor Xa (IC50 = 100 μM).[1]
-
Solution: Perform dose-response experiments to identify the optimal concentration range that effectively inhibits the S1P pathway without inducing significant off-target toxicity.[7]
-
-
Cell-Type Specific Responses: Different cell lines can exhibit varying sensitivity to PF-429242 dihydrochloride.
-
Solution: Carefully characterize the response of your specific cell line to the compound. What is effective in one cell line may not be directly transferable to another.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-429242 dihydrochloride?
PF-429242 is a reversible and competitive inhibitor of Site-1 Protease (S1P), also known as membrane-bound transcription factor peptidase, site 1 (MBTPS1).[2][5][6][8] S1P is a key enzyme in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[7][9] By inhibiting S1P, PF-429242 prevents the cleavage and activation of SREBPs, leading to reduced synthesis of lipids.[1][9]
Q2: How should I prepare and store PF-429242 dihydrochloride?
-
Stock Solutions: It is recommended to prepare stock solutions in anhydrous DMSO or water.[2][5][6] For DMSO stocks, concentrations up to 83.3 mg/mL (172.65 mM) are achievable.[2] For aqueous stocks, concentrations up to 50 mg/mL (103.63 mM) can be prepared, though sonication may be necessary.[2]
-
Storage: Store the solid compound desiccated at room temperature.[5][6] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] DMSO stock solutions are stable for up to 1 year at -20°C and 2 years at -80°C.[2] It is advised to prepare fresh working solutions for each experiment.[4]
Q3: What are the typical working concentrations for in vitro experiments?
The effective concentration of PF-429242 dihydrochloride is cell-type and assay-dependent. A common starting point is in the range of 1-10 µM.[7] For example, 10 µM has been shown to inhibit endogenous SREBP processing in Chinese hamster ovary (CHO) cells.[2][8] In some cancer cell lines, significant effects on cell viability were observed at concentrations between 5-25 µM.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Are there known off-target effects of PF-429242 dihydrochloride?
PF-429242 is selective for S1P against a panel of other serine proteases.[5][6] However, at high concentrations, it has been shown to have modest inhibitory effects on urokinase (IC50 = 50 μM) and factor Xa (IC50 = 100 μM).[1] These concentrations are significantly higher than the IC50 for S1P (approximately 175 nM).[2][5][6][8]
Q5: Can PF-429242 dihydrochloride be used in in vivo experiments?
Yes, PF-429242 has been used in mouse models.[2][7][8] However, it has been reported to have rapid clearance and poor oral bioavailability in rats.[1] Intraperitoneal (i.p.) or intravenous (i.v.) injection are common administration routes.[1][7] For in vivo studies, specific formulations are required, such as a mixture of DMSO, PEG300, Tween-80, and saline.[2]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 for S1P | 175 nM | Recombinant human S1P | [2][5][6][8] |
| IC50 for Cholesterol Synthesis | 0.5 µM | HepG2 cells | [2][8][9] |
| Effective Concentration for SREBP Processing Inhibition | 10 µM | CHO cells | [2][8] |
| Effective Concentration for Antiviral Activity (Dengue Virus) | 30 µM | Various primate-derived cells | [2][8] |
| Effective Concentration for RCC Cell Growth Inhibition | 5-25 µM | Human renal cell carcinoma cells | [7] |
Experimental Protocols
General Protocol for In Vitro Cell Treatment
-
Cell Seeding: Plate cells at a consistent density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation:
-
Prepare a concentrated stock solution of PF-429242 dihydrochloride in anhydrous DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. Ensure thorough mixing.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the appropriate concentration of PF-429242 dihydrochloride (and a vehicle control, e.g., 0.1% DMSO).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting for SREBP processing, qRT-PCR for target gene expression, or cell viability assays.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 429242 | NPC1L1 | Lipid | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. PF 429242 dihydrochloride | SREBP | Tocris Bioscience [tocris.com]
- 7. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bio-techne.com [bio-techne.com]
Navigating In Vivo Stability of PF-429242 Dihydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges with the in vivo stability of PF-429242 dihydrochloride (B599025) formulations. PF-429242 is a potent and selective inhibitor of Site-1 Protease (S1P), a key enzyme in the sterol regulatory element-binding protein (SREBP) signaling pathway, which is critical for lipid homeostasis.[1][2][3] However, its utility in preclinical in vivo studies can be hampered by formulation and stability issues, leading to poor bioavailability and rapid clearance.[4] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your formulations and achieve reliable and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Bioavailability / High Variability in Plasma Concentration | - Precipitation of the compound at the injection site or in the bloodstream due to poor solubility.- Rapid metabolism and clearance.[4] | - Optimize the formulation vehicle. Consider using a co-solvent system (e.g., DMSO, PEG300, Tween 80) or a lipid-based formulation like corn oil to improve solubility and absorption.[4]- Consider alternative routes of administration. Intraperitoneal (i.p.) or intravenous (i.v.) injections may provide more consistent exposure compared to oral gavage.[2][4]- Increase dosing frequency. To counteract rapid clearance, consider administering the compound more frequently. |
| Precipitation of the Compound in the Formulation Vehicle | - The concentration of PF-429242 dihydrochloride exceeds its solubility limit in the chosen solvent.- The pH of the formulation is not optimal for solubility. | - Perform solubility testing with various pharmaceutically acceptable excipients to determine the optimal vehicle.- Prepare fresh formulations immediately before use. [4] Stock solutions in DMSO may be stable for short periods, but working solutions for injection should be made fresh.- Adjust the pH of aqueous-based formulations, if applicable, to enhance solubility. |
| Inconsistent or Unexpected In Vivo Efficacy | - Poor drug exposure at the target site due to low bioavailability.- Degradation of the compound in the formulation or after administration. | - Confirm drug exposure through pharmacokinetic (PK) analysis. Measure plasma and/or tissue concentrations of PF-429242 over time.- Conduct a dose-response study to establish the relationship between the administered dose and the biological effect.- Assess the stability of the formulation under your experimental conditions (e.g., temperature, light exposure). |
| Vehicle-Related Toxicity or Adverse Events in Animal Models | - The chosen solvent or excipient is causing an adverse reaction.- The volume of the injection is too large for the animal. | - Select biocompatible and well-tolerated excipients. Refer to literature for recommended vehicles for the specific animal model.- Optimize the injection volume based on the animal's weight and the route of administration.- Include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-related effects. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo studies with PF-429242 dihydrochloride?
A1: Published studies have used doses ranging from 10 to 30 mg/kg in mice, administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[2][4] The optimal dose will depend on the animal model, the disease context, and the desired level of target engagement. A pilot dose-ranging study is highly recommended to determine the most effective and well-tolerated dose for your specific experimental setup.
Q2: How should I prepare a formulation of PF-429242 dihydrochloride for in vivo administration?
A2: Due to its hydrophobic nature, PF-429242 dihydrochloride requires a suitable vehicle for solubilization. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a co-solvent system. For example, a formulation could consist of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.[4] Another option is a corn oil-based formulation.[4] It is crucial to prepare these formulations fresh before each use to avoid precipitation.
Q3: What is the mechanism of action of PF-429242?
A3: PF-429242 is a reversible and competitive inhibitor of Site-1 Protease (S1P).[1] S1P is a key enzyme that cleaves and activates Sterol Regulatory Element-Binding Proteins (SREBPs).[5] Activated SREBPs then translocate to the nucleus and stimulate the transcription of genes involved in cholesterol and fatty acid synthesis.[2][5] By inhibiting S1P, PF-429242 prevents SREBP activation and thereby reduces lipogenesis.[1]
Q4: How can I assess the in vivo stability and pharmacokinetics of my PF-429242 formulation?
A4: A pharmacokinetic (PK) study is the most direct way to evaluate the in vivo stability and exposure of your formulation. This involves administering the formulated compound to a cohort of animals and then collecting blood samples at various time points. The concentration of PF-429242 in the plasma is then quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The resulting concentration-time profile will provide key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which reflect the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Experimental Protocols
Protocol 1: Preparation of an In Vivo Formulation
This protocol describes the preparation of a common co-solvent formulation for PF-429242 dihydrochloride.
Materials:
-
PF-429242 dihydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile, conical-bottom microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount of PF-429242 dihydrochloride based on the desired final concentration and total volume.
-
Dissolve the PF-429242 dihydrochloride powder in a small volume of DMSO. For example, to prepare a final formulation with 5% DMSO, you would dissolve the total amount of drug in 5% of the final volume with DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Add the PEG300 to the DMSO/drug solution. For a 40% PEG300 formulation, add 40% of the final volume as PEG300. Mix thoroughly until the solution is clear.
-
Add the Tween 80 to the mixture. For a 5% Tween 80 formulation, add 5% of the final volume as Tween 80. Mix until the solution is homogeneous.
-
Slowly add the sterile water or PBS to the mixture while vortexing to reach the final desired volume.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration).
-
Use the formulation immediately after preparation for optimal results.[4]
Protocol 2: Pharmacokinetic (PK) Study Design
This protocol provides a general framework for conducting a single-dose PK study in rodents.
Materials and Equipment:
-
Formulated PF-429242 dihydrochloride
-
Appropriate animal model (e.g., mice or rats)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge for plasma separation
-
-80°C freezer for sample storage
-
Access to an analytical facility with LC-MS/MS capabilities
Procedure:
-
Acclimatize the animals to the housing conditions for at least one week before the study.
-
Fast the animals overnight before dosing, if required by the study design, but ensure free access to water.
-
Administer the formulated PF-429242 dihydrochloride to the animals via the chosen route of administration (e.g., i.p., i.v., or oral gavage). Record the exact time of dosing for each animal.
-
Collect blood samples at predetermined time points. For a typical PK study, this might include pre-dose (0 h), and post-dose time points such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Process the blood samples immediately to obtain plasma. Centrifuge the blood-containing tubes (e.g., at 2000 x g for 10 minutes at 4°C).
-
Carefully collect the supernatant (plasma) and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for PF-429242 concentration using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis of the concentration-time data to determine key PK parameters.
Visualizing Key Concepts
Caption: Mechanism of PF-429242 action on the SREBP signaling pathway.
References
Assessing PF-429242 dihydrochloride cytotoxicity in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-429242 dihydrochloride (B599025) in cytotoxicity studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the assessment of PF-429242 dihydrochloride cytotoxicity.
Q1: What is the mechanism of action of PF-429242 dihydrochloride?
A1: PF-429242 dihydrochloride is a reversible and competitive inhibitor of Site-1 Protease (S1P), also known as Sterol Regulatory Element-Binding Protein (SREBP) Site 1 Protease.[1][2][3] S1P is a crucial enzyme in the activation of SREBPs, which are transcription factors that regulate the synthesis of cholesterol and fatty acids.[1][4] By inhibiting S1P, PF-429242 prevents the proteolytic processing of SREBPs, leading to a downregulation of genes involved in lipogenesis.[1][4][5]
Q2: In which solvents can I dissolve PF-429242 dihydrochloride?
A2: PF-429242 dihydrochloride is soluble in both water and DMSO, with a solubility of up to 50 mM in each.[6][7] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. When preparing an aqueous stock solution, it should be filter-sterilized using a 0.22 μm filter before use.[8]
Q3: How should I store the PF-429242 dihydrochloride stock solution?
A3: For long-term storage, the stock solution should be kept at -20°C for up to one year or at -80°C for up to two years.[8] It is recommended to store the solution in aliquots to avoid repeated freeze-thaw cycles.
Q4: I am not observing any significant cytotoxicity in my cell line. What are the possible reasons?
A4: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Specificity: The cytotoxic effect of PF-429242 can be cell-line dependent. For instance, it has shown potent inhibition of cell proliferation in renal cell carcinoma (RCC) cells and hepatocellular carcinoma (HCC) cells, while its effects on other cell lines might be less pronounced.[9][10]
-
Concentration and Exposure Time: The concentrations and incubation times used may be insufficient. In primary human RCC cells, significant effects were observed at concentrations of 5–25 μM with an exposure time of at least 48 hours.[11] For PLC5 and HepG2 HCC cell lines, treatments were carried out for 72 hours.[10] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by PF-429242. Consider using multiple assays that measure different cellular parameters, such as metabolic activity (MTT, XTT), membrane integrity (LDH release), and apoptosis (caspase activity, Annexin V staining).[11]
-
Compound Inactivity: Ensure that the compound has been stored correctly and that the stock solution is not degraded.
Q5: My cytotoxicity results are highly variable between replicate wells and experiments. How can I improve reproducibility?
A5: High variability in cytotoxicity assays is a common issue.[12] Here are some tips to improve consistency:
-
Uniform Cell Seeding: Ensure a homogeneous single-cell suspension before plating to avoid clumps and uneven cell distribution. Gently swirl the cell suspension between seeding replicates.
-
Pipetting Technique: Use calibrated pipettes and maintain a consistent pipetting technique, especially when adding the compound and assay reagents.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the media and compound concentration. To minimize this, fill the perimeter wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Assay-Specific Troubleshooting: For MTT assays, ensure complete solubilization of the formazan (B1609692) crystals. For LDH assays, avoid generating bubbles when pipetting, as they can interfere with absorbance readings.[13]
Q6: My untreated control cells show high levels of cell death. What could be the cause?
A6: High background cytotoxicity can be due to several factors:
-
Cell Health: Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).
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Seeding Density: Plating cells at too high a density can lead to nutrient depletion and cell death. Conversely, a density that is too low can also stress the cells. Optimize the seeding density for your specific cell line and experiment duration.
-
Reagent Contamination: Check for contamination in your cell culture media, serum, or other reagents.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and inhibitory effects of PF-429242 dihydrochloride in various cell lines.
Table 1: IC50 Values of PF-429242 Dihydrochloride in Different Cell Lines
| Cell Line | Assay | Parameter Measured | IC50 Value | Reference |
| CHO-K1 | S1P Inhibition | SREBP Processing | 170 nM | [1] |
| HepG2 | Cholesterol Synthesis Inhibition | Cholesterol Synthesis | 0.5 µM | [1][4] |
| CHO | Cholesterol Synthesis Inhibition | Cholesterol Synthesis | 0.53 µM | [6][13] |
| Cell-free assay | S1P Inhibition | Protease Activity | 175 nM | [1][2] |
Table 2: Effective Concentrations of PF-429242 Dihydrochloride in Cytotoxicity and Functional Assays
| Cell Line | Concentration | Incubation Time | Observed Effect | Assay Used | Reference |
| CHO | 10 µM | Not Specified | Inhibition of endogenous SREBP processing | Not Specified | [1][4] |
| HEK293 | Not Specified | Not Specified | Down-regulation of SRE-luciferase reporter gene | Luciferase Assay | [1][4] |
| HepG2 | Not Specified | Not Specified | Down-regulation of SREBP target genes | Gene Expression Analysis | [1][4] |
| HEK-293, HepG2, LLC-MK2 | 30 µM | Not Specified | Suppression of Dengue virus (DENV2) yields | Viral Titer Assay | [1] |
| Primary Human RCC cells (RCC1) | 5-25 µM | 48-96 hours | Inhibition of cell proliferation, induction of cell death | CCK-8, LDH Release Assay, Colony Formation Assay | [11] |
| Primary Human RCC cells (RCC1) | 10 µM | 24 hours | Increased caspase-3 and caspase-9 activity, apoptosis | Caspase Activity Assay, TUNEL, Annexin V Staining | [11] |
| A549 | Up to 50 µM | 48 hours | No detectable cytotoxicity | CellTiter-Glo® | [14] |
| PLC5, HepG2 | 20 µM | 72 hours | Dose-dependent inhibition of cell viability, reduction of SREBP1/2 precursors | Alamar Blue Staining, Western Blotting | [10] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of PF-429242 dihydrochloride. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[1]
LDH Cytotoxicity Assay Protocol
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.[13]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[15]
-
Supernatant Transfer: Carefully transfer a portion of the cell-free supernatant from each well to a new, optically clear 96-well plate.[4][15]
-
Reaction Mixture Addition: Add the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Solution (if applicable): Add a stop solution if required by the specific kit manufacturer.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly around 490 nm), with a reference wavelength (e.g., >600 nm).[15]
-
Controls: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[15]
Visualizations
Caption: Mechanism of action of PF-429242 dihydrochloride in the SREBP signaling pathway.
Caption: General experimental workflow for assessing the cytotoxicity of PF-429242.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. cellbiologics.com [cellbiologics.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. rndsystems.com [rndsystems.com]
- 7. bio-techne.com [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchhub.com [researchhub.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. basketball4kids.pl [basketball4kids.pl]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting SREBP Cleavage Assays with PF-429242
This guide provides troubleshooting advice and frequently asked questions for researchers using PF-429242, a potent inhibitor of Site-1 Protease (S1P), in Sterol Regulatory Element-Binding Protein (SREBP) cleavage assays.
Frequently Asked Questions (FAQs)
Q1: What is PF-429242 and what is its mechanism of action?
PF-429242 is a reversible and competitive inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) Site-1 Protease (S1P), with an IC50 of approximately 175 nM.[1][2] In the SREBP signaling pathway, SREBPs are synthesized as inactive precursors anchored to the endoplasmic reticulum (ER) membrane.[3] When cellular sterol levels are low, the SREBP-SCAP complex moves to the Golgi apparatus.[4] There, S1P initiates the cleavage of SREBP, which is a required step before a second cleavage by S2P releases the mature, transcriptionally active N-terminal domain.[2][5] This mature form then translocates to the nucleus to activate genes involved in cholesterol and fatty acid synthesis. PF-429242 specifically inhibits S1P, thereby preventing the initial cleavage and subsequent activation of SREBPs.[6]
Q2: What is the expected outcome of a successful SREBP cleavage assay after treatment with PF-429242?
In a typical Western blot-based SREBP cleavage assay, successful treatment with PF-429242 should result in a noticeable decrease in the amount of the cleaved, mature form of SREBP in the nuclear fraction of cell lysates.[7] Concurrently, there might be an accumulation of the precursor form of SREBP in the membrane fraction, although some studies have also reported a reduction in the precursor form with PF-429242 treatment.[8] The ultimate effect is the downregulation of SREBP target genes and a reduction in cholesterol and fatty acid synthesis.[1][9]
Q3: My Western blot shows no change in the mature SREBP band after PF-429242 treatment. What went wrong?
Several factors could lead to the lack of SREBP cleavage inhibition:
-
Suboptimal Inhibitor Concentration: The effective concentration of PF-429242 can vary between cell lines. While concentrations around 10 µM are often effective, a dose-response experiment is recommended to determine the optimal concentration for your specific cells.[2][8][10]
-
Insufficient Incubation Time: The inhibitory effect is time-dependent. While some effects can be seen at 24 hours, significant inhibition may require 48 hours or longer.[2]
-
Inhibitor Inactivity: Ensure the PF-429242 compound is properly stored (desiccated at room temperature) and that stock solutions are prepared correctly and not subjected to multiple freeze-thaw cycles.[11]
-
High Cell Confluency: Very high cell density can sometimes alter cellular metabolism and affect the SREBP pathway, potentially masking the inhibitor's effect. Ensure consistent and appropriate cell plating densities.
-
Basal SREBP Activity: If the basal level of SREBP processing in your cell line under your specific culture conditions is very low, it may be difficult to detect a further decrease with the inhibitor. Consider using sterol-depleted media (e.g., using lipoprotein-deficient serum) to stimulate SREBP processing, which will make the inhibitory effect of PF-429242 more apparent.[7][12]
Q4: I'm observing unexpected cell death or off-target effects. Is this common with PF-429242?
While PF-429242 is selective for S1P against a panel of other serine proteases, high concentrations or prolonged exposure can lead to cytotoxicity in some cell lines.[11][13] Studies in renal cell carcinoma have shown that PF-429242 can induce apoptosis.[2] It's crucial to perform a dose-response curve to find a concentration that effectively inhibits SREBP cleavage without causing significant cell death.[2] If toxicity is a concern, consider reducing the concentration or incubation time. Some studies suggest that PF-429242 can have SREBP-independent effects, so it is important to include appropriate controls to confirm that the observed phenotype is due to S1P inhibition.[8][14]
Key Experimental Protocols
SREBP Cleavage Assay by Western Blot
This protocol outlines the general steps to assess SREBP cleavage inhibition by PF-429242.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, CHO, HEK293) at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
To maximize SREBP activation, culture cells in media supplemented with lipoprotein-deficient serum (LPDS) for 16-24 hours before treatment.
-
Treat cells with varying concentrations of PF-429242 (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 24 or 48 hours).[2]
-
-
Cell Lysis and Fractionation:
-
Harvest cells and perform nuclear and cytoplasmic/membrane fractionation using a commercially available kit or standard biochemical protocols. This is critical to separate the precursor SREBP (membrane fraction) from the mature SREBP (nuclear fraction).
-
Determine the protein concentration of each fraction using a standard method like the BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) from the nuclear and membrane fractions onto separate SDS-PAGE gels.
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the N-terminal domain of SREBP-1 or SREBP-2 overnight at 4°C. This will detect both the precursor and mature forms.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use loading controls appropriate for each fraction (e.g., a nuclear marker like Lamin B1 or Fibrillarin for the nuclear fraction, and an ER/Golgi marker like Calnexin or GM130 for the membrane fraction).[7][15]
-
Quantitative Data Summary
Table 1: PF-429242 Properties and Recommended Concentrations
| Property | Value | Reference |
| Target | Site-1 Protease (S1P) | [1] |
| IC50 (S1P) | 175 nM | [1][11] |
| IC50 (Cholesterol Synthesis, HepG2) | 0.5 µM | [1][11] |
| Molecular Weight | 482.49 (dihydrochloride salt) | [11] |
| Solubility | Soluble to 50 mM in Water and DMSO | [11] |
| Effective Concentration (in vitro) | 5 - 25 µM (cell line dependent) | [2] |
| Typical Incubation Time | 24 - 48 hours | [2][7] |
Visual Guides and Workflows
Signaling Pathways and Experimental Diagrams
Caption: The SREBP signaling pathway from ER to nucleus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Assaying Sterol-Regulated ER-to-Golgi Transport of SREBP Cleavage-Activating Protein Using Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Key events in cancer: Dysregulation of SREBPs [frontiersin.org]
- 6. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced Sterol Regulatory Element-Binding Protein (SREBP) Processing Through Site-1 Protease (S1P) inhibition Alters Oligodendrocyte Differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. biorxiv.org [biorxiv.org]
- 13. selleckchem.com [selleckchem.com]
- 14. SKI-1/S1P inhibitor PF-429242 impairs the onset of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PF-429242 Dihydrochloride Treatment
Welcome to the technical support center for PF-429242 dihydrochloride (B599025). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize the incubation time for your experiments involving this Site-1 Protease (S1P) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PF-429242 dihydrochloride?
A1: PF-429242 dihydrochloride is a potent, cell-permeable, reversible, and competitive inhibitor of Site-1 Protease (S1P), also known as Subtilisin Kexin Isozyme-1 (SKI-1). S1P is a key enzyme in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2][3] By inhibiting S1P, PF-429242 prevents the proteolytic cleavage and subsequent activation of SREBPs. This leads to a downstream reduction in the expression of genes involved in cholesterol and fatty acid synthesis.[2][3]
Q2: What is a typical starting concentration and incubation time for PF-429242 treatment?
A2: The optimal concentration and incubation time for PF-429242 are highly dependent on the cell line and the specific biological question being investigated. Based on published studies, a common starting concentration is in the range of 5-10 µM.[2][4] For incubation time, effects have been observed in as little as 24 hours for gene expression changes, while longer incubation times of 48-96 hours may be necessary to observe effects on cell viability or proliferation.[4] A time-course experiment is always recommended to determine the optimal incubation time for your specific experimental setup.
Q3: How does PF-429242 treatment affect cells?
A3: By inhibiting the S1P/SREBP pathway, PF-429242 can lead to several cellular effects, including:
-
Induction of apoptosis and inhibition of cell proliferation in some cancer cell lines, such as renal cell carcinoma.[4][5]
-
Antiviral activity against certain viruses that rely on host cell lipid metabolism, such as Hepatitis C Virus (HCV) and Dengue virus.[3][6]
Q4: My cells are not responding to PF-429242 treatment. What are the possible reasons?
A4: There are several potential reasons for a lack of response to PF-429242 treatment. Please refer to the troubleshooting guide below for a detailed breakdown of possible causes and solutions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on SREBP processing or target gene expression. | Incubation time is too short. | The inhibition of SREBP processing and the subsequent downstream effects on gene expression take time. Increase the incubation time. A time-course experiment (e.g., 12, 24, 48 hours) is recommended. |
| Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations ranging from 1 µM to 25 µM have been used in various studies.[4] | |
| Cell line is resistant or has low S1P expression. | Confirm the expression of S1P in your cell line using techniques like Western blot or RT-qPCR. Consider using a different cell line known to be sensitive to S1P inhibition. | |
| Incorrect preparation or degradation of PF-429242. | PF-429242 dihydrochloride is soluble in water and DMSO.[1] Ensure it is fully dissolved. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| High cell death or cytotoxicity observed at all concentrations. | Inhibitor concentration is too high. | Reduce the concentration of PF-429242. Even if the goal is to induce apoptosis, starting with a lower concentration and performing a dose-response is crucial. |
| Incubation time is too long. | For sensitive cell lines, prolonged exposure to the inhibitor may lead to excessive cell death. Reduce the incubation time. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is not toxic to your cells (typically <0.1%). Run a vehicle-only control. | |
| Inconsistent results between experiments. | Variability in cell confluence. | Seed cells at a consistent density to ensure they are in a similar growth phase when the treatment is applied. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. | |
| Degradation of the inhibitor. | Prepare fresh dilutions of PF-429242 from a stable stock solution for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for PF-429242
This protocol outlines a time-course experiment to determine the optimal incubation period for PF-429242 treatment by measuring the expression of a known SREBP target gene.
1. Cell Seeding:
- Seed your cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the logarithmic growth phase and have not reached confluency by the end of the experiment.
- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
2. Inhibitor Preparation:
- Prepare a stock solution of PF-429242 dihydrochloride in an appropriate solvent (e.g., DMSO or water) at a high concentration (e.g., 10 mM).
- On the day of the experiment, dilute the stock solution in your complete cell culture medium to the desired final concentration (e.g., 10 µM). Include a vehicle-only control.
3. Treatment:
- Remove the old medium from the cells and replace it with the medium containing PF-429242 or the vehicle control.
- Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
4. Endpoint Measurement (RT-qPCR for a SREBP Target Gene):
- At each time point, harvest the cells and extract total RNA using a standard protocol.
- Perform reverse transcription to synthesize cDNA.
- Use quantitative PCR (qPCR) to measure the relative expression of a known SREBP target gene (e.g., HMGCR, FASN, LDLR). Normalize the expression to a stable housekeeping gene.
5. Data Analysis:
- Plot the relative gene expression as a function of incubation time. The optimal incubation time will be the point at which you observe the desired level of target gene inhibition.
Visualizations
Signaling Pathway
Caption: Inhibition of the SREBP signaling pathway by PF-429242.
Experimental Workflow
Caption: Workflow for optimizing PF-429242 incubation time.
Troubleshooting Logic
Caption: Troubleshooting logic for lack of PF-429242 effect.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKI-1/S1P inhibitor PF-429242 impairs the onset of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve PF-429242 dihydrochloride in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with guidance on the dissolution of PF-429242 dihydrochloride (B599025) in DMSO and water. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful preparation of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of PF-429242 dihydrochloride in DMSO and water?
The solubility of PF-429242 dihydrochloride can vary slightly between batches and suppliers. However, based on available data, the typical solubility is summarized in the table below.
| Solvent | Concentration (mM) | Concentration (mg/mL) |
| DMSO | 50 - 200.21 | 24.12 - 82 |
| Water | 50 | 24.12 - 82 |
| PBS (pH 7.2) | Not specified | 10 |
| Ethanol | Not specified | 30 - 82 |
| DMF | Not specified | 30 |
Note: The molecular weight of PF-429242 dihydrochloride is 482.49 g/mol .[1]
Q2: What is the recommended storage condition for PF-429242 dihydrochloride powder and stock solutions?
For long-term storage, the solid powder should be desiccated at room temperature. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: How should I prepare an aqueous solution of PF-429242 dihydrochloride for cell-based assays?
If you are preparing an aqueous stock solution, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with your aqueous buffer (e.g., PBS or cell culture medium). After dilution, it is best practice to sterilize the solution by passing it through a 0.22 µm filter before use in cell culture.[2]
Q4: What is the mechanism of action of PF-429242 dihydrochloride?
PF-429242 dihydrochloride is a reversible and competitive inhibitor of the Site-1 Protease (S1P), also known as Sterol Regulatory Element-Binding Protein (SREBP) Site 1 Protease.[1][3] S1P is a key enzyme in the SREBP signaling pathway, which regulates the synthesis of cholesterol and fatty acids.[3] By inhibiting S1P, PF-429242 prevents the activation of SREBPs and subsequently reduces the expression of genes involved in lipogenesis.[4]
Troubleshooting Guide
Issue: The compound is not fully dissolving in the solvent.
-
Solution 1: Gentle Heating. Gently warm the solution to aid dissolution. However, be cautious with temperature to avoid degradation of the compound.
-
Solution 2: Sonication. Use a sonicator to break down any clumps and enhance solubility.[2]
-
Solution 3: Use Fresh Solvent. For DMSO solutions, it is crucial to use fresh, anhydrous DMSO as it can absorb moisture, which may reduce the solubility of the compound.[5]
Issue: Precipitation is observed after diluting a DMSO stock solution into an aqueous buffer.
-
Solution 1: Lower the Final Concentration. The compound may be precipitating because its solubility limit in the final aqueous buffer is exceeded. Try preparing a more dilute solution.
-
Solution 2: Use a Co-solvent. For in vivo studies or specific in vitro experiments, a co-solvent system may be necessary. One protocol suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Always check the compatibility of any vehicle with your experimental system.
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out the desired amount of PF-429242 dihydrochloride powder. For example, to prepare 1 mL of a 50 mM stock solution, you would need 24.12 mg (50 mmol/L * 1 L/1000 mL * 482.49 g/mol * 1000 mg/g * 1 mL).
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 24.12 mg, add 1 mL of DMSO.
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, use gentle warming or sonication to aid dissolution.
-
Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a frozen aliquot of the DMSO stock solution at room temperature.
-
Dilute: Serially dilute the DMSO stock solution into your pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution from a 50 mM stock, you would add 2 µL of the stock solution to 10 mL of medium.
-
Mix and Use: Gently mix the working solution by inverting the tube. Use the freshly prepared solution immediately for your experiment.
Visualizing the Experimental Workflow and Mechanism
To better understand the process and the compound's mechanism, the following diagrams are provided.
Caption: Experimental workflow for preparing PF-429242 dihydrochloride solutions.
Caption: Simplified SREBP signaling pathway and the inhibitory action of PF-429242.
References
Navigating the Challenges of Poor Oral Bioavailability for the S1P Inhibitor PF-429242: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The potent and selective Site-1 Protease (S1P) inhibitor, PF-429242, holds significant promise for research in lipid metabolism and associated diseases. However, its practical application in in vivo oral studies is frequently hampered by poor oral bioavailability. This technical support center provides a comprehensive resource to understand, troubleshoot, and potentially overcome this critical challenge.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of PF-429242 in animal models?
A1: Published pharmacokinetic data in rats indicate that PF-429242 has a low oral bioavailability of approximately 5%.[1] This is coupled with a rapid clearance from the bloodstream (CL = 75 ml/min/kg), further complicating the maintenance of therapeutic concentrations after oral administration.[1]
Q2: My in vitro experiments with PF-429242 are successful, but I'm not seeing the expected effects in my oral animal studies. What are the likely reasons?
A2: The discrepancy between in vitro efficacy and in vivo outcomes following oral dosing is a common hurdle. For PF-429242, the primary reasons are likely its poor absorption from the gastrointestinal (GI) tract and/or significant first-pass metabolism in the liver. While the dihydrochloride (B599025) salt of PF-429242 is reported to be water-soluble (up to 50 mM), other factors can severely limit its systemic exposure.[2][3]
Q3: What are the potential underlying causes for the poor oral absorption of PF-429242?
A3: Several factors could contribute to the low oral bioavailability of PF-429242:
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
Efflux Transporter Activity: PF-429242 might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing its net absorption.[4]
-
First-Pass Metabolism: The drug may be extensively metabolized by enzymes in the gut wall or, more significantly, in the liver before it reaches systemic circulation.
Q4: Are there any suggested formulation strategies to improve the oral bioavailability of PF-429242?
A4: While no specific formulation data for PF-429242 has been published, several general strategies for improving the oral bioavailability of poorly absorbed compounds can be considered:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can enhance the solubility and absorption of lipophilic compounds.
-
Nanosuspensions: Reducing the particle size of the drug can increase its surface area, leading to faster dissolution and improved absorption.[5]
-
Permeation Enhancers: Co-administration with agents that temporarily open the tight junctions between intestinal cells can increase absorption.
-
Inhibitors of Efflux Pumps or Metabolic Enzymes: Co-dosing with inhibitors of P-gp or cytochrome P450 enzymes can increase systemic exposure.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing issues related to the poor oral bioavailability of PF-429242 in your animal experiments.
Problem: Inconsistent or low plasma concentrations of PF-429242 after oral administration.
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility in Formulation | Although the dihydrochloride salt is water-soluble, ensure the compound is fully dissolved in the chosen vehicle at the intended concentration. Consider using co-solvents like PEG400 or formulating as a suspension with appropriate suspending agents. |
| Low Intestinal Permeability | Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio. A low Papp value in the apical to basolateral direction suggests poor passive diffusion. |
| Active Efflux by Transporters (e.g., P-gp) | A high efflux ratio (Basolateral to Apical Papp / Apical to Basolateral Papp) in a Caco-2 assay indicates that the compound is likely a substrate for efflux pumps. Consider co-administration with a P-gp inhibitor like verapamil (B1683045) in your in vivo studies to confirm this. |
| High First-Pass Metabolism | Perform an in vitro metabolic stability assay using liver microsomes. Rapid degradation of PF-429242 in the presence of NADPH would suggest significant metabolism by cytochrome P450 enzymes. |
| Improper Gavage Technique | Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can lead to variability and animal distress. Verify the correct placement of the gavage needle. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay is crucial for determining the intestinal permeability and potential for active efflux of PF-429242.
Objective: To determine the apparent permeability (Papp) of PF-429242 across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study (A-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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Add PF-429242 solution (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
-
Transport Study (B-A):
-
Add PF-429242 solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Collect samples from the apical side at the same time points.
-
-
Sample Analysis: Quantify the concentration of PF-429242 in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculations:
-
Calculate the Papp value for both directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Data Interpretation:
| Papp (A-B) Value | Interpretation |
| < 1 x 10⁻⁶ cm/s | Low permeability |
| 1 - 10 x 10⁻⁶ cm/s | Moderate permeability |
| > 10 x 10⁻⁶ cm/s | High permeability |
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[4]
Protocol 2: In Vitro Liver Microsomal Stability Assay
This assay helps to predict the extent of first-pass metabolism in the liver.
Objective: To determine the in vitro metabolic stability of PF-429242 in liver microsomes.
Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (from the species of interest, e.g., rat, mouse, human), a NADPH-regenerating system, and a phosphate (B84403) buffer (pH 7.4).
-
Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding PF-429242 (e.g., 1 µM final concentration).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of PF-429242 using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of PF-429242 remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Data Interpretation: A short half-life indicates rapid metabolism and suggests that first-pass metabolism is likely a significant contributor to the poor oral bioavailability.
Protocol 3: Rodent Oral Gavage Administration
Objective: To administer a precise oral dose of PF-429242 to rodents for pharmacokinetic or pharmacodynamic studies.
Materials:
-
PF-429242 formulation (solution or suspension)
-
Appropriately sized oral gavage needles (e.g., 20-gauge for mice, 18-gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling: Accustom the animals to handling to minimize stress.
-
Dose Calculation: Weigh each animal to calculate the exact volume of the formulation to be administered based on the target dose (mg/kg).
-
Restraint: Gently but firmly restrain the animal to prevent movement and ensure proper alignment of the head and neck.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the needle into the mouth, over the tongue, and into the esophagus. The animal should swallow the needle. Do not force the needle.
-
Dose Administration: Once the needle is in the correct position, slowly administer the dose.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing.
Visualizing the Problem and Solutions
SREBP Activation Pathway and the Role of PF-429242
Caption: SREBP activation pathway and the inhibitory action of PF-429242 on S1P.
Troubleshooting Workflow for Poor Oral Bioavailability
Caption: A logical workflow for troubleshooting the poor oral bioavailability of PF-429242.
By systematically addressing the potential causes of poor oral bioavailability and employing appropriate experimental strategies, researchers can enhance the utility of PF-429242 in oral in vivo models, ultimately accelerating research in SREBP-mediated pathways.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Importance of P-glycoprotein for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
Technical Support Center: Interpreting Unexpected Results in Antiviral Assays with PF-429242
Welcome to the technical support center for PF-429242. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during in vitro antiviral assays involving the Site-1 Protease (S1P) inhibitor, PF-429242.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-429242?
A1: PF-429242 is a potent and selective inhibitor of the cellular enzyme Site-1 Protease (S1P), also known as subtilisin kexin isozyme-1 (SKI-1). S1P is a key activator of Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis. By inhibiting S1P, PF-429242 prevents the proteolytic activation of SREBPs, leading to a downstream reduction in lipid synthesis.[1][2][3]
Q2: How does the inhibition of S1P by PF-429242 lead to an antiviral effect?
A2: Many viruses, including Dengue virus, Hepatitis C virus (HCV), and arenaviruses, rely on host cell lipid metabolism for their replication.[4] They often require host-derived lipids for the formation of viral replication complexes, viral entry, and assembly of new virions. By disrupting cellular lipid homeostasis through the inhibition of the S1P/SREBP pathway, PF-429242 creates an intracellular environment that is less conducive to viral replication.[2][5][6] For some viruses like arenaviruses, PF-429242 has a more direct role by preventing the S1P-mediated processing of the viral glycoprotein (B1211001) precursor, which is essential for producing infectious progeny.[2]
Q3: I am observing significant cytotoxicity in my uninfected control cells treated with PF-429242. Is this expected?
A3: While PF-429242 is reported to have a good selectivity index in many cell lines, it can induce cytotoxicity at higher concentrations.[7] It is crucial to determine the 50% cytotoxic concentration (CC50) of PF-429242 in your specific cell line and under your experimental conditions. Unexpected cytotoxicity could also be due to off-target effects or the induction of cellular pathways leading to cell death, such as apoptosis or autophagy-dependent cell death, which has been observed in some cancer cell lines.[8][9][10]
Q4: My antiviral assay shows a reduction in viral titer, but I also see changes in cell morphology that do not resemble typical viral cytopathic effect (CPE). What could be happening?
A4: PF-429242 is known to induce autophagy in certain cell types.[4] Autophagy is a cellular process involving the degradation of cellular components, which can lead to morphological changes, such as the formation of vacuoles. These changes might be misinterpreted as viral CPE. It is recommended to run parallel assays to specifically detect markers of autophagy (e.g., LC3-II conversion) in both infected and uninfected cells treated with PF-429242.
Q5: Could the effect of PF-429242 on lipid metabolism interfere with my assay readout?
A5: Yes. Assays that rely on cellular metabolism, such as those using tetrazolium salts (e.g., MTT) or resazurin-based reagents, could be affected by the metabolic changes induced by PF-429242. The compound's impact on lipid synthesis and overall cellular metabolism might alter the readout independently of cell viability. It is advisable to use a secondary method to confirm cytotoxicity, such as a crystal violet assay, which stains total cellular protein and is less susceptible to metabolic fluctuations.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during antiviral assays with PF-429242.
| Observed Problem | Potential Cause | Recommended Action |
| High variability in EC50 values across experiments | Inconsistent PF-429242 stock solution, lot-to-lot variability of the compound, or variations in cell passage number or density. | Prepare fresh stock solutions of PF-429242 in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid freeze-thaw cycles.[1] Use cells within a consistent and low passage number range. Ensure consistent cell seeding density for all experiments. |
| No antiviral activity observed | The virus being tested is not dependent on the S1P/SREBP pathway for replication. The concentration of PF-429242 is too low. The timing of drug addition is not optimal. | Confirm from the literature if your virus of interest is known to be sensitive to perturbations in host lipid metabolism. Perform a dose-response experiment with a wider range of PF-429242 concentrations. For many viruses, the compound is most effective when added before or at the time of infection. |
| Discrepancy between different antiviral assays (e.g., plaque assay vs. qPCR) | PF-429242 may affect different stages of the viral life cycle. For instance, it might reduce the production of infectious virions (measured by plaque assay) without proportionally reducing the amount of viral RNA (measured by qPCR). | Consider the specific readout of each assay. A plaque assay measures infectious virus particles, while qPCR quantifies total viral RNA, which may include non-infectious genomes. This discrepancy can provide insights into the specific stage of the viral life cycle being inhibited. |
| Apparent antiviral effect is actually due to cytotoxicity | The effective concentration of PF-429242 is close to its cytotoxic concentration in the host cells. | Always determine the CC50 of PF-429242 in parallel with the antiviral assay using uninfected cells. Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value (typically >10) indicates a more favorable therapeutic window.[13] |
| Unexpected increase in viral titer at low concentrations of PF-429242 | This is a rare phenomenon but could be related to complex interactions between the compound, the virus, and the host cell. It might be an experimental artifact or a genuine biological effect. | Carefully repeat the experiment with finely spaced dilutions around the concentration showing the unexpected effect. Ensure there are no errors in dilutions or calculations. If the effect is reproducible, it may warrant further investigation into the compound's mechanism of action at sub-inhibitory concentrations. |
Quantitative Data Summary
The following tables summarize the reported in vitro activity of PF-429242 against various viruses and its cytotoxicity in different cell lines.
Table 1: Antiviral Activity of PF-429242
| Virus | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Dengue Virus (DENV-2) | HeLa | Plaque Assay | 6.7 µM | [7] |
| Dengue Virus (all serotypes) | Multiple primate-derived cells | Viral Propagation Suppression | Significant suppression at 30 µM | [1] |
| Hepatitis C Virus (HCV) | Huh-7 | Viral Replication | Potent inhibition | [5] |
| Lassa Virus (LASV) | Cultured cells | Viral Titer Reduction | Potent antiviral activity | [2] |
| Lymphocytic Choriomeningitis Virus (LCMV) | Cultured cells | Viral Titer Reduction | Potent antiviral activity | [2] |
| Junin Virus (JUNV) | A549 | Viral Titer Reduction | ~5 µM | [6] |
Table 2: Cytotoxicity of PF-429242
| Cell Line | Assay Type | CC50 | Reference |
| HeLa | CellTiter-Glo | 236.7 µM | [7] |
| A549 | CellTiter-Glo | No detectable cytotoxicity up to 50 µM | [6] |
| HepG2 | Not specified | No cytotoxicity observed at effective concentrations | [1] |
| Vero E6, 293T, BHK-21 | CellTiter-Glo | Not specified, but used at concentrations up to 30 µM without significant toxicity | [14] |
| Renal Cell Carcinoma (RCC1) | CCK-8 | Significant reduction in viability at 5-25 µM after 48h | [9] |
Experimental Protocols
1. Plaque Reduction Assay
This protocol is a general guideline and should be optimized for the specific virus and cell line being used.
-
Materials:
-
Confluent monolayer of susceptible cells in 6-well or 12-well plates.
-
Virus stock of known titer (PFU/mL).
-
PF-429242 stock solution (e.g., 10 mM in DMSO).
-
Growth medium and infection medium (serum-free or low-serum).
-
Overlay medium (e.g., growth medium containing 0.5-1.2% methylcellulose (B11928114) or low-melting-point agarose).
-
Fixing solution (e.g., 10% formalin in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
-
Procedure:
-
Prepare serial dilutions of PF-429242 in infection medium.
-
Aspirate the growth medium from the cell monolayers.
-
Wash the cells once with PBS.
-
Add the diluted PF-429242 or vehicle control (e.g., DMSO) to the wells.
-
Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
Aspirate the inoculum.
-
Gently add the overlay medium to each well.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days).
-
After incubation, fix the cells with the fixing solution for at least 30 minutes.
-
Carefully remove the overlay and fixing solution.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow the plates to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration of PF-429242 compared to the vehicle control and determine the EC50 value.
-
2. Cytotoxicity Assay (Crystal Violet Method)
This assay measures cell viability by staining the total protein of adherent cells.
-
Materials:
-
Cells seeded in a 96-well plate at an appropriate density.
-
PF-429242 stock solution.
-
Growth medium.
-
Fixing solution (e.g., 4% paraformaldehyde in PBS).
-
0.5% Crystal Violet solution in 25% methanol.
-
33% Acetic acid solution.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of PF-429242 in growth medium.
-
Replace the medium in the wells with the diluted compound or vehicle control. Include wells with medium only as a blank control.
-
Incubate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
Aspirate the medium and gently wash the cells with PBS.
-
Fix the cells with the fixing solution for 15 minutes at room temperature.
-
Wash the plate with water and allow it to air dry.
-
Add the crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Add the acetic acid solution to each well to solubilize the stain.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of PF-429242 compared to the vehicle control and determine the CC50 value.[11][12]
-
Visualizations
Caption: Mechanism of action of PF-429242 in the SREBP signaling pathway.
Caption: General workflow for an in vitro antiviral assay with PF-429242.
Caption: A logical troubleshooting workflow for unexpected results with PF-429242.
References
- 1. Rotavirus exploits SREBP pathway for hyper lipid biogenesis during replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the SREBP pathway prevents SARS-CoV-2 replication and inflammasome activation | Life Science Alliance [life-science-alliance.org]
- 3. SREBP-dependent lipidomic reprogramming as a broad-spectrum antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of the SREBP pathway prevents SARS-CoV-2 replication and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antiviral Activity of a Small-Molecule Inhibitor of Arenavirus Glycoprotein Processing by the Cellular Site 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent precipitation of PF-429242 dihydrochloride in media
Welcome to the technical support center for PF-429242 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of PF-429242 dihydrochloride in experimental settings, with a focus on preventing precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is PF-429242 dihydrochloride and what is its mechanism of action?
A1: PF-429242 dihydrochloride is a potent, reversible, and competitive inhibitor of Site-1 Protease (S1P), also known as Sterol Regulatory Element-Binding Protein (SREBP) Cleavage-Activating Protein (SCAP). S1P is a key enzyme in the activation of SREBPs, which are transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting S1P, PF-429242 prevents the proteolytic cleavage and activation of SREBPs, leading to a downstream reduction in lipid biosynthesis.[1][2][3][4]
Q2: What are the primary solvents for dissolving PF-429242 dihydrochloride?
A2: PF-429242 dihydrochloride is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[5][6] It is recommended to use fresh, high-quality DMSO to prepare concentrated stock solutions, as moisture-absorbing DMSO can reduce solubility.[7]
Q3: What is the recommended storage procedure for PF-429242 dihydrochloride stock solutions?
A3: Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] Some suppliers suggest that solutions are unstable and should be prepared fresh for optimal results.[7][9]
Troubleshooting Guide: Preventing Precipitation in Cell Culture Media
Precipitation of PF-429242 dihydrochloride upon dilution into aqueous cell culture media is a common challenge. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the complex aqueous environment of the media.
Issue: Immediate Cloudiness or Precipitate Formation Upon Dilution
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Potential Cause 1: High Final Concentration. The concentration of PF-429242 dihydrochloride in the final culture medium may be too high.
-
Solution: Decrease the final working concentration of the compound. It is advisable to perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration before proceeding with experiments.
-
-
Potential Cause 2: Rapid Solvent Exchange. Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid shift in solvent polarity, leading to precipitation.
-
Solution: Employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media while gently vortexing or swirling to ensure rapid and even dispersion.[5]
-
-
Potential Cause 3: Low Temperature of Media. The solubility of many compounds, including PF-429242 dihydrochloride, is lower at reduced temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture media for all dilution steps.[5]
-
-
Potential Cause 4: High Final DMSO Concentration. While DMSO is an excellent solvent for PF-429242 dihydrochloride, high concentrations can be toxic to cells and can also cause precipitation of media components.
Issue: Precipitate Formation Over Time in Culture
-
Potential Cause 1: Media Evaporation. In long-term experiments, evaporation of media can increase the concentration of all components, including PF-429242 dihydrochloride, potentially exceeding its solubility.
-
Solution: Ensure proper humidification of your incubator and use culture plates with low-evaporation lids. For extended experiments, consider sealing plates with a gas-permeable membrane.[6]
-
-
Potential Cause 2: Temperature Fluctuations. Repeatedly removing culture vessels from the stable environment of the incubator can cause temperature cycling, which may affect the solubility of the compound.
-
Solution: Minimize the time that culture vessels are outside the incubator. For frequent observations, utilize a microscope with an integrated environmental chamber.[6]
-
-
Potential Cause 3: Interaction with Media Components. Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. Components like calcium salts can sometimes interact with compounds or their solvents, leading to precipitation.[6]
-
Solution: If you suspect an interaction, consider preparing the final working solution in a serum-free medium first, and then adding serum if required for your experiment. However, be aware that serum proteins can sometimes help to stabilize compounds in solution.
-
Data Presentation
Table 1: Solubility of PF-429242 Dihydrochloride
| Solvent | Maximum Concentration (Supplier A) | Maximum Concentration (Supplier B) | Maximum Concentration (Supplier C) |
| Water | 50 mM[5][6] | 50 mg/mL (103.63 mM) (requires sonication)[1] | 82 mg/mL |
| DMSO | 50 mM[5][6] | ≥ 83.3 mg/mL (172.65 mM)[1] | 82 mg/mL (200.21 mM)[7] |
Note: Solubility can vary between batches and suppliers. It is recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Equilibrate the vial of PF-429242 dihydrochloride powder to room temperature before opening.
-
Using aseptic technique, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[8][13]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thaw an aliquot of the concentrated PF-429242 dihydrochloride DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution to minimize rapid solvent exchange. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution): a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media to make a 100 µM solution. Gently vortex. b. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media to achieve the final 10 µM working concentration.
-
Gently mix the final working solution by swirling or inverting the tube.
-
Add the final working solution to your cell culture plates.
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Always prepare a vehicle control with the same final concentration of DMSO.
Visualizations
Caption: SREBP activation pathway and the inhibitory action of PF-429242.
Caption: Troubleshooting workflow for PF-429242 dihydrochloride precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PF 429242 | NPC1L1 | Lipid | TargetMol [targetmol.com]
Adjusting PF-429242 dihydrochloride dosage to minimize toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-429242 dihydrochloride (B599025). The information is designed to help minimize toxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-429242 dihydrochloride?
PF-429242 dihydrochloride is a reversible and competitive inhibitor of Site-1 Protease (S1P), also known as Sterol Regulatory Element-Binding Protein (SREBP) Site 1 Protease.[1][2] S1P is a key enzyme in the SREBP pathway, which regulates the synthesis of cholesterol and fatty acids. By inhibiting S1P, PF-429242 prevents the proteolytic activation of SREBPs, leading to a downstream reduction in the expression of lipogenic genes.[2]
Q2: What are the typical effective concentrations for in vitro experiments?
The effective concentration of PF-429242 dihydrochloride is cell-line dependent. Here are some examples from published studies:
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Renal Cell Carcinoma (RCC) cells: Significant inhibition of cell proliferation and induction of apoptosis was observed at concentrations between 5-25 µM.[3] A concentration of 10 µM was effective in migration and invasion assays.[3]
-
Chinese Hamster Ovary (CHO) cells: The IC50 for inhibiting cholesterol synthesis is 0.53 µM.
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HepG2 cells: Inhibition of cholesterol synthesis is observed, and the compound is reported to be non-cytotoxic at effective concentrations.[2]
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Antiviral activity: In cell culture, 30 µM of PF-429242 has been shown to suppress infectious viral titers and RNA copies.[1]
Q3: What is a recommended starting dose for in vivo mouse studies?
Published studies in CD-1 mice have used intraperitoneal (i.p.) injections at doses of 10 mg/kg and 30 mg/kg.[2] These doses were shown to suppress hepatic SREBP target genes and reduce the rates of cholesterol and fatty acid synthesis.[1]
Q4: Is PF-429242 dihydrochloride known to have off-target effects?
PF-429242 is selective for S1P against a panel of other serine proteases. One study showed no significant inhibition of trypsin, elastase, proteinase K, plasmin, kallikrein, factor XIa, and thrombin at concentrations up to 100 µM. Modest inhibition of urokinase (IC50 = 50 µM) and factor Xa (IC50 = 100 µM) was observed.[2]
Troubleshooting Guide: Minimizing Toxicity
This guide provides insights into potential toxicity issues and strategies to mitigate them during your experiments.
Issue 1: High levels of cytotoxicity observed in vitro.
Potential Cause: The concentration of PF-429242 dihydrochloride may be too high for the specific cell line being used.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 50 µM).
-
Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the toxic effects. Some studies show that PF-429242 requires at least 48 hours to significantly reduce viable cell numbers in certain cell types.[3]
-
Cell-Type Specificity: Be aware that sensitivity to PF-429242 can vary significantly between cell lines. For instance, while 5-25 µM induces apoptosis in renal cell carcinoma cells, 10 µM did not show significant apoptosis in normal human kidney epithelial cells (HK-2).[3]
-
Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not contributing to cytotoxicity. Always include a vehicle-only control in your experiments.
Issue 2: Inconsistent results or unexpected cell death.
Potential Cause: Issues with compound stability or experimental setup.
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of PF-429242 dihydrochloride for each experiment. The compound is soluble in water and DMSO.
-
Proper Storage: Store the solid compound and stock solutions as recommended by the manufacturer, typically desiccated at room temperature for the solid and at -20°C or -80°C for solutions.
-
Monitor Cell Health: Regularly monitor the morphology and confluency of your cells to ensure they are healthy before adding the compound.
Issue 3: Observed toxicity in vivo.
Potential Cause: The administered dose may be too high, or the formulation may be causing adverse effects.
Troubleshooting Steps:
-
Dose Titration: If signs of toxicity are observed, consider reducing the dose. The therapeutic window in vivo has not been extensively characterized, so a pilot study to determine the maximum tolerated dose (MTD) in your specific animal model is recommended.
-
Formulation: Ensure the vehicle used for in vivo administration is well-tolerated. Common formulations for PF-429242 include solutions in saline or corn oil.
-
Monitor for Adverse Effects: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of PF-429242 Dihydrochloride
| Cell Line | Application | Effective Concentration | Observed Effect | Cytotoxicity Notes |
| Renal Cell Carcinoma (RCC) | Cancer Therapy | 5-25 µM | Inhibition of proliferation, induction of apoptosis.[3] | Significant cell death observed at 5-25 µM.[3] |
| CHO | Cholesterol Synthesis | IC50 = 0.53 µM | Inhibition of cholesterol synthesis. | Not specified. |
| HepG2 | Cholesterol Synthesis | Not specified | Inhibition of cholesterol synthesis.[2] | Reported to be non-cytotoxic at effective concentrations.[2] |
| Various | Antiviral | 30 µM | Suppression of viral titers and RNA.[1] | Not specified. |
| HK-2 (normal kidney) | Control | 10 µM | No significant induction of apoptosis.[3] | Low cytotoxicity in normal cells compared to cancer cells.[3] |
Table 2: In Vivo Dosage of PF-429242 Dihydrochloride
| Animal Model | Dosing Route | Dose | Observed Effect | Reference |
| CD-1 Mice | Intraperitoneal (i.p.) | 10 mg/kg, 30 mg/kg | Suppression of hepatic SREBP target genes; reduced cholesterol and fatty acid synthesis.[1] | Hawkins et al., 2008 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using CCK-8 Assay
This protocol is adapted from a study on renal cell carcinoma cells.[3]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of PF-429242 dihydrochloride (e.g., 1 µM to 25 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: In Vivo Administration in Mice
This protocol is based on a study investigating the in vivo efficacy of PF-429242.[2]
-
Formulation: Prepare a solution of PF-429242 dihydrochloride in a suitable vehicle, such as sterile saline or corn oil.
-
Dosing: Administer the compound to mice via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg or 30 mg/kg).
-
Monitoring: Monitor the animals for any signs of toxicity throughout the study period.
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect tissues for downstream analysis (e.g., gene expression, lipid synthesis assays).
Mandatory Visualizations
Caption: Inhibition of the SREBP pathway by PF-429242.
Caption: Experimental workflow for assessing PF-429242.
References
Technical Support Center: Validating PF-429242 Dihydrochloride Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments with PF-429242 dihydrochloride (B599025), a potent Site-1 Protease (S1P) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-429242 dihydrochloride?
A1: PF-429242 dihydrochloride is a reversible and competitive inhibitor of Site-1 Protease (S1P), also known as membrane-bound transcription factor peptidase, site 1 (MBTPS1).[1][2][3][4] S1P is a crucial enzyme in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that regulate the synthesis of cholesterol and fatty acids.[4][5] By inhibiting S1P, PF-429242 prevents the proteolytic cleavage of SREBPs, thereby blocking their translocation to the nucleus and the subsequent transcription of lipogenic genes.[4][5][6]
Q2: What are the expected downstream effects of PF-429242 treatment in cell culture?
A2: Treatment of cells with PF-429242 is expected to lead to a dose- and time-dependent:
-
Inhibition of SREBP processing: A decrease in the mature, nuclear form of SREBPs (especially SREBP-2) and an accumulation of the precursor form in the endoplasmic reticulum.[2][6]
-
Downregulation of SREBP target genes: Reduced mRNA and protein levels of genes involved in cholesterol and fatty acid synthesis, such as HMG-CoA reductase (HMGCR), low-density lipoprotein receptor (LDLR), and fatty acid synthase (FASN).[1][2][4]
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Reduction in cholesterol and fatty acid synthesis: A measurable decrease in the de novo synthesis of these lipids.[2][4]
-
Phenotypic changes: Depending on the cell type and context, this can include inhibition of cell proliferation, induction of apoptosis, or autophagy.[1][6]
Q3: What is the recommended working concentration and treatment duration for PF-429242?
A3: The optimal concentration and duration of treatment are cell-type and assay-dependent. However, based on published data, a good starting point for most cell-based assays is in the range of 1-10 µM.[1][2] Significant inhibition of SREBP processing and downstream effects are often observed within 24 to 48 hours of treatment.[1] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: How should I dissolve and store PF-429242 dihydrochloride?
A4: PF-429242 dihydrochloride is soluble in water (up to 50 mM) and DMSO (up to 50 mM).[7] For long-term storage, it is recommended to prepare stock solutions in DMSO, aliquot them to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect or weak inhibition of SREBP processing observed. | Suboptimal concentration of PF-429242: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 25 µM).[1] |
| Insufficient treatment time: The duration of exposure may not be long enough to observe a significant effect. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours). | |
| Compound instability: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage conditions are maintained. | |
| Low basal SREBP activity: The cells may have low endogenous S1P/SREBP pathway activity under standard culture conditions. | Stimulate the SREBP pathway by culturing cells in sterol-depleted media (e.g., using lipoprotein-deficient serum) before and during treatment. | |
| High levels of unexpected cell death or cytotoxicity. | Off-target effects: At high concentrations, PF-429242 may have off-target effects. | Lower the concentration of PF-429242. Ensure the observed phenotype is consistent with S1P inhibition by using genetic controls. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in the culture medium is low and consistent across all treatment groups, including the vehicle control. | |
| Cell line sensitivity: The cell line being used may be particularly sensitive to the inhibition of lipid synthesis. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cell line. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Standardize all cell culture parameters. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
| Inaccurate compound concentration: Errors in preparing stock solutions or dilutions. | Carefully prepare and verify the concentrations of all solutions. | |
| Experimental technique variability: Inconsistent execution of assays. | Ensure consistent and standardized experimental protocols are followed by all personnel. |
Control Experiments for Validating PF-429242 Activity
To ensure the observed effects are specifically due to the inhibition of S1P by PF-429242, it is crucial to include appropriate positive and negative controls.
| Control Type | Description | Expected Outcome |
| Positive Control | Genetic knockdown or knockout of S1P (MBTPS1): Use shRNA or CRISPR/Cas9 to reduce or eliminate S1P expression.[1][8] | The phenotype observed with S1P depletion should mimic the effects of PF-429242 treatment.[1] PF-429242 should have no further effect in S1P-knockout cells. |
| Negative Control | Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve PF-429242. | The vehicle control should show no significant difference from untreated cells. |
| Inactive Control Compound: If available, use a structurally similar but inactive analog of PF-429242. | The inactive compound should not produce the same biological effects as PF-429242. | |
| Rescue Experiment | Overexpression of a constitutively active SREBP: Transfect cells with a plasmid expressing the mature, nuclear form of SREBP, which does not require S1P cleavage for its activity. | Overexpression of the active SREBP fragment should rescue or reverse the phenotypic effects of PF-429242 treatment. |
Experimental Protocols
1. Western Blot for SREBP-2 Processing
-
Objective: To assess the effect of PF-429242 on the proteolytic cleavage of SREBP-2.
-
Methodology:
-
Seed cells and allow them to adhere overnight.
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Treat cells with PF-429242 or vehicle control for the desired time. To enhance SREBP processing, cells can be pre-incubated in sterol-depleted medium.
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Harvest cells and prepare whole-cell lysates and nuclear fractions.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies specific for the N-terminal region of SREBP-2 (detects both precursor and mature forms) and a loading control (e.g., β-actin for whole-cell lysate, Lamin B1 for nuclear fraction).
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Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Expected Result: A decrease in the cleaved, mature form of SREBP-2 (in the nuclear fraction) and a potential increase in the precursor form (in the whole-cell lysate) in PF-429242-treated cells compared to the vehicle control.[6]
2. Quantitative Real-Time PCR (qRT-PCR) for SREBP Target Gene Expression
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Objective: To measure the effect of PF-429242 on the transcription of SREBP target genes.
-
Methodology:
-
Treat cells with PF-429242 or vehicle control for the desired time.
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Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for SREBP target genes (e.g., HMGCR, LDLR, FASN) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
Expected Result: A significant downregulation of SREBP target gene expression in PF-429242-treated cells compared to the vehicle control.[1][4]
Signaling Pathways and Experimental Workflows
Caption: SREBP signaling pathway and the inhibitory action of PF-429242.
Caption: Experimental workflow for validating PF-429242 activity.
Caption: Troubleshooting decision tree for unexpected PF-429242 results.
References
- 1. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacologic inhibition of site 1 protease activity inhibits sterol regulatory element-binding protein processing and reduces lipogenic enzyme gene expression and lipid synthesis in cultured cells and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF 429242 dihydrochloride | SREBP | Tocris Bioscience [tocris.com]
- 8. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PF-429242 Dihydrochloride in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to PF-429242 dihydrochloride (B599025) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-429242 dihydrochloride?
A1: PF-429242 dihydrochloride is a potent, cell-permeable, and reversible competitive inhibitor of the Site-1 Protease (S1P), also known as membrane-bound transcription factor peptidase, site 1 (MBTPS1).[1][2][3] S1P is a crucial enzyme in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).[3] By inhibiting S1P, PF-429242 prevents the proteolytic cleavage and subsequent activation of SREBPs.[1][4] This leads to the downregulation of SREBP target genes involved in cholesterol and fatty acid biosynthesis, ultimately suppressing cancer cell proliferation, migration, and invasion.[3][5]
Q2: My cancer cell line shows reduced sensitivity to PF-429242. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to PF-429242 are still under investigation, resistance to inhibitors of the SREBP pathway in cancer cells can be multifactorial.[6][7] Potential mechanisms include:
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Upregulation of the SREBP pathway: Cancer cells may compensate for S1P inhibition by increasing the expression of SREBP1/2 or other pathway components, leading to a partial restoration of lipogenesis.[8]
-
Activation of compensatory signaling pathways: Activation of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, can promote cell growth and survival independently of SREBP-mediated lipogenesis, thereby reducing the efficacy of PF-429242.[9][10][11][12][13]
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Increased uptake of exogenous lipids: Cells might adapt by enhancing the uptake of cholesterol and fatty acids from the extracellular environment, bypassing the need for de novo synthesis.[14]
-
Alterations in drug efflux: While not yet specifically reported for PF-429242, overexpression of drug efflux pumps is a common mechanism of resistance to various anti-cancer agents.
Q3: How can I confirm that PF-429242 is effectively inhibiting the SREBP pathway in my sensitive cells?
A3: To confirm target engagement, you should observe a decrease in the processed, nuclear form of SREBP1 and SREBP2 via Western blot.[4] Concurrently, you should see a downregulation in the mRNA and protein expression of SREBP target genes, such as HMGCR, FASN, and LDLR, which can be measured by qPCR and Western blot, respectively.[4] A functional consequence that can be measured is a decrease in cholesterol and fatty acid synthesis.
Troubleshooting Guides
Problem 1: Decreased or no cytotoxic effect of PF-429242 on cancer cells.
Possible Cause 1: Suboptimal drug concentration or treatment duration.
-
Troubleshooting:
-
Determine the IC50 value: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. IC50 values for PF-429242 can vary between cell lines.[2][3]
-
Optimize treatment duration: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. Some cell lines may require longer exposure to exhibit a significant cytotoxic effect.[3]
-
Possible Cause 2: Development of acquired resistance.
-
Troubleshooting:
-
Generate a resistant cell line: If you suspect acquired resistance, you can develop a resistant cell line by continuous exposure to increasing concentrations of PF-429242.[15][16][17][18][19]
-
Compare sensitive and resistant cells: Characterize the resistant phenotype by comparing the IC50 value, SREBP pathway activity, and activation of potential compensatory pathways with the parental sensitive cell line.
-
Possible Cause 3: Intrinsic resistance of the cancer cell line.
-
Troubleshooting:
-
Assess baseline SREBP pathway activity: Analyze the basal expression levels of key SREBP pathway components (SREBP1, SREBP2, S1P) and their target genes. Cell lines with inherently low dependence on de novo lipogenesis may be less sensitive to PF-429242.
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Investigate alternative survival pathways: Examine the activity of other major survival pathways (e.g., PI3K/Akt, MAPK/ERK) that might be driving proliferation in your cell line.
-
Problem 2: Inconsistent results in SREBP processing Western blot.
Possible Cause 1: Suboptimal protein extraction.
-
Troubleshooting:
Possible Cause 2: Poor antibody performance.
-
Troubleshooting:
-
Validate your antibody: Use a positive control (e.g., cell lysate known to express high levels of SREBP) to confirm that your antibody is specific and sensitive.
-
Optimize antibody dilution: Titrate the primary antibody to find the optimal concentration that provides a strong signal with minimal background.[21]
-
Possible Cause 3: Inefficient protein transfer.
-
Troubleshooting:
-
Verify transfer efficiency: Use a Ponceau S stain to visualize total protein on the membrane after transfer to ensure efficient and even transfer.[21][22]
-
Optimize transfer conditions: Adjust the transfer time and voltage/amperage based on the molecular weight of the SREBP precursor (approx. 125 kDa) and mature (approx. 68 kDa) forms.
-
Quantitative Data Summary
Table 1: IC50 Values of PF-429242 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CHO-K1 | Chinese Hamster Ovary | 0.17 | [2] |
| HepG2 | Hepatocellular Carcinoma | 0.6 (EC50 for cholesterol synthesis inhibition) | [2] |
| RCC1 | Renal Cell Carcinoma | ~10 | [3] |
| LNCaP | Prostate Cancer | 9.6 | |
| C4-2 | Prostate Cancer | 9.8 |
Table 2: Hypothetical Comparison of Sensitive vs. Resistant Cancer Cells
| Parameter | Sensitive Cells | Resistant Cells |
| PF-429242 IC50 | 10 µM | > 50 µM |
| Nuclear SREBP1 (relative units) | 1.0 (untreated), 0.2 (treated) | 1.5 (untreated), 0.8 (treated) |
| p-Akt/Total Akt ratio | 1.0 | 2.5 |
| FASN mRNA fold change (vs. untreated sensitive) | 1.0 (untreated), 0.3 (treated) | 1.8 (untreated), 1.0 (treated) |
| Cholesterol Synthesis Rate (relative units) | 1.0 (untreated), 0.4 (treated) | 1.6 (untreated), 0.9 (treated) |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of PF-429242 dihydrochloride (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot for SREBP Processing
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-12% gradient SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SREBP1 or SREBP2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. The precursor form will be at ~125 kDa and the mature, nuclear form at ~68 kDa.
Protocol 3: Cholesterol Biosynthesis Assay
-
Cell Culture and Treatment: Plate cells and treat with PF-429242 as for other assays.
-
Labeling: Add [¹⁴C]-acetate to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized cholesterol.
-
Lipid Extraction: Wash the cells with PBS and extract total lipids using a chloroform:methanol (2:1) solution.
-
Saponification: Saponify the lipid extract to hydrolyze cholesteryl esters.
-
Nonsaponifiable Lipid Extraction: Extract the nonsaponifiable lipids (containing cholesterol) with hexane.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the plate using a hexane:diethyl ether:acetic acid (80:20:1) solvent system to separate cholesterol.
-
Quantification: Visualize the cholesterol spots (e.g., with iodine vapor) and scrape the corresponding silica (B1680970) gel for quantification by scintillation counting.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer [frontiersin.org]
- 6. The roles and mechanisms of SREBP1 in cancer development and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are SREBF1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | HMGCR: a malignancy hub - frontiers in cancer diagnosis and therapy [frontiersin.org]
- 9. Frontiers | Key events in cancer: Dysregulation of SREBPs [frontiersin.org]
- 10. SREBP activity is regulated by mTORC1 and contributes to Akt-dependent cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Down-Regulation of SREBP via PI3K/AKT/mTOR Pathway Inhibits the Proliferation and Invasion of Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting SREBP-1-driven lipid metabolism to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 21. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 22. Western blot troubleshooting guide! [jacksonimmuno.com]
Validation & Comparative
A Head-to-Head Battle in SREBP Inhibition: PF-429242 Dihydrochloride vs. Fatostatin
For researchers and professionals in drug development, the sterol regulatory element-binding protein (SREBP) pathway presents a critical target for therapeutic intervention in metabolic diseases and oncology. Two prominent small molecule inhibitors, PF-429242 dihydrochloride (B599025) and fatostatin (B527787), have emerged as key tools for dissecting and targeting this pathway. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor for specific research needs.
Mechanism of Action: A Tale of Two Targets
The SREBP signaling cascade is a tightly regulated process essential for cholesterol and fatty acid homeostasis. Inactive SREBP precursors reside in the endoplasmic reticulum (ER) in a complex with SREBP cleavage-activating protein (SCAP). Upon sterol depletion, the SREBP-SCAP complex translocates to the Golgi apparatus, where SREBP undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases the mature N-terminal domain of SREBP, which then translocates to the nucleus to activate the transcription of lipogenic genes.
PF-429242 dihydrochloride and fatostatin inhibit this pathway at distinct points, leading to different downstream consequences.
PF-429242 dihydrochloride is a reversible and competitive inhibitor of Site-1 Protease (S1P) .[1] By directly targeting S1P, PF-429242 prevents the first proteolytic cleavage of SREBP in the Golgi, thereby halting the activation of all SREBP isoforms.[1][2]
Fatostatin , on the other hand, acts earlier in the pathway by binding directly to SCAP .[3][4][5] This interaction blocks the ER-to-Golgi transport of the SREBP-SCAP complex, effectively sequestering the SREBP precursor in the ER and preventing its access to the proteolytic machinery in the Golgi.[3][6][7] Notably, fatostatin's binding site on SCAP is distinct from the sterol-sensing domain.[3]
Figure 1: SREBP activation pathway and points of inhibition by PF-429242 and fatostatin.
Quantitative Comparison of Inhibitory Activity
The efficacy of these inhibitors can be quantified by their half-maximal inhibitory concentrations (IC50) in various cellular assays.
| Inhibitor | Target | Assay | Cell Line | IC50 | References |
| PF-429242 dihydrochloride | Site-1 Protease (S1P) | S1P Inhibition | - | 175 nM | [1] |
| Cholesterol Synthesis | CHO | 0.5 µM | [1] | ||
| Cholesterol Synthesis | CHO | 0.53 µM | |||
| Fatostatin | SCAP | SREBP Activation | Mammalian Cells | 2.5 - 10 µM | [3][4] |
| Cell Proliferation (Androgen-independent prostate cancer) | DU145 | 0.1 µM | [4] | ||
| Cell Proliferation | LNCaP | 10.4 µM (72h) | [8] | ||
| Cell Proliferation | C4-2B | 9.1 µM (72h) | [8] |
Specificity and Off-Target Effects
While both compounds are potent inhibitors of the SREBP pathway, their distinct mechanisms can lead to different cellular outcomes and potential off-target effects.
PF-429242 dihydrochloride exhibits high selectivity for S1P over other serine proteases.[9] This specificity makes it a valuable tool for studies focused on the direct consequences of S1P inhibition. The effects of PF-429242 on cell growth are typically reversible by the addition of exogenous lipids, confirming its primary action is through the inhibition of lipid synthesis.[3]
Fatostatin , in contrast, has been shown to have effects beyond SREBP pathway inhibition. Studies have revealed that fatostatin can inhibit cell growth through SCAP-independent mechanisms.[3][6][7] Unlike PF-429242, the anti-proliferative effects of fatostatin cannot always be rescued by exogenous lipids.[3] This suggests that fatostatin may have broader effects on cellular processes, potentially including general inhibition of ER-to-Golgi transport.[3][6][7] Furthermore, some studies indicate that fatostatin's anti-cancer properties may also be linked to its ability to inhibit cell division by affecting mitotic microtubule spindle assembly.[10]
Figure 2: A generalized experimental workflow for comparing SREBP inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare PF-429242 and fatostatin.
SREBP Cleavage Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, CHO, HepG2) and grow to desired confluency. Induce SREBP cleavage by incubating cells in a sterol-depleted medium. Treat cells with various concentrations of PF-429242 or fatostatin for a specified duration (e.g., 24 hours).[8]
-
Cell Lysis and Fractionation: Harvest cells and separate nuclear and membrane fractions.
-
Western Blotting: Resolve proteins from each fraction by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies specific for the precursor and mature (nuclear) forms of SREBP-1 and SREBP-2. Use loading controls such as β-actin or lamin for normalization.[8]
Gene Expression Analysis (RT-qPCR)
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with PF-429242 or fatostatin as described above.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe it to cDNA.
-
Quantitative PCR: Perform real-time PCR using primers for SREBP target genes (e.g., HMGCS1, FASN, SCD-1, LDLR) and a housekeeping gene (e.g., GAPDH) for normalization. Analyze the relative changes in gene expression.[3][8]
Cholesterol Synthesis Assay
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) in a lipoprotein-deficient serum. Treat with a range of concentrations of the inhibitors.
-
Metabolic Labeling: Add a radiolabeled precursor, such as [¹⁴C]-acetate, to the culture medium and incubate for a specified time.
-
Lipid Extraction and Analysis: Extract total lipids from the cells. Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of radiolabel incorporated into the cholesterol fraction using a phosphorimager or scintillation counting.[1]
Cell Proliferation Assay (MTT or Crystal Violet)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with various concentrations of PF-429242 or fatostatin. For rescue experiments, supplement the media with exogenous lipids (e.g., cholesterol and oleate).[3]
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Quantification:
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance at a specific wavelength.
-
Crystal Violet Assay: Fix the cells and stain with crystal violet. Solubilize the stain and measure the absorbance.[3]
-
Conclusion
Both PF-429242 dihydrochloride and fatostatin are powerful inhibitors of the SREBP pathway, but their distinct mechanisms of action and specificity profiles make them suitable for different experimental contexts.
-
PF-429242 dihydrochloride is the inhibitor of choice for studies requiring high specificity for S1P and a focus on the direct consequences of blocking SREBP's proteolytic activation. Its effects are generally reversible with the addition of lipids, making it a clean tool for studying lipid metabolism.
-
Fatostatin provides a means to inhibit the pathway upstream of the Golgi. However, researchers must be cognizant of its potential SCAP-independent and off-target effects, particularly in cell proliferation studies. These broader effects, while a consideration for specificity, may also offer therapeutic advantages in contexts like cancer where inhibiting both lipid metabolism and cell division is desirable.[10]
The selection between these two inhibitors should be guided by the specific research question, the desired point of pathway intervention, and a careful consideration of their respective pharmacological profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PF-429242 Dihydrochloride and Sphingosine-1-Phosphate (S1P) Receptor Modulators
An Important Distinction: Site-1 Protease (S1P) Inhibition vs. Sphingosine-1-Phosphate (S1P) Receptor Modulation
It is critical for researchers to understand the fundamental difference between PF-429242 dihydrochloride (B599025) and the class of drugs commonly referred to as "S1P inhibitors" in the context of immunology and neurology. PF-429242 dihydrochloride is a potent and selective inhibitor of Site-1 Protease (S1P) , an enzyme crucial for the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) and subsequent regulation of lipid metabolism. In contrast, drugs such as Fingolimod (B1672674), Siponimod, and Ozanimod are Sphingosine-1-Phosphate (S1P) receptor modulators . These compounds target the G protein-coupled receptors for the signaling lipid Sphingosine-1-Phosphate, playing a key role in lymphocyte trafficking and immune responses.
This guide will first provide an overview of PF-429242 dihydrochloride and its mechanism of action. Due to the distinct nature of their targets, a direct comparison with S1P receptor modulators is not scientifically appropriate. Therefore, the second part of this guide will offer a detailed comparison of several prominent S1P receptor modulators.
Part 1: PF-429242 Dihydrochloride - A Site-1 Protease (S1P) Inhibitor
PF-429242 dihydrochloride is a reversible and competitive inhibitor of Site-1 Protease (S1P), also known as subtilisin/kexin-isozyme 1 (SKI-1).[1][2] By inhibiting S1P, PF-429242 prevents the proteolytic cleavage and activation of SREBPs, which are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[3] This mechanism makes PF-429242 a valuable tool for studying lipid metabolism and has potential therapeutic applications in metabolic diseases and certain viral infections that rely on host lipid synthesis.[2][3]
Quantitative Data for PF-429242 Dihydrochloride
| Parameter | Value | Cell Line/System | Reference |
| IC50 (S1P Enzyme Inhibition) | 175 nM (0.175 µM) | In vitro enzyme assay | [2][3][4] |
| IC50 (Cholesterol Synthesis) | 0.53 µM | Chinese Hamster Ovary (CHO) cells | [1][3] |
Note: Currently, there is a limited amount of publicly available data on other specific and structurally distinct Site-1 Protease inhibitors to form a comprehensive comparative table.
Signaling Pathway of SREBP Activation and Inhibition by PF-429242
Caption: SREBP signaling pathway and the inhibitory action of PF-429242.
Part 2: A Comparative Guide to Sphingosine-1-Phosphate (S1P) Receptor Modulators
Sphingosine-1-Phosphate (S1P) receptor modulators are a class of drugs that functionally antagonize S1P receptors, particularly S1P receptor subtype 1 (S1P1).[5] This functional antagonism leads to the sequestration of lymphocytes in the lymph nodes, preventing their migration into the central nervous system (CNS) and other tissues, thereby reducing inflammation.[5][6] This class of drugs has seen significant development, with newer generations exhibiting increased selectivity for specific S1P receptor subtypes to improve safety profiles.[7][8]
Comparative Data of S1P Receptor Modulators
| Compound | S1P Receptor Selectivity | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Fingolimod-P | S1P1, S1P3, S1P4, S1P5 | S1P1: ~0.3-0.6 | S1P1: ~0.3-0.6, S1P3: ~3, S1P4/5: ~0.3-0.6 |
| Siponimod | S1P1, S1P5 | S1P1: 0.9, S1P5: 0.3 | S1P1: 0.46, S1P5: 0.3 |
| Ozanimod | S1P1, S1P5 | S1P1: 0.19, S1P5: 5.7 | S1P1: 0.4, S1P5: 3.3 |
| Ponesimod | S1P1 | S1P1: 0.41 | S1P1: 0.3 |
Data compiled from multiple sources.[8][9][10][11][12] Fingolimod requires in vivo phosphorylation to its active form, Fingolimod-P.
Signaling Pathway of S1P Receptors and Modulation
Caption: S1P receptor signaling and the mechanism of S1P receptor modulators.
Experimental Protocols
Site-1 Protease (S1P) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against Site-1 Protease using a fluorogenic substrate.
Materials:
-
Recombinant human Site-1 Protease (S1P)
-
Fluorogenic S1P substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20)
-
PF-429242 dihydrochloride (as a positive control)
-
Test compounds
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of the test compound and PF-429242 in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the diluted test compounds or controls. Include wells with assay buffer and solvent as negative and vehicle controls, respectively.
-
Add the S1P enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic S1P substrate to all wells.
-
Immediately place the plate in a microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
S1P Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific S1P receptor subtype.
Materials:
-
Cell membranes expressing the S1P receptor of interest (e.g., S1P1)
-
Radiolabeled S1P receptor ligand (e.g., [3H]-ozanimod or [32P]S1P)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA)
-
Test compounds and a known high-affinity non-labeled ligand
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the non-labeled ligand in the assay buffer.
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the various concentrations of the test compound or non-labeled ligand.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-labeled ligand).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[13]
Experimental Workflow Diagram
Caption: Workflow for a Site-1 Protease (S1P) in vitro inhibition assay.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 429242 dihydrochloride | SREBP | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Clinical immunology of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Computational Analysis of S1PR1 SNPs Reveals Drug Binding Modes Relevant to Multiple Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Efficacy of PF-429242 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of PF-429242 dihydrochloride (B599025) against other antiviral agents, supported by experimental data. PF-429242 is a potent and selective inhibitor of the host cellular enzyme Site-1 Protease (S1P), also known as subtilisin kexin isozyme-1 (SKI-1). This enzyme plays a critical role in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting S1P, PF-429242 disrupts lipid metabolism, a pathway that many viruses exploit for their replication. This host-targeting mechanism offers a broad-spectrum antiviral potential and a higher barrier to the development of drug resistance compared to direct-acting antivirals.
Mechanism of Action: The SREBP Pathway
PF-429242 exerts its antiviral effects by targeting a crucial host signaling pathway essential for lipid biosynthesis. The diagram below illustrates the SREBP signaling pathway and the point of inhibition by PF-429242.
Caption: The SREBP signaling pathway and inhibition by PF-429242.
Comparative Antiviral Efficacy
The antiviral activity of PF-429242 has been evaluated against a range of viruses that are dependent on host lipid metabolism for their replication. The following tables summarize the quantitative data on the efficacy of PF-429242 and its comparators.
Arenaviridae
PF-429242 has demonstrated potent activity against arenaviruses by inhibiting the S1P-mediated cleavage of the viral glycoprotein (B1211001) precursor (GPC), a critical step for producing infectious virions.
| Virus | Compound | IC50 / EC50 (µM) | Cell Line | Assay Type | Reference |
| Lymphocytic Choriomeningitis Virus (LCMV) | PF-429242 dihydrochloride | ~2 | A549 | Virus Yield Reduction | [1] |
| Junin Virus (JUNV) | PF-429242 dihydrochloride | ~5 | A549 | Virus Yield Reduction | [1] |
| Lassa Virus (LASV) | Ribavirin (B1680618) | 10-20 | Vero | Plaque Reduction | [2] |
| Junin Virus (JUNV) | Favipiravir (T-705) | 0.79-0.94 µg/mL (~5-6 µM) | Vero | Cytopathic Effect (CPE) | [3] |
| Lassa Virus (LASV) | Favipiravir (T-705) | EC90: 1.5-3.0 µg/mL (~9.5-19 µM) | Vero | Virus Yield Reduction | [3] |
Note: PF-429242 has been shown to act synergistically with ribavirin against arenaviruses.
Flaviviridae
PF-429242 has shown efficacy against flaviviruses such as Hepatitis C Virus (HCV), Dengue Virus (DENV), and Zika Virus (ZIKV), which heavily rely on host lipids for replication.
| Virus | Compound | IC50 / EC50 (µM) | Cell Line | Assay Type | Reference |
| Hepatitis C Virus (HCV) | PF-429242 dihydrochloride | 6.0 - 6.5 | Huh-7.5.1 | Virus Yield Reduction / HCS | [4] |
| Hepatitis C Virus (HCV) | Direct-Acting Antivirals (DAAs) | High SVR rates (>95%) in clinical settings | Human | Clinical Trials | [5][6][7][8] |
| Dengue Virus (DENV) | PF-429242 dihydrochloride | Significant suppression at 30 µM | Multiple | Virus Yield Reduction | [9] |
| Zika Virus (ZIKV) | PF-429242 dihydrochloride | Strong reduction at 12 µM & 30 µM | Neuronal cells, Monocytes | Focus-Forming Assay | [10] |
Note: For HCV, Direct-Acting Antivirals (DAAs) represent the standard of care with high cure rates (Sustained Virologic Response - SVR). PF-429242's host-targeting mechanism presents an alternative strategy, particularly for addressing drug resistance.
Coronaviridae
Currently, there is no published evidence to support the efficacy of PF-429242 against SARS-CoV-2. The primary antiviral for hospitalized patients is remdesivir, a direct-acting inhibitor of the viral RNA-dependent RNA polymerase.
| Virus | Compound | EC50 (µM) | Cell Line | Assay Type | Reference |
| SARS-CoV-2 | Remdesivir | 0.010 - 0.120 | Vero E6, A549-ACE2-TMPRSS2 | Plaque Reduction, ELISA | [11] |
Experimental Protocols
The evaluation of PF-429242's antiviral activity involves a series of in vitro assays to determine its efficacy and mechanism of action. Below are detailed methodologies for key experiments.
General Experimental Workflow for Antiviral Efficacy Testing
Caption: A generalized workflow for in vitro antiviral efficacy testing.
Cytotoxicity Assay
Purpose: To determine the concentration of the compound that is toxic to the host cells (50% cytotoxic concentration, CC50).
Protocol:
-
Seed host cells in 96-well plates and incubate overnight.
-
Add serial dilutions of PF-429242 dihydrochloride to the cells.
-
Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add a viability reagent (e.g., MTS, CCK-8) to each well.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Virus Yield Reduction Assay
Purpose: To quantify the amount of infectious virus produced in the presence of the antiviral compound.
Protocol:
-
Seed host cells in multi-well plates and incubate until confluent.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a short adsorption period, remove the virus inoculum and add media containing serial dilutions of PF-429242.
-
Incubate for a full viral replication cycle (e.g., 24-72 hours).
-
Collect the supernatant containing progeny virus.
-
Determine the viral titer in the supernatant using a plaque assay or TCID50 assay on fresh cells.
-
The EC50 or IC50 is the concentration of the compound that reduces the viral yield by 50% or 90% (EC90/IC90).
Time-of-Addition Assay
Purpose: To determine the stage of the viral lifecycle that is inhibited by the compound.
Protocol:
-
Pre-treatment: Add PF-429242 to the cells before virus infection. Wash away the compound, then infect the cells.
-
Co-treatment: Add PF-429242 and the virus to the cells at the same time.
-
Post-treatment: Infect the cells with the virus first, then add PF-429242 at various time points post-infection.
-
After incubation, quantify the viral replication (e.g., by qPCR, plaque assay, or reporter gene expression).
-
By comparing the level of inhibition in each condition, the targeted stage of the viral lifecycle (e.g., entry, replication, assembly, egress) can be inferred. For PF-429242, inhibition is expected in the post-entry stages due to its mechanism of action on host lipid metabolism which is required for viral replication.[12]
Conclusion
PF-429242 dihydrochloride presents a compelling host-targeted antiviral strategy with a broad spectrum of activity against several RNA viruses. Its efficacy against arenaviruses and flaviviruses is well-documented in vitro. By targeting a host cellular pathway, PF-429242 offers the potential for a higher barrier to resistance compared to direct-acting antivirals. However, its clinical translation will require further investigation into its in vivo efficacy, safety profile, and potential for combination therapies. For viruses like HCV, where highly effective direct-acting antivirals are the standard of care, PF-429242 could be valuable in salvage therapies or for patients with resistance to existing treatments. Further research is warranted to explore its potential against a wider range of emerging and re-emerging viral pathogens.
References
- 1. Evaluation of the anti-arenaviral activity of the subtilisin kexin isozyme-1/site-1 protease inhibitor PF-429242 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Subtilase SKI-1/S1P Is a Master Regulator of the HCV Lifecycle and a Potential Host Cell Target for Developing Indirect-Acting Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspharmacist.com [uspharmacist.com]
- 6. medscape.com [medscape.com]
- 7. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCV DAA Classes - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The novel therapeutic target and inhibitory effects of PF-429242 against Zika virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
A Comparative Guide to Validating SREBP Inhibition: PF-429242 vs. shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for inhibiting the Sterol Regulatory Element-Binding Protein (SREBP) pathway: the pharmacological inhibitor PF-429242 and genetic knockdown using short hairpin RNA (shRNA). Understanding the nuances, advantages, and disadvantages of each method is crucial for robust experimental design and accurate interpretation of results in lipid metabolism research and drug development.
The SREBP Signaling Pathway: A Central Regulator of Lipid Homeostasis
Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that are central to maintaining cellular lipid homeostasis.[1] They control the synthesis of cholesterol, fatty acids, and triglycerides.[2] The SREBP pathway is a multi-step process that begins in the endoplasmic reticulum (ER) and culminates in the nucleus with the activation of lipogenic genes.[3][4]
Under low sterol conditions, the SREBP-SCAP complex translocates from the ER to the Golgi apparatus.[3][5] In the Golgi, SREBP undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[6][7] This releases the mature, transcriptionally active N-terminal domain of SREBP (nSREBP), which then moves to the nucleus.[5] In the nucleus, nSREBP binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, activating their transcription to increase lipid synthesis and uptake.[4][6]
Mechanisms of Inhibition: A Tale of Two Approaches
Validation of a signaling pathway's role in a biological process often relies on comparing a specific small-molecule inhibitor with a genetic knockdown approach. This strategy helps to confirm that the observed effects are due to the inhibition of the intended target and not off-target effects of the drug.
1. PF-429242: Pharmacological Inhibition of S1P PF-429242 is a potent, reversible, and competitive small-molecule inhibitor of S1P (also known as MBTPS1).[7][8][9] By blocking S1P, PF-429242 prevents the initial cleavage of SREBP precursors in the Golgi. This halt in the proteolytic cascade effectively stops the release of the mature nSREBP, thereby inhibiting the transcription of its downstream target genes involved in lipid synthesis.[8][10]
2. shRNA Knockdown: Genetic Silencing of SREBP Short hairpin RNA (shRNA) is a tool for RNA interference (RNAi) that induces long-term, sequence-specific silencing of a target gene.[11][12] An shRNA designed to target SREBP1 or SREBP2 mRNA will lead to its degradation, thereby preventing the synthesis of the SREBP protein. This genetic approach reduces the total amount of SREBP precursor available for activation, leading to a sustained decrease in the expression of lipogenic genes.[13]
Experimental Workflow: From Treatment to Analysis
A typical workflow to compare PF-429242 and shRNA-mediated SREBP inhibition involves parallel experiments where one set of cells is treated with the chemical inhibitor and another is engineered for stable gene knockdown.
Data Presentation: Comparing Efficacy
The following tables summarize quantitative data from studies utilizing PF-429242 and S1P/SREBP shRNA to inhibit the SREBP pathway, primarily in cancer cell lines where lipogenesis is often upregulated.
Table 1: Comparative Effects on Cell Proliferation and Viability
| Parameter | Method | Cell Line | Result | Citation |
| Cell Proliferation | PF-429242 (10 µM) | RCC1 (Renal Cancer) | ~55% decrease in EdU incorporation | [7] |
| Cell Proliferation | S1P shRNA | RCC1 (Renal Cancer) | ~60% decrease in EdU incorporation | [7] |
| Cell Death (LDH Assay) | PF-429242 (10 µM) | RCC1 (Renal Cancer) | ~3-fold increase in LDH release | [7] |
| Cell Death (LDH Assay) | S1P shRNA | RCC1 (Renal Cancer) | ~3.5-fold increase in LDH release | [7] |
| Cell Growth (IC50) | PF-429242 | Pa03c Pancreatic Cancer (1% FBS) | ~1 µM | [14] |
| Apoptosis (Caspase-3 Activity) | PF-429242 (10 µM) | RCC1 (Renal Cancer) | ~4-fold increase | [7] |
Table 2: Comparative Effects on SREBP Pathway Markers
| Parameter | Method | Cell Line | Result | Citation |
| Total Cholesterol | PF-429242 (10 µM) | RCC1 (Renal Cancer) | ~50% reduction | [7] |
| Total Cholesterol | S1P shRNA | RCC1 (Renal Cancer) | ~55% reduction | [7] |
| nSREBP-1 Protein | PF-429242 (10 µM) | Huh-7.5.1 (Hepatoma) | Significant reduction in nuclear fraction | [15] |
| nSREBP-1 & nSREBP-2 Protein | PF-429242 | Pa03c Pancreatic Cancer (1% FBS) | Marked inhibition of cleavage | [14] |
| FASN Protein | SREBP1 shRNA | HeLa (Cervical Cancer) | Marked decrease in expression | [13] |
| SREBP Target Gene mRNA (FASN, SCD, LDLR, HMGCR) | PF-429242 | Pa03c Pancreatic Cancer (1% FBS) | Sharp decrease in mRNA levels | [14] |
Experimental Protocols
Pharmacological Inhibition with PF-429242
-
Preparation: Prepare a stock solution of PF-429242 (e.g., 10 mM in DMSO). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Dilute the PF-429242 stock solution in a complete culture medium to the desired final concentration (typically ranging from 0.5 µM to 10 µM).[7][8]
-
Incubation: Replace the existing medium with the PF-429242-containing medium. Treat cells for the desired duration (e.g., 24-72 hours), depending on the endpoint being measured.
-
Analysis: Harvest cells for downstream analysis (e.g., qPCR, Western blot, or viability assays).
Genetic Knockdown with SREBP shRNA
-
shRNA Selection: Obtain lentiviral particles or plasmid vectors containing shRNA sequences targeting the desired SREBP isoform (SREBP1 or SREBP2). Include a non-targeting (scramble) shRNA control.
-
Transduction: Seed cells to be ~50-70% confluent on the day of transduction. Add lentiviral particles to the cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
Incubation: Incubate cells with the virus for 24 hours.
-
Selection: After 24-48 hours, replace the medium with a fresh medium containing a selection agent (e.g., puromycin) at a pre-determined concentration.
-
Expansion: Culture the cells in the selection medium for 1-2 weeks, replacing the medium every 2-3 days, until resistant colonies are established. Expand the stable knockdown cell population.
-
Validation: Confirm the knockdown efficiency by measuring SREBP mRNA levels via qPCR and protein levels via Western blot. A knockdown of 75-90% is generally considered effective.[11]
Western Blot for SREBP Cleavage
-
Lysate Preparation: For analysis of SREBP processing, prepare separate nuclear and cytoplasmic/membrane fractions.
-
Electrophoresis: Run equivalent amounts of protein on an SDS-PAGE gel (e.g., 8% acrylamide).
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody that recognizes the N-terminus of SREBP. This will allow for the detection of both the full-length precursor form (pSREBP, ~125 kDa) and the cleaved, mature nuclear form (nSREBP, ~68 kDa).
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. A decrease in the nSREBP band relative to the pSREBP band indicates the inhibition of processing.
Objective Comparison: Choosing the Right Tool
| Feature | PF-429242 (Pharmacological) | shRNA (Genetic) |
| Mechanism | Inhibits S1P enzymatic activity, blocking SREBP cleavage.[8] | Degrades SREBP mRNA, preventing protein synthesis.[11] |
| Onset of Action | Rapid and acute. | Slower, requires time for protein turnover and cell selection. |
| Duration | Reversible; effect is lost upon removal of the compound. | Stable, long-term, and heritable knockdown. |
| Specificity | Highly selective for S1P but potential for unknown off-target effects.[9] | Highly sequence-specific but can have off-target effects via the miRNA pathway. |
| Dose Response | Allows for studying dose-dependent effects. | Generally provides a fixed level of knockdown. |
| Complexity | Simple to implement; add to cell culture medium. | Multi-step, time-consuming process (transduction, selection, validation).[12] |
| Application | Ideal for studying acute cellular responses to SREBP inhibition and for in vivo studies.[8][16] | Ideal for studying the long-term consequences of SREBP depletion and creating stable loss-of-function models. |
Conclusion
Both the pharmacological inhibitor PF-429242 and shRNA-mediated knockdown are powerful and valid tools for interrogating the SREBP pathway. They are not mutually exclusive but rather complementary. PF-429242 offers a rapid, reversible, and dose-dependent method to probe the acute effects of blocking SREBP activation. In contrast, shRNA provides a highly specific, long-term genetic model to understand the sustained consequences of SREBP depletion.
For robust validation, the most compelling approach is to use both methods in parallel. If both PF-429242 treatment and SREBP shRNA knockdown produce a similar phenotype, it provides strong evidence that the observed effect is a direct result of inhibiting the SREBP signaling pathway. This dual-validation strategy is the gold standard for confirming on-target activity and building a strong foundation for further investigation or therapeutic development.
References
- 1. Sterol regulatory element-binding proteins (SREBP) signaling (WP1982) - Homo sapiens | WikiPathways - SANDBOX [sandbox.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Induction of SREBP1 degradation coupled with suppression of SREBP1-mediated lipogenesis impacts the response of EGFR mutant NSCLC cells to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 12. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
- 13. oncotarget.com [oncotarget.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of PF-429242 Dihydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a detailed comparison of the inhibitory activity of PF-429242 dihydrochloride (B599025) against its primary target, Site-1 Protease (S1P), and other serine proteases, supported by experimental data and protocols.
PF-429242 is a potent, reversible, and competitive inhibitor of Site-1 Protease (S1P), also known as subtilisin/kexin-isozyme 1 (SKI-1), with an IC50 value typically reported around 170-175 nM.[1][2][3][4][5] S1P is a critical enzyme in the sterol regulatory element-binding protein (SREBP) pathway, which governs the synthesis of cholesterol and fatty acids.[2][5][6] By inhibiting S1P, PF-429242 effectively blocks the proteolytic activation of SREBPs, leading to a reduction in the expression of lipogenic genes.[2][6] Given the therapeutic potential of targeting this pathway, a thorough evaluation of PF-429242's selectivity is crucial to minimize off-target effects.
Comparative Inhibitory Activity
Experimental data demonstrates that PF-429242 dihydrochloride is highly selective for S1P over a range of other serine proteases. The compound shows negligible inhibitory activity against several common serine proteases even at concentrations significantly higher than its IC50 for S1P.
| Serine Protease | Inhibitory Concentration (IC50) | Fold Selectivity vs. S1P |
| Site-1 Protease (S1P) | ~170 nM | - |
| Trypsin | > 100 µM[1][3] | > 588x |
| Elastase | > 100 µM[1][3] | > 588x |
| Proteinase K | > 100 µM[1][3] | > 588x |
| Plasmin | > 100 µM[1][3] | > 588x |
| Kallikrein | > 100 µM[1][3] | > 588x |
| Factor XIa | > 100 µM[1][3] | > 588x |
| Thrombin | > 100 µM[1][3] | > 588x |
| Furin | > 100 µM[1][3] | > 588x |
| Urokinase | 50 µM[1] | ~294x |
| Factor Xa | 100 µM[1] | ~588x |
Mechanism of Action: S1P Inhibition
PF-429242 acts as a competitive inhibitor at the active site of S1P. This prevents S1P from cleaving and activating SREBPs, which are transcription factors that regulate the expression of genes involved in lipid biosynthesis. The following diagram illustrates this signaling pathway.
Experimental Protocols
The specificity of PF-429242 dihydrochloride is typically determined using in vitro enzymatic assays. The general protocol involves the following steps:
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-429242 against a panel of serine proteases.
Materials:
-
Purified recombinant human serine proteases (e.g., S1P, trypsin, elastase, etc.)
-
PF-429242 dihydrochloride stock solution (typically in DMSO)
-
Specific chromogenic or fluorogenic substrates for each protease
-
Assay buffer (specific to each enzyme for optimal activity)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute each purified serine protease to a working concentration in the appropriate assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of PF-429242 dihydrochloride in the assay buffer. A DMSO control should also be prepared.
-
Assay Reaction: a. To each well of a 96-well plate, add a fixed volume of the respective serine protease solution. b. Add the serially diluted PF-429242 or DMSO control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to each well.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the percentage of enzyme inhibition for each concentration of PF-429242 relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
The following diagram outlines the general workflow for assessing the specificity of a protease inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
Comparative Analysis of PF-429242 and Alternative Antivirals Against Hepatitis C Virus Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of PF-429242, a novel host-targeting agent, against Hepatitis C Virus (HCV) and its variants, benchmarked against established direct-acting antivirals (DAAs). The following sections detail the mechanism of action, quantitative antiviral efficacy, and potential for resistance development, supported by experimental data and protocols.
Mechanism of Action: A Host-Centered Approach
PF-429242 is a potent and selective inhibitor of the subtilisin kexin isozyme-1/site-1 protease (SKI-1/S1P). This host protease is a key activator of the sterol regulatory element-binding protein (SREBP) signaling pathway, which is essential for cholesterol and fatty acid biosynthesis. HCV hijacks this pathway to create the membranous web, a specialized environment crucial for its replication. By inhibiting SKI-1/S1P, PF-429242 disrupts the SREBP pathway, thereby indirectly inhibiting HCV replication by depriving the virus of the necessary host lipids. This host-targeting mechanism presents a potentially higher barrier to the development of viral resistance compared to DAAs that directly target viral proteins.[1]
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of PF-429242 and a panel of representative DAAs are summarized in the table below. The data includes the 50% effective concentration (EC50) required to inhibit HCV replication by half and the 50% cytotoxic concentration (CC50) at which the compound induces death in half of the host cells. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.
| Compound | Target | HCV Genotype(s) Tested | EC50 | CC50 | Selectivity Index (SI) |
| PF-429242 | Host SKI-1/S1P | Data not available | Data not available | >50 µM (A549 cells)[2], 170.3 µM (Huh-7.5.1 cells)[3] | Data not available |
| Telaprevir | NS3/4A Protease | 1 | ~40 µM[4] | >432 µM[4] | >10.8 |
| Boceprevir | NS3/4A Protease | 1 | ~40 µM[4] | >1214 µM[4] | >30.3 |
| Simeprevir | NS3/4A Protease | 1 | 8 nM[5] | 47 µM[5] | 5875 |
| Sofosbuvir | NS5B Polymerase | 1, 2, 3, 4, 5, 6 | 32-130 nM[6] | >100 µM | >769 |
| Betulinic Acid | SREBP Pathway | 1b | 13.2 µM | >100 µM | >7.5 |
Note: Direct EC50 values for PF-429242 against HCV are not currently available in the public domain. The provided CC50 values indicate low cytotoxicity. Its potent inhibition of the SREBP pathway, with an IC50 of 175 nM for S1P, suggests significant potential for antiviral activity.[7]
Resistance Profile
A significant advantage of host-targeting antivirals like PF-429242 is a theoretically higher barrier to resistance. Viruses develop resistance more readily to drugs that target specific viral enzymes, as a single mutation in the viral genome can alter the drug-binding site. In contrast, for a virus to overcome a host-targeting agent, it would need to evolve to be less dependent on the host factor, which is a more complex and often detrimental adaptation.
While extensive data exists on resistance mutations for DAAs, specific HCV resistance mutations to SREBP inhibitors, including PF-429242, have not been reported. Studies on other viruses have shown that while viral escape variants can be generated against host-targeting agents, they often exhibit reduced fitness.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antiviral activity of compounds against HCV.
HCV Replicon Assay
This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7).
-
Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon are seeded in 96-well plates. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., PF-429242) and control compounds.
-
Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and for the compound to exert its effect.
-
Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase luminescence).
-
Cytotoxicity Assessment: In a parallel plate, the cytotoxicity of the compound is measured using a cell viability assay (e.g., MTS or MTT assay).
-
Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves.
HCV Pseudoparticle (HCVpp) Entry Assay
This assay assesses the ability of a compound to block the entry of HCV into host cells.
-
Production of HCVpp: HCV pseudoparticles are generated by co-transfecting HEK293T cells with plasmids encoding HCV envelope glycoproteins (E1 and E2), a retroviral core protein (e.g., from HIV or MLV), and a reporter gene (e.g., luciferase).
-
Compound Incubation: The test compound is pre-incubated with target cells (e.g., Huh-7.5) or directly with the HCVpp.
-
Infection: The target cells are then infected with the HCVpp in the presence of the compound.
-
Incubation: The infected cells are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.
-
Quantification of Entry: Viral entry is quantified by measuring the reporter gene activity.
-
Data Analysis: The concentration of the compound that inhibits HCVpp entry by 50% (IC50) is determined.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental processes and the biological pathway targeted by PF-429242, the following diagrams are provided.
Caption: Workflow for assessing antiviral activity.
Caption: SREBP signaling and PF-429242 inhibition.
References
- 1. SKI-1/S1P inhibitor PF-429242 impairs the onset of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-arenaviral activity of the subtilisin kexin isozyme-1/site-1 protease inhibitor PF-429242 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity and Preclinical Profile of TMC435350, a Potent Hepatitis C Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Host-Targeting Agents to Prevent and Cure Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-429242 Dihydrochloride: A Guide to Cross-Reactivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-429242 dihydrochloride (B599025), a potent Site-1 Protease (S1P) inhibitor, with other molecules targeting the Sterol Regulatory Element-Binding Protein (SREBP) pathway. The focus of this analysis is on the cross-reactivity and selectivity of these compounds, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Executive Summary
PF-429242 is a highly selective inhibitor of S1P, a key enzyme in the activation of SREBPs which are master regulators of lipid homeostasis.[1][2][3] Its specificity is crucial for minimizing off-target effects and ensuring focused therapeutic or research applications. This guide compares PF-429242 with other known SREBP pathway inhibitors, highlighting differences in their mechanism of action and available cross-reactivity profiles. While PF-429242 directly targets the enzymatic activity of S1P, other compounds like Fatostatin act on the SREBP cleavage-activating protein (SCAP), and natural products such as Betulin exhibit broader biological activities.[4]
Data Presentation: Inhibitor Selectivity Profile
| Compound | Primary Target | Target IC50 | Cross-Reactivity Profile (IC50) |
| PF-429242 dihydrochloride | Site-1 Protease (S1P) | ~175 nM [1][2][3][5] | High Selectivity: • Trypsin: >100 µM[6][7] • Elastase: >100 µM[6][7] • Proteinase K: >100 µM[6][7] • Plasmin: >100 µM[6][7] • Kallikrein: >100 µM[6][7] • Factor XIa: >100 µM[6][7] • Thrombin: >100 µM[6][7] • Furin: >100 µM[6][7] • Urokinase: ~50 µM[6] • Factor Xa: ~100 µM[6] |
| Fatostatin | SREBP Cleavage-Activating Protein (SCAP) | ~2.5-10 µM (in mammalian cells)[5][8] | Data not available for a broad protease panel. Primarily characterized for its effect on the SREBP pathway. |
| Betulin | SREBP pathway (mechanism not fully elucidated) | Varies depending on cell type and assay. | Known to have broad biological activities, including effects on various kinases.[4] Specific cross-reactivity data against a protease panel is not available. |
| FGH10019 | SREBP pathway | ~1 µM[9] | Data not available. |
| MSI-1 | SREBP-1 | Data not available. | Data not available.[10] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach to studying cross-reactivity, the following diagrams are provided.
Caption: SREBP signaling pathway and the inhibitory action of PF-429242.
Caption: Experimental workflow for assessing inhibitor cross-reactivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of your own studies.
In Vitro Protease Inhibition Assay (General Protocol)
This protocol is a general method for determining the inhibitory activity of a compound against a panel of proteases using a colorimetric or fluorometric substrate.
Materials:
-
Purified proteases (e.g., S1P, trypsin, thrombin, etc.)
-
Specific chromogenic or fluorogenic substrate for each protease
-
Assay buffer (specific to each protease, e.g., Tris-HCl or HEPES based buffer)
-
Test compound (e.g., PF-429242) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black or clear depending on the assay)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified protease to a working concentration in the assay buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent and then dilute to a working concentration in the assay buffer.
-
Prepare a serial dilution of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 20 µL of the test compound dilution or vehicle control.
-
Add 60 µL of the diluted protease solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell-Based SREBP Cleavage Assay (Western Blot)
This protocol details the analysis of SREBP-1 processing in response to inhibitor treatment in cultured cells.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipid-depleted serum
-
Test compound (e.g., PF-429242)
-
Cell lysis buffer (RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SREBP-1 (recognizing both precursor and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
To induce SREBP processing, switch the cells to a medium containing lipid-depleted serum for 16-24 hours.
-
Treat the cells with varying concentrations of the test compound or vehicle control for the desired time (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an 8% or 4-12% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SREBP-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The precursor form of SREBP-1 will be observed at ~125 kDa, and the cleaved, nuclear form at ~68 kDa.
-
Quantify the band intensities to determine the effect of the inhibitor on the ratio of cleaved to precursor SREBP-1.
-
Conclusion
PF-429242 dihydrochloride stands out as a highly selective inhibitor of Site-1 Protease. Its well-defined cross-reactivity profile makes it a valuable tool for specifically interrogating the SREBP pathway. While other compounds can also inhibit this pathway, they may do so through different mechanisms and with less characterized selectivity, which should be a key consideration in experimental design and data interpretation. The provided protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the roles of the SREBP pathway in health and disease.
References
- 1. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enzymedevelopment.com [enzymedevelopment.com]
- 4. Fluorescent SREBP1 reporter lentivirus — LipExoGen [lipexogen.com]
- 5. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. med.emory.edu [med.emory.edu]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. activemotif.jp [activemotif.jp]
- 10. origene.com [origene.com]
A Researcher's Guide to PF-429242 Dihydrochloride: Evaluating Reproducibility Across Suppliers
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of chemical reagents is paramount to the reproducibility of experimental results. This guide provides a framework for comparing PF-429242 dihydrochloride (B599025), a potent inhibitor of Site-1 Protease (S1P) and a key tool for studying sterol regulatory element-binding protein (SREBP) signaling, from different commercial suppliers.
This document offers a structured approach to evaluating the performance of PF-429242 dihydrochloride from various sources. It includes template tables for comparing supplier specifications and experimental outcomes, detailed protocols for key functional assays, and visual diagrams of the relevant biological pathway and experimental workflow.
Comparing Supplier Specifications
Prior to initiating functional studies, a thorough comparison of the product specifications provided by each supplier is essential. This initial assessment can help identify potential sources of variability.
Table 1: Supplier Reported Specifications for PF-429242 Dihydrochloride
| Supplier | Catalog Number | Purity | Method of Purity Analysis | Appearance | Solubility | Storage Conditions |
| Supplier A | [User to Input] | [User to Input] | [User.g., HPLC, NMR] | [User to Input] | [User to Input] | [User to Input] |
| Supplier B | [User to Input] | [User to Input] | [User to Input] | [User to Input] | [User to Input] | [User to Input] |
| Supplier C | [User to Input] | [User to Input] | [User to Input] | [User to Input] | [User to Input] | [User to Input] |
| Tocris | 3354 | ≥97%[1] | HPLC[1] | White to off-white solid | Soluble to 50 mM in water and DMSO[1] | Desiccate at RT[1] |
| R&D Systems | 3354 | ≥97% | Not Specified | Not Specified | Soluble to 50 mM in water and DMSO | Desiccate at RT |
| MedChemExpress | HY-13447A | >98% or 99.80% | Not Specified | Not Specified | Not Specified | -20°C (2 years), -80°C (1 year) |
| TargetMol | T12437 | 99.27% | Not Specified | Not Specified | Not Specified | -20°C (3 years) |
| Selleck Chem | S6418 (free base) | 98.99% | HPLC | Not Specified | Not Specified | -20°C (3 years) |
| Cayman Chemical | 15140 | ≥95% | Not Specified | Crystalline solid | Not Specified | -20°C |
Experimental Comparison of Biological Activity
To empirically assess the reproducibility of PF-429242 dihydrochloride from different suppliers, a series of functional assays should be performed in parallel. The following tables provide a template for recording and comparing the results.
Table 2: Comparison of SREBP Processing Inhibition by Western Blot
| Supplier | Concentration | % Inhibition of SREBP-1 Cleavage (Precursor Form Intensity) | % Inhibition of SREBP-2 Cleavage (Precursor Form Intensity) |
| Supplier A | 1 µM | [User to Input] | [User to Input] |
| 10 µM | [User to Input] | [User to Input] | |
| Supplier B | 1 µM | [User to Input] | [User to Input] |
| 10 µM | [User to Input] | [User to Input] | |
| Supplier C | 1 µM | [User to Input] | [User to Input] |
| 10 µM | [User to Input] | [User to Input] |
Table 3: Comparison of SREBP Target Gene Expression Inhibition by qRT-PCR (Fold Change vs. Vehicle)
| Supplier | Concentration | HMGCR | FASN | LDLR |
| Supplier A | 1 µM | [User to Input] | [User to Input] | [User to Input] |
| 10 µM | [User to Input] | [User to Input] | [User to Input] | |
| Supplier B | 1 µM | [User to Input] | [User to Input] | [User to Input] |
| 10 µM | [User to Input] | [User to Input] | [User to Input] | |
| Supplier C | 1 µM | [User to Input] | [User to Input] | [User to Input] |
| 10 µM | [User to Input] | [User to Input] | [User to Input] |
Table 4: Comparison of Cholesterol Biosynthesis Inhibition
| Supplier | IC50 (µM) |
| Supplier A | [User to Input] |
| Supplier B | [User to Input] |
| Supplier C | [User to Input] |
Experimental Protocols
Detailed and consistent methodologies are crucial for a fair comparison. The following protocols are based on established methods for assessing PF-429242 activity.
Protocol 1: Western Blot for SREBP-1 and SREBP-2 Cleavage
This protocol is designed to assess the ability of PF-429242 to inhibit the proteolytic cleavage of SREBP precursor forms into their active nuclear forms.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2, HEK293) in appropriate media.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of PF-429242 from each supplier (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SREBP-1 (e.g., 1:1000 dilution) and SREBP-2 (e.g., 1:500 dilution) overnight at 4°C.[2] Look for antibodies that detect both the precursor (~125 kDa) and cleaved nuclear forms (~68 kDa).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein loading using a housekeeping protein like β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for the precursor forms of SREBP-1 and SREBP-2.
-
Calculate the percentage inhibition of cleavage for each treatment condition relative to the vehicle control.
-
Protocol 2: Quantitative RT-PCR for SREBP Target Gene Expression
This protocol measures the downstream effects of SREBP inhibition by quantifying the mRNA levels of its target genes.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as in Protocol 1.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a commercial kit (e.g., RNeasy Kit, TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from equal amounts of RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the target genes (HMGCR, FASN, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use validated primer sequences. Examples of human primer sequences are provided in Table 5.
-
Perform qPCR using a real-time PCR system.
-
Table 5: Example Human Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| HMGCR | GGCCTTTACAGAGCAGCAC | CCTTGAGGTTACCGAAGACC |
| FASN | GCTGGAGCGGATCTATCTTCA | AGGAGGCCATCAGTGACAGG |
| LDLR | GTGTCCTGCAGGACTGGAA | GGCAGCATGTAGGTCAGGTT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
-
Protocol 3: Cholesterol Biosynthesis Inhibition Assay
This assay directly measures the inhibitory effect of PF-429242 on the synthesis of new cholesterol.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2) in a suitable medium.
-
Pre-treat cells with varying concentrations of PF-429242 from each supplier for a specified time (e.g., 2 hours).
-
-
Radiolabeling:
-
Add [14C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.
-
-
Lipid Extraction:
-
Wash cells with PBS.
-
Lyse the cells and extract total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a TLC plate.
-
Separate the lipids using a suitable solvent system (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v).
-
Include a cholesterol standard on the plate for identification.
-
-
Detection and Quantification:
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to cholesterol into scintillation vials.
-
Quantify the amount of [14C] incorporated into cholesterol using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cholesterol synthesis for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for PF-429242 from each supplier by fitting the data to a dose-response curve.
-
Visualizing the Framework
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: SREBP signaling pathway and the inhibitory action of PF-429242.
Caption: Workflow for comparing PF-429242 from different suppliers.
By following this comprehensive guide, researchers can systematically evaluate the performance of PF-429242 dihydrochloride from different suppliers, thereby ensuring the reliability and reproducibility of their experimental findings in the study of lipid metabolism and SREBP signaling.
References
A Comparative Analysis of PF-429242 and Betulin on the SREBP Pathway: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent inhibitors of the Sterol Regulatory Element-Binding Protein (SREBP) pathway: PF-429242 and betulin (B1666924). This analysis is supported by experimental data to objectively evaluate their mechanisms of action, potency, and effects on lipid metabolism.
The SREBP signaling cascade is a critical regulator of cellular lipid homeostasis, and its dysregulation is implicated in various metabolic diseases, including hyperlipidemia, insulin (B600854) resistance, and certain cancers. Consequently, targeting this pathway for therapeutic intervention has garnered significant interest. PF-429242 and betulin have emerged as key small molecule inhibitors, each with a distinct mechanism of action. This guide will delve into a comparative analysis of these two compounds, presenting key data in a structured format, detailing experimental methodologies, and providing a visual representation of their intervention points within the SREBP pathway.
Mechanism of Action: Two Distinct Approaches to SREBP Inhibition
PF-429242 and betulin inhibit the SREBP pathway through fundamentally different mechanisms. PF-429242 is a direct enzymatic inhibitor, while betulin disrupts the trafficking of the SREBP precursor protein.
PF-429242 is a reversible and competitive inhibitor of Site-1 Protease (S1P) .[1][2][3] S1P is a crucial protease located in the Golgi apparatus that initiates the two-step proteolytic cleavage required to activate SREBPs.[4][5][6][7] By binding to S1P, PF-429242 directly prevents the initial cleavage of the SREBP precursor, thereby halting its maturation and subsequent translocation to the nucleus to activate target gene expression.[3][6][8]
Betulin , a naturally occurring pentacyclic triterpenoid, acts earlier in the pathway. It functions by binding to the SREBP Cleavage-Activating Protein (SCAP) , a chaperone protein that escorts SREBPs from the endoplasmic reticulum (ER) to the Golgi.[9][10][11][12] Betulin's binding to SCAP promotes the interaction between SCAP and the Insulin-induced gene (Insig) protein , an ER-resident protein.[9][10][11][12] This enhanced interaction effectively retains the SREBP-SCAP complex in the ER, preventing its transport to the Golgi where the activating proteases reside.[13] A key advantage of betulin is that, unlike oxysterols which have a similar mechanism, it does not activate the Liver X Receptor (LXR), a nuclear receptor that can lead to unwanted side effects.[12][14]
Potency and Efficacy: A Quantitative Comparison
The potency of PF-429242 and betulin has been evaluated in various in vitro systems. The following tables summarize the key quantitative data for each compound.
Table 1: In Vitro Potency of PF-429242
| Parameter | Value | Cell Line/System | Reference(s) |
| IC50 for S1P Inhibition | 170 - 175 nM | Enzymatic Assay | [1][2][8] |
| IC50 for Cholesterol Synthesis Inhibition | 0.5 - 0.53 µM | Chinese Hamster Ovary (CHO) Cells | [1][2] |
Table 2: In Vitro Potency of Betulin
| Parameter | Value | Cell Line/System | Reference(s) |
| IC50 for SREBP Inhibition | 14.5 µM | K562 Cells | [15] |
| Effective Concentration for SREBP Golgi Activation Inhibition | 1 - 13.55 µM | Rat Hepatocytes (CRL-1601) | [13] |
From the presented data, PF-429242 exhibits significantly higher potency in directly inhibiting its target, S1P, with an IC50 in the nanomolar range. This translates to potent inhibition of cholesterol synthesis in the sub-micromolar range. Betulin's potency is in the micromolar range, reflecting its different mechanism of action that involves disrupting protein-protein interactions.
Effects on SREBP Pathway and Downstream Targets
Both compounds have been shown to effectively downregulate the expression of SREBP target genes involved in cholesterol and fatty acid biosynthesis.
-
PF-429242 has been demonstrated to down-regulate the signal from an SRE-luciferase reporter gene and decrease the expression of endogenous SREBP target genes in cell lines such as HEK293 and HepG2.[1] This leads to a reduction in both cholesterol and fatty acid synthesis.[1][8]
-
Betulin also effectively downregulates genes responsible for cholesterol and fatty acid biosynthesis.[9][12] In vivo studies in mice have shown that betulin treatment can decrease serum and tissue lipid levels, improve insulin sensitivity, and reduce the size and improve the stability of atherosclerotic plaques.[9][10][11]
Visualizing the Mechanisms: SREBP Pathway and Inhibitor Action
The following diagram, generated using Graphviz (DOT language), illustrates the SREBP signaling pathway and the distinct points of intervention for PF-429242 and betulin.
Caption: SREBP pathway showing betulin's action in the ER and PF-429242's in the Golgi.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature for evaluating the effects of PF-429242 and betulin on the SREBP pathway.
Cell Culture and Treatment
-
Cell Lines: Human Embryonic Kidney 293 (HEK293), Human Hepatocellular Carcinoma (HepG2), Chinese Hamster Ovary (CHO), or other relevant cell lines are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Sterol Depletion: To induce SREBP activation, cells are often pre-incubated in a medium containing lipoprotein-deficient serum (LPDS) for 12-24 hours.
-
Inhibitor Treatment: PF-429242 or betulin is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentrations for the specified duration of the experiment (e.g., 24-48 hours). A vehicle control (DMSO) is run in parallel.
SRE-Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of SREBPs.
-
Methodology:
-
Cells are transiently co-transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple Sterol Response Elements (SREs) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Following transfection, cells are subjected to sterol depletion and then treated with the inhibitors.
-
Cell lysates are collected, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
The SRE-driven luciferase activity is normalized to the control luciferase activity.
-
Western Blotting for SREBP Processing
-
Principle: This technique is used to visualize the precursor and mature forms of SREBP proteins.
-
Methodology:
-
After treatment, cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for SREBP-1 or SREBP-2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the mature, nuclear form of SREBP and an accumulation of the precursor form would indicate pathway inhibition.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Principle: This method quantifies the mRNA levels of SREBP target genes.
-
Methodology:
-
Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using SYBR Green or TaqMan probes with primers specific for SREBP target genes (e.g., HMGCR, FASN, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Cholesterol and Fatty Acid Synthesis Assays
-
Principle: These assays measure the rate of de novo synthesis of cholesterol and fatty acids.
-
Methodology:
-
Cells are treated with the inhibitors in a sterol-depleted medium.
-
A radiolabeled precursor, such as [¹⁴C]-acetate or [³H]-water, is added to the culture medium for a defined period.
-
Lipids are extracted from the cells, and the non-saponifiable (cholesterol) and saponifiable (fatty acids) fractions are separated.
-
The radioactivity incorporated into each fraction is measured by liquid scintillation counting to determine the rate of synthesis.
-
Conclusion
PF-429242 and betulin are both valuable research tools and potential therapeutic leads for modulating the SREBP pathway. The choice between these two inhibitors will depend on the specific research question and experimental context.
-
PF-429242 offers high potency and direct, specific inhibition of S1P, making it an excellent tool for studies focused on the consequences of blocking the proteolytic activation step of SREBPs.
-
Betulin provides a mechanism that targets the upstream trafficking of SREBPs, more closely mimicking the natural regulation by sterols but without activating LXR. Its natural origin may also be of interest for certain drug development programs.
This guide provides a foundational understanding of the comparative pharmacology of PF-429242 and betulin. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further insights into the nuanced effects of these important SREBP pathway inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. SPRING is a Dedicated Licensing Factor for SREBP-Specific Activation by S1P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 8. selleckchem.com [selleckchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betulin (NSC 4644) | SREBP inhibitor | Probechem Biochemicals [probechem.com]
- 13. SREBP Processing Inhibitor, Betulin The SREBP Processing Inhibitor, Betulin, also referenced under CAS 473-98-3, controls the biological activity of SCAP (SREBP cleavage activating protein). This small molecule/inhibitor is primarily used for Cell Signaling applications. | 473-98-3 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Validating the Anticancer Efficacy of PF-429242 in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of PF-429242 in preclinical xenograft models of hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). The performance of PF-429242 is contextualized by comparing its reported efficacy with that of standard-of-care therapies, supported by experimental data from various studies. Detailed experimental protocols and visualizations of the key signaling pathways are included to facilitate a comprehensive understanding of its mechanism of action and preclinical validation.
Comparative Efficacy of PF-429242 in Xenograft Models
The following tables summarize the quantitative data on the in vivo anticancer effects of PF-429242 in comparison to standard-of-care therapies in HCC and RCC xenograft models. It is important to note that the data for PF-429242 and the comparator drugs are sourced from different studies and do not represent a head-to-head comparison within a single experiment. Variations in experimental conditions should be considered when interpreting these results.
Hepatocellular Carcinoma (HCC)
| Treatment | Cell Line | Xenograft Model | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| PF-429242 | HepG2 | Subcutaneous | 20 mg/kg | Not Specified | Reduced tumor growth rate | [1] |
| Sorafenib | HuH-7 | Subcutaneous | 40 mg/kg, daily | Oral | ~40% | [2] |
| Sorafenib | HLE | Subcutaneous | 25 mg/kg, 5 times/week | Gavage | 49.3% | |
| Gefitinib | H22 | Subcutaneous | 100 mg/kg | Not Specified | 30-41% | [3] |
Renal Cell Carcinoma (RCC)
| Treatment | Cell Line | Xenograft Model | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| PF-429242 | RCC1 (primary) | Subcutaneous (SCID mice) | 10 mg/kg, daily | Intravenous (i.v.) | Robustly inhibited xenograft growth | [2][4] |
| Sunitinib | Not Specified (PDX) | Patient-Derived Xenograft | Not Specified | Not Specified | 91% reduction in tumor volume during response phase | [5] |
Mechanism of Action: Signaling Pathways
PF-429242 primarily exerts its anticancer effects by inhibiting Site-1 Protease (S1P), a key enzyme in the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. This inhibition disrupts lipid metabolism, which is often upregulated in cancer cells. In hepatocellular carcinoma, a dual mechanism has been identified, also involving the induction of autophagic cell death and anti-survival signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effect of Gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, combined with cytotoxic agent on murine hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib/MEK inhibitor combination inhibits tumor growth and the Wnt/β‑catenin pathway in xenograft models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
A Comparative Guide to Small Molecule Inhibitors of SREBP Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three prominent small molecule inhibitors of Sterol Regulatory Element-Binding Protein (SREBP) activation: Fatostatin, Betulin, and PF-429242. The SREBP signaling pathway is a critical regulator of cellular lipid homeostasis, and its dysregulation is implicated in various metabolic diseases and cancers, making it a key therapeutic target. This document offers an objective comparison of the performance of these inhibitors, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to SREBP Activation
Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that control the expression of genes involved in cholesterol and fatty acid biosynthesis. In their inactive state, SREBPs are embedded in the endoplasmic reticulum (ER) membrane. Upon sterol depletion, the SREBP-SCAP complex is transported to the Golgi apparatus, where SREBPs are proteolytically cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the N-terminal active domain of SREBP, which then translocates to the nucleus to activate the transcription of lipogenic genes.
Small Molecule Inhibitors of SREBP Activation
This guide focuses on three well-characterized small molecule inhibitors that target different stages of the SREBP activation pathway:
-
Fatostatin: A synthetic diarylthiazole compound that directly binds to the SREBP Cleavage-Activating Protein (SCAP), preventing its ER-to-Golgi translocation.
-
Betulin: A naturally occurring pentacyclic triterpenoid (B12794562) that also targets SCAP, but by inducing its interaction with the Insulin-induced gene (Insig) proteins, which retains the SREBP-SCAP complex in the ER.
-
PF-429242: A potent and selective inhibitor of Site-1 Protease (S1P), one of the key enzymes responsible for SREBP cleavage in the Golgi.
Comparative Performance Data
The following table summarizes the reported inhibitory concentrations (IC50) of Fatostatin, Betulin, and PF-429242 from various in vitro assays. It is important to note that these values were determined in different cell lines and under varying experimental conditions, which may affect direct comparability.
| Inhibitor | Target | Assay | Cell Line | IC50 Value | Reference |
| Fatostatin | SCAP | Inhibition of androgen-independent prostate cancer cell proliferation | Prostate Cancer Cells | 0.1 µM | [1] |
| SCAP | Blocking SCAP ER-to-Golgi transport | Mammalian Cells | 2.5 µM and 10 µM | [1] | |
| SREBP Pathway | Induction of cell death (dose-dependent) | HeLa Cells | 2.11 µM | [2] | |
| Betulin | SCAP-Insig Interaction | Inhibition of SREBP proteolytic activation | Rat Hepatocytes | 1 - 13.55 µM | [3] |
| PF-429242 | Site-1 Protease (S1P) | S1P enzymatic assay | - | 175 nM | [4] |
| Cholesterol Synthesis | Inhibition of cholesterol synthesis | HepG2 Cells | 0.5 µM | [2] |
Signaling Pathways and Inhibition Mechanisms
The following diagrams, generated using the Graphviz DOT language, illustrate the SREBP activation pathway and the specific points of inhibition for Fatostatin, Betulin, and PF-429242.
Caption: The SREBP activation pathway and points of inhibition.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for screening and characterizing SREBP inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SREBP-1 Activation by a Novel Small-Molecule Inhibitor Enhances the Sensitivity of Hepatocellular Carcinoma Tissue to Radiofrequency Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of PF-429242 and Other Lipid-Lowering Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel Site-1 Protease (S1P) inhibitor, PF-429242, with established classes of lipid-lowering agents, including statins, fibrates, ezetimibe (B1671841), and PCSK9 inhibitors. The information is curated from preclinical studies to facilitate an objective evaluation of these compounds for research and drug development purposes.
Mechanism of Action at a Glance
Lipid-lowering agents employ diverse mechanisms to achieve their therapeutic effects. PF-429242 represents a distinct class of inhibitors that target the SREBP signaling pathway, a central regulator of lipid homeostasis.
-
PF-429242: Inhibits Site-1 Protease (S1P), preventing the proteolytic cleavage and activation of Sterol Regulatory Element-Binding Proteins (SREBPs). This leads to a downstream reduction in the transcription of genes essential for cholesterol and fatty acid synthesis.[1][2]
-
Statins: Competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4][5]
-
Fibrates: Act as agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that upregulates genes involved in fatty acid oxidation and lipoprotein lipase (B570770) activity, leading to reduced triglycerides.[6][7][8][9][10]
-
Ezetimibe: Selectively inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption.[11][12][13][14][15]
-
PCSK9 Inhibitors (Monoclonal Antibodies): Bind to and inhibit Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), preventing the degradation of LDL receptors and thereby increasing the clearance of LDL-cholesterol from circulation.[16][17][18][19][20]
In Vivo Efficacy: A Comparative Summary
The following tables summarize the in vivo lipid-lowering efficacy of PF-429242 and other agents in mouse models. It is important to note that direct comparisons are challenging due to variations in experimental models, drug dosages, and treatment durations across different studies.
Table 1: In Vivo Efficacy of PF-429242 in Mice
| Compound | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| PF-429242 | Mice | Not specified in abstract | 24 hours | Suppression of hepatic SREBP target genes; Reduced hepatic rates of cholesterol and fatty acid synthesis. | [21] |
Table 2: In Vivo Efficacy of Statins (Atorvastatin) in Mice
| Compound | Animal Model | Dosage | Treatment Duration | Lipid Parameter | % Reduction (vs. Control) | Reference |
| Atorvastatin | ApoE*3Leiden.CETP mice | 3.6 mg/kg/day | 18 weeks | Total Cholesterol | 48% | [22] |
Table 3: In Vivo Efficacy of Fibrates (Fenofibrate) in Mice
| Compound | Animal Model | Dosage | Treatment Duration | Lipid Parameter | % Change (vs. Control) | Reference |
| Fenofibrate | ob/ob mice | 20 mg/kg/day | 13 weeks | Plasma Triglycerides | ↓ 21.0% | [23] |
| Fenofibrate | Wild-type mice | Not specified | 5 days | Fasting Plasma Triglycerides | Lowered (P=0.04) | [24] |
Table 4: In Vivo Efficacy of Ezetimibe in Mice
| Compound | Animal Model | Dosage | Treatment Duration | Lipid Parameter | % Reduction (vs. Control) | Reference |
| Ezetimibe | ApoE-/- mice on Western Diet | 5 mg/kg/day | 6 months | Plasma Cholesterol | 61% | [25][26] |
| Ezetimibe | Rats on High Cholesterol Diet | 0.1 - 3 mg/kg/day | Not specified | Plasma Cholesterol | 60-94% | [27] |
Table 5: In Vivo Efficacy of PCSK9 Inhibitors (Alirocumab) in Mice
| Compound | Animal Model | Dosage | Treatment Duration | Lipid Parameter | % Reduction (vs. Control) | Reference |
| Alirocumab | APOE3Leiden.CETP mice | 3 mg/kg/week | 18 weeks | Total Cholesterol | 37% | [22] |
| Alirocumab | APOE3Leiden.CETP mice | 10 mg/kg/week | 18 weeks | Total Cholesterol | 46% | [22] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols based on the cited literature for inducing dyslipidemia and measuring lipid parameters in mice.
Induction of Dyslipidemia
-
High-Fat/Western-Type Diet: Mice are often fed a diet rich in saturated fat and cholesterol to induce hyperlipidemia and atherosclerosis. A common composition is a diet with 0.15% cholesterol.[25][26] The duration of the diet can range from weeks to months to establish the desired disease model.
-
Genetic Models: Genetically modified mouse strains that are predisposed to dyslipidemia, such as Apolipoprotein E knockout (ApoE-/-) mice or APOE*3Leiden.CETP transgenic mice, are frequently used.[22][25][26]
Drug Administration
-
Oral Gavage: Test compounds are often administered daily via oral gavage at specified doses (e.g., mg/kg of body weight).
-
Dietary Admixture: The compound can be mixed directly into the animal chow at a specified concentration.
-
Subcutaneous or Intravenous Injection: For compounds with poor oral bioavailability or for specific experimental designs, subcutaneous or intravenous injections are used. PF-429242 has been administered via intravenous injection in some in vivo studies.[28] PCSK9 monoclonal antibodies are typically administered subcutaneously.[22]
Measurement of Lipid Parameters
-
Blood Collection: Blood samples are collected from mice, typically after a fasting period, via methods such as retro-orbital bleeding or cardiac puncture.
-
Plasma/Serum Isolation: Blood is processed to isolate plasma or serum for lipid analysis.
-
Lipid Quantification: Commercially available enzymatic kits are commonly used to measure plasma or serum concentrations of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Hepatic Lipid Synthesis Rate: The rate of cholesterol and fatty acid synthesis in the liver can be measured in vivo using radiolabeled precursors, such as [3H]water.[29][30] Following administration of the tracer, lipids are extracted from the liver, and the incorporation of the radioisotope is quantified.[29][31]
-
Tissue Lipid Content: To measure lipid content in tissues like the liver, the tissue is homogenized and lipids are extracted using a solvent system (e.g., chloroform:methanol). The extracted lipids can then be quantified using enzymatic assays.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating lipid-lowering agents in vivo.
Caption: PF-429242 inhibits S1P, blocking SREBP activation.
Caption: Statins inhibit HMG-CoA reductase in cholesterol synthesis.
Caption: Fibrates activate PPARα to regulate lipid metabolism genes.
Caption: Ezetimibe blocks cholesterol absorption via NPC1L1.
Caption: PCSK9 inhibitors prevent LDL receptor degradation.
Caption: General workflow for in vivo lipid-lowering studies.
References
- 1. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are HMG-CoA reductase modulators and how do they work? [synapse.patsnap.com]
- 6. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 9. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nps.org.au [nps.org.au]
- 17. researchgate.net [researchgate.net]
- 18. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Monoclonal antibodies & PCSK9 pathway: Therapeutic Implications for CVD - - PACE-CME [pace-cme.org]
- 21. Pharmacologic inhibition of site 1 protease activity inhibits sterol regulatory element-binding protein processing and reduces lipogenic enzyme gene expression and lipid synthesis in cultured cells and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fenofibrate, A Peroxisome Proliferator-Activated Receptor α Agonist, Alters Triglyceride Metabolism In Enterocytes of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. ahajournals.org [ahajournals.org]
- 27. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantitation of the Rates of Hepatic and Intestinal Cholesterol Synthesis in Lysosomal Acid Lipase-Deficient Mice Before and During Treatment with Ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis of fatty acids in the perfused mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Studies on lipogenesis in vivo: Comparison of cholesterol and fatty acid synthesis in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PF-429242 Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like PF-429242 dihydrochloride (B599025) is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound, ensuring compliance with standard safety protocols.
PF-429242 dihydrochloride is a reversible and competitive SREBP site 1 protease (S1P) inhibitor.[1][2][3] Due to its chemical nature, specific precautions must be taken to mitigate risks to personnel and the environment during its disposal. The following procedures are based on general safety data sheet (SDS) guidelines for hazardous chemical compounds.
Hazard Identification and Safety Summary
Before handling PF-429242 dihydrochloride for disposal, it is essential to be aware of its potential hazards. While a specific, detailed SDS for PF-429242 dihydrochloride was not fully retrieved, general SDS information for similar laboratory chemicals indicates potential for respiratory sensitization and harm to aquatic life. Always consult the specific SDS provided by your supplier for the most accurate and complete information.
| Hazard Classification | Precautionary Measures |
| Respiratory Sensitization | Avoid breathing mist or vapors. In case of inadequate ventilation, wear respiratory protection. |
| Aquatic Hazard | Avoid release to the environment. |
| General Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of PF-429242 dihydrochloride is to use an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.
-
Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Containerization:
-
Ensure the original container of PF-429242 dihydrochloride is securely sealed.
-
If transferring to a new waste container, use one that is clearly labeled, compatible with the chemical, and in good condition.
-
Label the waste container clearly with "Hazardous Waste" and the chemical name: "PF-429242 dihydrochloride".
-
-
Waste Segregation:
-
Do not mix PF-429242 dihydrochloride with other incompatible waste streams.
-
Keep solid and liquid waste forms separate if required by your institution's waste management guidelines.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to schedule a pickup.
-
Provide them with the chemical name and any available hazard information from the SDS.
-
-
Documentation:
-
Maintain a record of the amount of PF-429242 dihydrochloride being disposed of, the date, and when it was collected for disposal.
-
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Inhalation: If breathing is difficult, move the person to fresh air and keep them comfortable. Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your EHS office. Do not let the product enter drains.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of PF-429242 dihydrochloride.
References
Personal protective equipment for handling PF429242 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling of PF-429242 dihydrochloride (B599025), a potent inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) site-1 protease (S1P). Adherence to these procedures is critical to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to PF-429242 dihydrochloride. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use in accordance with laboratory and local regulations. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Essential to protect against splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid compound to avoid inhalation of dust particles, especially in poorly ventilated areas. A surgical N-95 respirator can provide both respiratory and splash protection. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from accidental spills. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of PF-429242 dihydrochloride.
Receiving and Storage
-
Initial Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions : Store the compound in a tightly sealed container. For long-term storage, refer to the supplier's recommendations. Typically, the solid compound is stored at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions should also be stored at -80°C.[1]
Preparation of Stock Solutions
PF-429242 dihydrochloride is soluble in both water and DMSO.[2][3]
Materials:
-
PF-429242 dihydrochloride powder
-
Sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of PF-429242 dihydrochloride to achieve the desired stock concentration (e.g., 10 mM).
-
In a sterile conical tube, add the appropriate volume of solvent (water or DMSO) to the weighed powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.[1]
Experimental Protocol: In Vitro Cell-Based Assay
This protocol provides a general workflow for treating a human liver cancer cell line (HepG2) with PF-429242 dihydrochloride to assess its effect on SREBP signaling and cell viability.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS))
-
PF-429242 dihydrochloride stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well or 6-well)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Lysis buffer for protein extraction
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding : Seed HepG2 cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment :
-
Prepare a series of dilutions of the PF-429242 dihydrochloride stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25 µM).[4] A vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) must be included.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of PF-429242 dihydrochloride or the vehicle control.
-
-
Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[4][5]
-
Endpoint Analysis :
-
Cell Viability Assay : At the end of the incubation period, assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Western Blot for SREBP Processing :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer and collect the total protein.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using primary antibodies specific for the precursor and mature forms of SREBP-1 or SREBP-2.
-
Use an appropriate secondary antibody and detection system to visualize the protein bands. A decrease in the mature form of SREBP would indicate inhibition of S1P.[5]
-
-
Disposal Plan
Proper disposal of PF-429242 dihydrochloride and associated waste is essential to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in a designated, labeled container for solid organic waste. Do not discard in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated container for solid chemical waste. |
| Liquid Waste (e.g., unused stock solutions, cell culture medium containing the compound) | Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain. The container should be compatible with the solvent used (e.g., a specific container for halogenated or non-halogenated organic waste if DMSO was the solvent). |
| Empty Vials | Rinse the vial three times with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as liquid chemical waste. The triple-rinsed vial can then be disposed of as regular laboratory glass waste, provided it is not otherwise contaminated. |
Note : All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Mandatory Visualizations
SREBP Signaling Pathway
The following diagram illustrates the sterol regulatory element-binding protein (SREBP) signaling pathway and the point of inhibition by PF-429242 dihydrochloride.
Caption: SREBP pathway showing inhibition by PF-429242.
Experimental Workflow
The following diagram outlines the key steps in a typical in vitro experiment using PF-429242 dihydrochloride.
Caption: Workflow for a cell-based assay with PF-429242.
References
- 1. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptb.de [ptb.de]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
